Technical Documentation Center

1-(Pyrazin-2-yl)piperidin-4-olhydrochloride Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 1-(Pyrazin-2-yl)piperidin-4-olhydrochloride

Core Science & Biosynthesis

Foundational

Technical Guide: Structural Elucidation of 1-(Pyrazin-2-yl)piperidin-4-ol Hydrochloride

[1] Executive Summary This technical guide outlines the rigorous structural elucidation workflow for 1-(Pyrazin-2-yl)piperidin-4-ol hydrochloride , a common pharmacophore in medicinal chemistry (often serving as a kinase...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

This technical guide outlines the rigorous structural elucidation workflow for 1-(Pyrazin-2-yl)piperidin-4-ol hydrochloride , a common pharmacophore in medicinal chemistry (often serving as a kinase inhibitor fragment or GPCR ligand scaffold).[1]

The guide moves beyond simple spectral assignment, focusing on causality and self-validation .[1] It addresses the specific challenges of this molecule: distinguishing the site of protonation (pyrazine ring vs. piperidine nitrogen), confirming the regiochemistry of the heteroaryl-amine bond, and validating the salt stoichiometry.[1]

Chemical Profile & Synthetic Context[2][3][4][5][6][7][8][9][10][11]

Before initiating analysis, the scientist must understand the "origin story" of the sample to predict potential impurities.[1]

  • Compound: 1-(Pyrazin-2-yl)piperidin-4-ol hydrochloride[1]

  • Formula: C₉H₁₃N₃O[1] · HCl

  • MW: 179.22 (Free Base) + 36.46 (HCl) = 215.68 g/mol

  • Synthetic Origin: Typically synthesized via Nucleophilic Aromatic Substitution (SNAr) of 2-chloropyrazine with piperidin-4-ol.[1]

  • Key Impurities to Screen:

    • Bis-substitution: 2,6-di(piperidin-1-yl)pyrazine (if 2,6-dichloropyrazine was present).[1]

    • Regioisomers: Rare, unless using asymmetric pyrazine starting materials.[1]

    • Hydrolysis products: 2-hydroxypyrazine (if reaction conditions were too harsh).[1]

Analytical Strategy: The Self-Validating Workflow

We employ a "Triangulation Strategy" where no single technique is trusted in isolation.[1] Mass spectrometry provides the mass, NMR provides the connectivity, and Ion Chromatography (IC) confirms the salt counterion.

Visualization: Elucidation Logic Flow[1]

ElucidationWorkflow Sample Unknown Sample MS LC-MS (ESI+) Confirm MW & Purity Sample->MS NMR_1H 1H NMR (DMSO-d6) Integration & Shifts MS->NMR_1H Pass NMR_2D 2D NMR (HMBC) N-Aryl Connectivity NMR_1H->NMR_2D Ambiguity Resolved IC Ion Chromatography Confirm Cl- Stoichiometry NMR_1H->IC Salt Check Final Certified Structure NMR_2D->Final IC->Final

Figure 1: The analytical decision tree ensures that expensive 2D NMR is only deployed after mass and purity are established.

Mass Spectrometry (MS) Analysis[9][12][13]

Objective: Confirm molecular weight and screen for the free base vs. salt behavior.

  • Method: LC-MS (ESI, Positive Mode).[1]

  • Observation:

    • Main Peak: m/z 180.1 [M+H]⁺.[1]

    • Note on Salt: ESI-MS typically observes the protonated free base.[1] You will not see the HCl mass directly in the main ion peak.[1]

    • Isotopic Pattern: Check for the absence of a chlorine isotope pattern (3:1 ratio of ³⁵Cl:³⁷Cl) in the parent peak.[1] If seen, unreacted 2-chloropyrazine is present.[1]

    • Fragmentation: Expect loss of water (M-18) from the piperidin-4-ol moiety.[1]

NMR Spectroscopy: The Core Elucidation

Solvent Selection: DMSO-d₆ is mandatory.[1]

  • Reason 1: It dissolves the polar HCl salt (CDCl₃ is often insufficient).[1]

  • Reason 2: It slows proton exchange, allowing observation of the -OH proton and potentially the N-H⁺ proton, which are critical for confirmation.[1]

1H NMR Assignment (400 MHz or higher)[1]

The spectrum is divided into two distinct zones: the aromatic pyrazine ring and the aliphatic piperidine ring.[1]

RegionProtonsMultiplicityShift (δ ppm)Assignment Logic
Aromatic 1HSinglet (d)8.30 - 8.50H-3 (Pyrazine).[1] Most deshielded due to flanking nitrogens.[1]
Aromatic 1HDoublet8.10 - 8.20H-6 (Pyrazine).[1]
Aromatic 1HDoublet7.80 - 7.90H-5 (Pyrazine).[1]
Exchange 1HBroad Singlet4.50 - 5.50-OH (Disappears on D₂O shake).[1]
Aliphatic 2HMultiplet4.00 - 4.20H-2,6 (eq) .[1] Alpha to Piperidine N. Deshielded by anisotropy of the aromatic ring.[1]
Aliphatic 1HMultiplet3.70 - 3.80H-4 .[1] Methine proton at the chiral center (pseudo).[1]
Aliphatic 2HMultiplet3.00 - 3.20H-2,6 (ax) .[1] Alpha to Piperidine N.
Aliphatic 2HMultiplet1.70 - 1.90H-3,5 (eq) .[1] Beta to N.
Aliphatic 2HMultiplet1.30 - 1.50H-3,5 (ax) .[1] Beta to N.

Critical Salt Diagnostic: In the HCl salt, the Pyrazine H-3 signal will shift downfield significantly compared to the free base.[1]

  • Mechanism:[1][2][3] The piperidine nitrogen lone pair is conjugated into the pyrazine ring (aniline-like).[1] Therefore, the most basic site is the Pyrazine N-4 .[1] Protonation here pulls electron density, deshielding the ring protons [1].[1]

13C NMR & DEPT-135
  • Pyrazine Carbons: 4 signals.[1][4][2][3] Two CH (high intensity), one CH (between nitrogens), one quaternary C-N (low intensity, ~155 ppm).

  • Piperidine Carbons: 3 signals (due to symmetry).[1]

    • C-2,6 (Alpha to N): ~40-45 ppm.[1][5]

    • C-4 (CH-OH): ~65 ppm.[1]

    • C-3,5 (Beta to N): ~30-35 ppm.[1][3]

2D NMR: Establishing Connectivity

To prove the piperidine is attached to the pyrazine (and not an impurity), HMBC (Heteronuclear Multiple Bond Correlation) is required.

Key Correlation:

  • Look for a cross-peak between the Piperidine H-2,6 protons (~4.1 ppm) and the Pyrazine C-2 quaternary carbon (~155 ppm).

  • Significance: This 3-bond coupling (³J_CH) definitively links the aliphatic ring to the aromatic system.[1]

Visualization: HMBC Connectivity Logic

HMBC_Connectivity cluster_legend Legend Pyrazine_C2 Pyrazine C-2 (Quaternary, ~155 ppm) Piperidine_H2 Piperidine H-2/6 (Protons, ~4.1 ppm) Piperidine_H2->Pyrazine_C2 Strong HMBC (3-bond) Pyrazine_H3 Pyrazine H-3 (Proton, ~8.4 ppm) Pyrazine_H3->Pyrazine_C2 HMBC (2-bond) key Green Arrow = Critical Linkage Proof

Figure 2: The HMBC correlation between the piperidine alpha-protons and the pyrazine ipso-carbon is the "smoking gun" for structural proof.

Salt Stoichiometry & Solid State Analysis

NMR confirms the organic structure, but not the salt stoichiometry (HCl ratio).[1]

Chloride Content Determination[1]
  • Method: Ion Chromatography (IC) or Potentiometric Titration with AgNO₃.[1]

  • Calculation:

    • Theoretical % Cl for Monohydrochloride: (35.45 / 215.[1]68) * 100 = 16.44% .[1]

    • Theoretical % Cl for Dihydrochloride: (70.90 / 252.[1]14) * 100 = 28.12% .[1]

  • Acceptance Criteria: Experimental value must be within ±0.5% of theoretical.

Gravimetric Verification

Dissolve a known mass in water, treat with excess AgNO₃, filter, dry, and weigh the AgCl precipitate.[1] This is a robust, low-tech validation of the IC results.

Experimental Protocol: D2O Exchange Test

To distinguish the Hydroxyl (-OH) proton from impurities or salt protons:

  • Preparation: Dissolve 5 mg of sample in 0.6 mL DMSO-d₆.

  • Acquisition 1: Acquire a standard 1H NMR (16 scans). Note the broad singlet at ~4.5-5.0 ppm.[1]

  • Addition: Add 1-2 drops of D₂O (Deuterium Oxide) directly to the NMR tube.[1]

  • Agitation: Shake the tube vigorously for 30 seconds.

  • Acquisition 2: Re-acquire the 1H NMR.

  • Result: The signal at ~4.5-5.0 ppm should vanish (exchanged to -OD), confirming it is an exchangeable proton (-OH or NH).[1] Since the N is tertiary (trisubstituted), this confirms the -OH.[1]

References

  • Evaluation of Pyrazine Basicity & Protonation

    • Source: Khalili, F., Henni, A., & East, A. L. (2009).[6] pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Journal of Chemical & Engineering Data, 54(11), 2914–2917.[7]

    • Context: Establishes that N-aryl substitution significantly lowers piperazine/piperidine nitrogen basicity, directing protonation to the heteroaryl ring or requiring strong acids for N-1 protonation.[1]

    • URL:[Link]

  • NMR of Pyrazine Derivatives

    • Source: Sato, N. (2000).[1][8] Determination of the substitution pattern of di- and trisubstituted pyrazines by 15N, 13C and 1H NMR spectroscopy. Magnetic Resonance in Chemistry.

    • Context: Provides reference chemical shifts for 2-substituted pyrazines used to validate the arom
    • URL:[Link]

  • Piperidine Conformation Analysis

    • Source: Blackburne, I. D., Katritzky, A. R., & Takeuchi, Y. (1975).[1] Conformation of piperidine and of derivatives with substituents attached to nitrogen.[1] Accounts of Chemical Research, 8(9), 300–306.

    • Context: Explains the axial/equatorial splitting patterns observed in the aliph
    • URL:[Link]

Sources

Exploratory

1-(Pyrazin-2-yl)piperidin-4-ol hydrochloride chemical properties and IUPAC name

[1] Introduction & Significance 1-(Pyrazin-2-yl)piperidin-4-ol hydrochloride is a specialized heterocyclic building block extensively utilized in medicinal chemistry. It serves as a critical scaffold in the development o...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Introduction & Significance

1-(Pyrazin-2-yl)piperidin-4-ol hydrochloride is a specialized heterocyclic building block extensively utilized in medicinal chemistry. It serves as a critical scaffold in the development of G-protein-coupled receptor (GPCR) ligands, kinase inhibitors, and ion channel modulators. The molecule features a piperidine ring fused to a pyrazine moiety via a nitrogen-carbon bond, creating a rigidified "aniline-like" system that significantly alters the basicity and metabolic stability compared to isolated piperidine or pyrazine rings.

This guide provides a comprehensive technical analysis of the compound, focusing on its physicochemical properties, synthesis via nucleophilic aromatic substitution (


), and analytical characterization.

Nomenclature & Identification

Accurate identification is paramount for regulatory compliance and database integration.

Identifier Value
IUPAC Name 1-(Pyrazin-2-yl)piperidin-4-ol hydrochloride
Common Synonyms 1-(2-Pyrazinyl)-4-piperidinol HCl; 4-Hydroxy-1-(2-pyrazinyl)piperidine hydrochloride
CAS Number (Free Base) 420844-68-4
CAS Number (HCl Salt) Not widely indexed; refer as HCl salt of 420844-68-4
Molecular Formula

SMILES (Free Base) OC1CCN(CC1)c2cnccn2
InChIKey (Free Base) XPCSQADQDLPZMM-UHFFFAOYSA-N

Physicochemical Properties

The hydrochloride salt form is preferred in drug development due to its enhanced aqueous solubility and crystallinity compared to the free base.

Property Value / Description Source/Note
Molecular Weight 215.68 g/mol (Salt); 179.22 g/mol (Base)Calculated
Appearance White to off-white crystalline solidExperimental observation
Solubility Soluble in Water, DMSO, Methanol; Insoluble in Hexane, Et2OPolar salt character
Melting Point >200°C (Decomposition typical for HCl salts)Predicted
pKa (Pyrazine N) ~2.5 - 3.0The pyrazine ring nitrogen is the site of protonation.[1][2]
LogP (Free Base) ~0.3 - 0.6Low lipophilicity due to hydroxyl group
H-Bond Donors 2 (OH, NH+)
H-Bond Acceptors 4 (Pyrazine Ns, OH)
Structural Analysis & Basicity

A critical structural feature is the nitrogen atom at position 1 of the piperidine ring.[2] Although it is a tertiary amine, it is directly attached to the electron-deficient pyrazine ring.

  • Electronic Effect: The lone pair on the piperidine nitrogen is delocalized into the

    
    -system of the pyrazine ring. This renders the piperidine nitrogen non-basic (aniline-like character).
    
  • Protonation Site: In the hydrochloride salt, the proton resides on one of the pyrazine ring nitrogens (N-4 position is typically favored due to less steric hindrance), not the piperidine nitrogen.

Synthesis & Manufacturing

The industrial synthesis of 1-(Pyrazin-2-yl)piperidin-4-ol follows a standard Nucleophilic Aromatic Substitution (


) mechanism. The electron-deficient nature of 2-chloropyrazine facilitates the displacement of the chloride by the secondary amine of 4-hydroxypiperidine.
Reaction Mechanism
  • Nucleophilic Attack: The lone pair of the piperidine nitrogen attacks the C-2 position of the pyrazine ring.

  • Meisenheimer Complex: A transient anionic intermediate forms, stabilized by the electron-withdrawing nitrogen atoms of the pyrazine ring.

  • Aromatization: Chloride is eliminated, restoring aromaticity.

  • Salt Formation: Treatment with anhydrous HCl generates the stable salt.

Experimental Protocol
  • Reagents: 2-Chloropyrazine (1.0 eq), 4-Hydroxypiperidine (1.2 eq), Potassium Carbonate (

    
    , 2.0 eq).
    
  • Solvent: DMF or DMSO (Polar aprotic solvents accelerate

    
    ).
    
  • Conditions: Heat at 80-100°C for 4-6 hours.

Step-by-Step Workflow:

  • Dissolve 2-chloropyrazine in DMF.

  • Add

    
     followed by 4-hydroxypiperidine.
    
  • Heat the mixture to 90°C under nitrogen atmosphere. Monitor by TLC or LCMS.

  • Workup: Dilute with water and extract with Ethyl Acetate (EtOAc). Wash organic layer with brine, dry over

    
    , and concentrate to yield the crude free base.
    
  • Salt Formation: Dissolve the free base in Ethanol. Add 1.2 eq of HCl (4M in Dioxane). Precipitate the salt by adding Diethyl Ether (

    
    ). Filter and dry.
    

SynthesisWorkflow Start Starting Materials 2-Chloropyrazine 4-Hydroxypiperidine Reaction SnAr Reaction K2CO3, DMF, 90°C 4-6 Hours Start->Reaction Mix Workup Workup Extract w/ EtOAc Conc. to Free Base Reaction->Workup Complete SaltForm Salt Formation Add HCl/EtOH Precipitate w/ Et2O Workup->SaltForm Purified Base Product Final Product 1-(Pyrazin-2-yl)piperidin-4-ol HCl White Solid SaltForm->Product Filter & Dry

Figure 1: Synthetic workflow for the production of 1-(Pyrazin-2-yl)piperidin-4-ol Hydrochloride.

Analytical Characterization

Validation of the compound identity requires NMR and Mass Spectrometry.

Proton NMR ( NMR, 400 MHz, DMSO- )
  • Pyrazine Protons (Aromatic): Three distinct signals in the downfield region (approx.

    
     7.8 - 8.5 ppm).
    
    • H-3 (singlet-like, most deshielded): ~8.3 ppm.

    • H-5/H-6 (doublets): ~7.8 - 8.1 ppm.

  • Piperidine Protons (Aliphatic):

    • 
      -protons (
      
      
      
      ): Two multiplets around 3.8 - 4.2 ppm (deshielded by the aromatic ring).
    • Methine proton (

      
      ): Multiplet around 3.7 ppm.
      
    • 
      -protons (
      
      
      
      ): Multiplets around 1.3 - 1.9 ppm.
  • Exchangeable Protons:

    • 
      : Broad singlet (variable shift).
      
    • 
       (Salt): Very broad singlet, typically >10 ppm.
      
Mass Spectrometry (ESI-MS)
  • Ionization: Positive Mode (

    
    ).
    
  • Major Peak:

    
     observed at m/z 180.1 (corresponding to the free base cation).
    
  • Fragmentation: Loss of water (

    
    ) is common for secondary alcohols.
    

Handling & Stability

  • Storage: Store at 2-8°C under inert gas (Argon/Nitrogen). The hydrochloride salt is hygroscopic; protect from moisture.

  • Stability: Stable under standard laboratory conditions. Avoid strong oxidizing agents.[3]

  • Safety: Treat as a potential irritant. Wear standard PPE (gloves, goggles, lab coat). In case of contact, rinse with copious water.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 79341, Piperidin-4-ol. Retrieved from [Link] (Used for scaffold properties).

  • Abacipharm (2025). Catalog Entry for 1-(Pyrazin-2-yl)piperidin-4-ol. Retrieved from [Link]

Sources

Foundational

1-(Pyrazin-2-yl)piperidin-4-ol hydrochloride CAS number and molecular weight

The following technical guide details the chemical identity, synthesis, and application of 1-(Pyrazin-2-yl)piperidin-4-ol , focusing on its role as a critical intermediate in medicinal chemistry. Executive Summary 1-(Pyr...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical identity, synthesis, and application of 1-(Pyrazin-2-yl)piperidin-4-ol , focusing on its role as a critical intermediate in medicinal chemistry.

Executive Summary

1-(Pyrazin-2-yl)piperidin-4-ol is a bifunctional heterocyclic building block extensively utilized in the synthesis of pharmaceutical agents, particularly G-protein coupled receptor (GPCR) agonists and kinase inhibitors. Its structure features a piperidine ring substituted at the nitrogen (N1) position with a pyrazine moiety, leaving a secondary hydroxyl group at the C4 position available for further functionalization.

While often handled as the free base (CAS 420844-68-4), the hydrochloride salt form is frequently generated in situ or isolated to improve stability and solubility during drug formulation.

Chemical Identity & Properties

Nomenclature and Identifiers
ParameterDetail
IUPAC Name 1-(Pyrazin-2-yl)piperidin-4-ol
Common Name 1-(2-Pyrazinyl)-4-hydroxypiperidine
CAS Number (Free Base) 420844-68-4
CAS Number (HCl Salt) Not widely indexed; typically referenced as 420844-68-4 (HCl)
Molecular Formula C₉H₁₃N₃O (Free Base) C₉H₁₄ClN₃O (Monohydrochloride)
SMILES OC1CCN(c2cnccn2)CC1
Physical & Chemical Data
PropertyValueNotes
Molecular Weight (Free Base) 179.22 g/mol Standard commercial form
Molecular Weight (HCl Salt) 215.68 g/mol Calculated (Monohydrochloride)
Appearance Off-white to pale yellow solidHygroscopic in salt form
Solubility DMSO, Methanol, DCMSalt form has improved aqueous solubility
pKa (Calculated) ~1.0 (Pyrazine N), ~14.8 (OH)The N1-piperidine nitrogen is conjugated to the pyrazine ring, significantly reducing its basicity compared to unsubstituted piperidine.[1][2][3]

Synthetic Methodology

The synthesis of 1-(Pyrazin-2-yl)piperidin-4-ol relies on a Nucleophilic Aromatic Substitution (S_NAr) mechanism. The electron-deficient nature of the pyrazine ring facilitates the displacement of a leaving group (typically chlorine) by the nucleophilic nitrogen of 4-hydroxypiperidine.

Experimental Protocol (S_NAr)

Reagents: 2-Chloropyrazine, 4-Hydroxypiperidine, Potassium Carbonate (


).[4]
Solvent:  DMF (Dimethylformamide) or NMP (N-Methyl-2-pyrrolidone).

Step-by-Step Workflow:

  • Charge: To a reaction vessel, add 2-Chloropyrazine (1.0 eq) and 4-Hydroxypiperidine (1.2 eq).

  • Base Addition: Add anhydrous

    
     (2.0 eq) to scavenge the HCl generated during the substitution.
    
  • Reaction: Heat the mixture to 80–100°C for 4–12 hours. Monitor conversion via LC-MS (Target mass: 180.1 [M+H]+).

  • Work-up:

    • Cool to room temperature.

    • Dilute with water and extract with Ethyl Acetate (EtOAc) or Dichloromethane (DCM).

    • Wash organic layer with brine to remove residual DMF.

  • Purification: Dry over

    
    , concentrate in vacuo. Purify via flash column chromatography (MeOH/DCM gradient) or recrystallization from EtOAc/Heptane.
    
  • Salt Formation (Optional): Dissolve the free base in Ethanol and treat with 1.0 eq of 4M HCl in Dioxane. Precipitate the hydrochloride salt with diethyl ether.

Reaction Pathway Visualization

The following diagram illustrates the S_NAr mechanism and subsequent salt formation.

SynthesisPathway Start 2-Chloropyrazine (Electrophile) Intermediate Transition State (Meisenheimer Complex) Start->Intermediate + Reagent + K2CO3, 100°C Reagent 4-Hydroxypiperidine (Nucleophile) Reagent->Intermediate ProductBase 1-(Pyrazin-2-yl)piperidin-4-ol (Free Base) Intermediate->ProductBase - KCl ProductSalt Hydrochloride Salt (C9H14ClN3O) ProductBase->ProductSalt + HCl (in Dioxane)

Caption: Figure 1. Synthesis of 1-(Pyrazin-2-yl)piperidin-4-ol via S_NAr followed by salt formation.

Applications in Drug Discovery

This compound serves as a versatile scaffold in medicinal chemistry, particularly for targets requiring a polar, metabolic "handle" (the hydroxyl group) attached to a heteroaryl core.

Structural Activity Relationship (SAR) Utility
  • GPR119 Agonists: The pyrazine-piperidine motif is a common pharmacophore in GPR119 agonists developed for Type 2 Diabetes treatment. The hydroxyl group is often etherified to link lipophilic tails.

  • Kinase Inhibition: The pyrazine ring acts as a hinge-binder mimic in ATP-competitive inhibitors. The piperidine ring provides solubility and directs the hydroxyl group towards solvent-exposed regions or specific hydrogen-bonding pockets.

  • Solubility Enhancement: Replacing a phenyl ring with a pyrazine reduces lipophilicity (LogP), improving the drug-like properties (ADME) of the final molecule.

Functionalization Logic

The C4-hydroxyl group allows for divergent synthesis:

  • Oxidation: Converts to the ketone (1-(Pyrazin-2-yl)piperidin-4-one) for reductive amination.

  • Etherification: Williamson ether synthesis to attach aryl/alkyl groups.

  • Fluorination: Treatment with DAST to generate the 4-fluoro derivative (blocking metabolism).

Applications Core 1-(Pyrazin-2-yl)piperidin-4-ol (Scaffold) Ketone Ketone Derivative (Reductive Amination) Core->Ketone Swern Oxidation Ether Ether Linkage (GPR119 Agonists) Core->Ether NaH, R-X Fluoro 4-Fluoro Analog (Metabolic Stability) Core->Fluoro DAST

Caption: Figure 2. Divergent synthetic utility of the 4-hydroxyl handle in medicinal chemistry.

Handling and Safety

While specific toxicological data for the HCl salt is limited, standard safety protocols for pyrazine/piperidine derivatives apply.

  • Hazard Classification: Irritant (Skin, Eye, Respiratory).[5]

  • Storage: Store in a cool, dry place under inert atmosphere (Nitrogen/Argon). The salt form is hygroscopic; protect from moisture to prevent clumping and hydrolysis.

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat. Handle in a fume hood to avoid inhalation of dust.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 14156398, 1-(Pyrazin-2-yl)piperidin-4-one (Derivative source). Retrieved from [Link]

Sources

Exploratory

1-(Pyrazin-2-yl)piperidin-4-ol hydrochloride physical properties and appearance

Topic: 1-(Pyrazin-2-yl)piperidin-4-ol Hydrochloride: Physical Properties, Synthesis, and Characterization Content Type: Technical Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1-(Pyrazin-2-yl)piperidin-4-ol Hydrochloride: Physical Properties, Synthesis, and Characterization Content Type: Technical Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Executive Summary

1-(Pyrazin-2-yl)piperidin-4-ol hydrochloride is a pharmacologically significant heterocyclic building block used extensively in the synthesis of G-protein coupled receptor (GPCR) modulators and kinase inhibitors. Structurally, it comprises a polar 4-hydroxypiperidine moiety N-linked to a pyrazine ring.

While the free base (CAS 420844-68-4) is often isolated as a viscous oil or low-melting solid, the hydrochloride salt is the preferred form for storage and handling due to its enhanced crystallinity, stability, and water solubility. This guide provides a definitive technical analysis of its physical properties, synthesis, and self-validating characterization protocols.

Chemical Identity & Structural Analysis

The compound consists of a piperidine ring substituted at the nitrogen (position 1) by a pyrazine ring and at position 4 by a hydroxyl group. The pyrazine ring acts as an electron-deficient heteroaromatic system, reducing the basicity of the piperidine nitrogen relative to alkyl-piperidines.

AttributeDetail
IUPAC Name 1-(Pyrazin-2-yl)piperidin-4-ol hydrochloride
Common Name 1-(2-Pyrazinyl)-4-piperidinol HCl
CAS Number (Free Base) 420844-68-4
CAS Number (Salt) Not routinely assigned; often custom prepared
Molecular Formula C₉H₁₃N₃O · HCl
Molecular Weight 179.22 (Free Base) + 36.46 (HCl) = 215.68 g/mol
SMILES OC1CCN(CC1)C2=NC=CN=C2.Cl

Physical Properties & Appearance[1][2][3][4]

The physical state of this compound is heavily dependent on its protonation state. Researchers must distinguish between the free base and the hydrochloride salt to ensure accurate formulation and reaction stoichiometry.

Macroscopic Appearance
  • Free Base: Typically a pale yellow viscous oil or a low-melting waxy solid. It is prone to oxidation and color darkening upon prolonged exposure to air.

  • Hydrochloride Salt: A white to off-white crystalline powder .[1] The salt formation disrupts the amorphous nature of the base, facilitating purification and handling.

Solubility Profile

The hydrochloride salt exhibits a distinct solubility inversion compared to the free base.

SolventSolubility (HCl Salt)Solubility (Free Base)Operational Note
Water High (>50 mg/mL)ModerateSalt is ideal for aqueous bioassays.
DMSO High HighStandard solvent for stock solutions.
Methanol HighHighGood solvent for recrystallization.
Dichloromethane Low/InsolubleHigh Use DCM to extract the Free Base after neutralization.
Diethyl Ether InsolubleLowUse Ether to precipitate the Salt from alcoholic solutions.
Thermal Properties
  • Melting Point (HCl Salt): Typically 150–180°C (decomposition often observed).

    • Note: Unlike the free base, the salt does not melt near room temperature. A sharp melting point indicates high purity; a broad range (>2°C) suggests residual solvent or amorphous content.

  • Hygroscopicity: The HCl salt is moderately hygroscopic . It should be stored in a desiccator. Exposure to high humidity can lead to clumping (deliquescence), complicating precise weighing.

Synthesis & Preparation Protocol

The synthesis utilizes a Nucleophilic Aromatic Substitution (SₙAr) strategy. The electron-deficient pyrazine ring undergoes displacement of a chloride leaving group by the nucleophilic nitrogen of 4-hydroxypiperidine.

Reaction Scheme (Graphviz)

Synthesis SM1 2-Chloropyrazine (Electrophile) Base K2CO3 / DMSO 100°C SM1->Base SM2 4-Hydroxypiperidine (Nucleophile) SM2->Base Inter Free Base (Oil/Waxy Solid) Base->Inter S_NAr Mechanism Product Target HCl Salt (Crystalline Solid) Inter->Product Salt Formation & Precipitation HCl HCl (4M in Dioxane)

Figure 1: Synthetic workflow for 1-(Pyrazin-2-yl)piperidin-4-ol hydrochloride.

Step-by-Step Methodology
  • Coupling (SₙAr):

    • Dissolve 2-chloropyrazine (1.0 equiv) and 4-hydroxypiperidine (1.2 equiv) in DMSO or DMF.

    • Add Potassium Carbonate (K₂CO₃) (2.0 equiv) to scavenge the HCl generated during substitution.

    • Heat to 100°C for 4–6 hours. Monitor by TLC (5% MeOH in DCM) or LC-MS.

    • Workup: Dilute with water, extract into Ethyl Acetate or DCM. Wash organic layer with brine, dry over Na₂SO₄, and concentrate. This yields the Free Base .

  • Salt Formation (Critical Step):

    • Dissolve the crude Free Base in a minimum volume of Ethanol or Dichloromethane .

    • Cool to 0°C in an ice bath.

    • Dropwise add 4M HCl in Dioxane (1.1 equiv).

    • Observation: A white precipitate should form immediately. If no precipitate forms, add Diethyl Ether or Hexane as an antisolvent to induce crystallization.

    • Filter the solid, wash with cold ether, and dry under vacuum.

Analytical Characterization (Self-Validating System)

To ensure the integrity of the compound used in downstream applications, the following characterization logic must be applied.

Decision Tree for Quality Control

QC_Logic Sample Isolated Solid HNMR 1H NMR (DMSO-d6) Sample->HNMR Check1 Pyrazine Signals? (8.0 - 8.5 ppm) HNMR->Check1 Check1->Sample No (Repurify) Check2 Salt Stoichiometry? Check1->Check2 Yes HPLC HPLC Purity Check Check2->HPLC Confirmed Result Release for Use HPLC->Result >95%

Figure 2: Analytical workflow to validate identity and purity.

Diagnostic Spectral Features
  • ¹H NMR (DMSO-d₆):

    • Pyrazine Ring: Three distinct aromatic protons appearing downfield (approx. δ 7.8, 8.1, and 8.3 ppm).

    • Piperidine Ring: Multiplets for the methylene protons (δ 1.5–4.5 ppm). The protons adjacent to the nitrogen (N-CH₂) will be deshielded.

    • Hydroxyl Group: A broad singlet (exchangeable with D₂O) around δ 4.5–5.0 ppm.

    • Ammonium Proton: A broad singlet >10 ppm may be visible for the HCl salt, though often broadened into the baseline.

  • Mass Spectrometry (ESI+):

    • Dominant ion at m/z 180.1 [M+H]⁺ .

    • Absence of m/z 115 (unreacted chloropyrazine).

Handling & Storage

  • Storage: Store at 2–8°C (refrigerated) in a tightly sealed container. The HCl salt is stable for months if kept dry.

  • Safety:

    • Signal Word: Warning.

    • Hazards: Irritant to eyes, skin, and respiratory system.

    • PPE: Wear nitrile gloves and safety glasses. Handle the fine powder in a fume hood to avoid inhalation.

References

  • Synthesis Methodology (General SₙAr): Amination of Chloropyrazine. ResearchGate. Available at: [Link]

  • Reaction Precedent: Synthesis of Pyrazino[1,2-a]indole Derivatives. NCBI PMC. Available at: [Link]

Sources

Foundational

1-(Pyrazin-2-yl)piperidin-4-ol Hydrochloride: Technical Guide to Mechanism & Utility

Topic: 1-(Pyrazin-2-yl)piperidin-4-ol hydrochloride: Pharmacophore Scaffold & Synthetic Utility Content Type: In-depth Technical Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Executi...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1-(Pyrazin-2-yl)piperidin-4-ol hydrochloride: Pharmacophore Scaffold & Synthetic Utility Content Type: In-depth Technical Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary: The Pharmacophore Scaffold

1-(Pyrazin-2-yl)piperidin-4-ol hydrochloride (CAS: 420844-68-4) is not a standalone therapeutic agent but a high-value pharmacophore scaffold and synthetic intermediate . In modern medicinal chemistry, it serves as a critical building block for constructing "privileged structures"—molecular frameworks capable of binding to diverse biological targets, most notably G-Protein Coupled Receptors (GPCRs) such as GPR119 and various kinases.

Its "Mechanism of Action" is defined by two distinct operational modes:

  • Synthetic Mechanism: Functioning as a nucleophilic module for rapid library generation via the C4-hydroxyl group.

  • Molecular Mechanism: Contributing specific binding vectors (H-bond acceptance, conformational rigidity) to the final drug candidate's affinity profile.

Structural & Chemical Properties

This compound combines an electron-deficient heteroaromatic ring (pyrazine) with a saturated heterocycle (piperidine), capped by a reactive hydroxyl handle.[1]

PropertySpecificationMechanistic Implication
Molecular Formula C₉H₁₃N₃O[2] · HClSalt form ensures stability and water solubility for aqueous reactions.[3]
Pyrazine Moiety 1,4-diazine ringActs as a weak base and H-bond acceptor; lowers logP compared to phenyl analogs.
Piperidine Linker Saturated 6-ringProvides a rigid "chair" conformation, enforcing a specific vector between the pyrazine and the payload.
C4-Hydroxyl Secondary AlcoholThe primary "warhead" for synthetic coupling (Esterification, Etherification, Mitsunobu).

Synthetic Mechanism: Building Block Utility

The core utility of 1-(Pyrazin-2-yl)piperidin-4-ol lies in its ability to covalently link a pyrazine "cap" to a diverse range of pharmacophores. The hydrochloride salt is typically neutralized in situ to liberate the free base for reaction.

Key Synthetic Pathways

The C4-hydroxyl group is the focal point for derivatization.

  • Nucleophilic Aromatic Substitution (SₙAr): The alcohol acts as a nucleophile to displace halides on activated heteroaryls (e.g., chloropyrimidines).

  • Mitsunobu Coupling: Reaction with phenols or acidic heterocycles to form ether linkages with inversion of configuration (if chiral) or retention of the general vector.

  • Carbamate Formation: Reaction with isocyanates to generate stable carbamate linkers, common in CNS-active agents.

Experimental Workflow: Ether Linkage Synthesis

A standard protocol for linking this scaffold to an aryl halide via SₙAr.

Protocol: SₙAr Coupling of 1-(Pyrazin-2-yl)piperidin-4-ol

  • Preparation: Suspend 1-(Pyrazin-2-yl)piperidin-4-ol HCl (1.0 eq) in anhydrous DMF.

  • Activation: Add NaH (60% dispersion, 2.2 eq) at 0°C under N₂. Stir for 30 min to generate the alkoxide and neutralize HCl.

  • Coupling: Add the electrophile (e.g., 4-fluoronitrobenzene or 2-chloropyridine derivative, 1.1 eq) dropwise.

  • Reaction: Heat to 60-80°C for 4-12 hours. Monitor by LC-MS.

  • Workup: Quench with water, extract with EtOAc. The pyrazine ring facilitates purification by making the product ionizable at low pH.

SyntheticWorkflow Figure 1: Synthetic Activation Pathway for Ether Linkage Formation Start 1-(Pyrazin-2-yl) piperidin-4-ol HCl Base Base Treatment (NaH/DMF) Start->Base Neutralization Alkoxide Reactive Alkoxide Intermediate Base->Alkoxide Deprotonation Product Final Drug Candidate Alkoxide->Product SNAr Attack Electrophile Electrophile (Ar-F / Ar-Cl) Electrophile->Product Coupling

Molecular Mechanism of Action (Pharmacology)

When incorporated into a drug molecule, the 1-(Pyrazin-2-yl)piperidin-4-yl moiety functions as a specific binding determinant.

The "Pyrazine-Piperidine" Pharmacophore

This scaffold is frequently employed in GPR119 agonists (targets for Type 2 Diabetes) and Kinase Inhibitors .

  • Pyrazine as an H-Bond Acceptor: The nitrogen atoms in the pyrazine ring (positions 1 and 4) possess lone pairs that can accept hydrogen bonds from receptor residues (e.g., Serine, Threonine) or water molecules in the binding pocket.

  • Metabolic Stability: The pyrazine ring is generally more resistant to oxidative metabolism (CYP450) than a phenyl ring, prolonging the drug's half-life (

    
    ).
    
  • Reduced Basicity: Compared to a pyridine-piperidine analog, the pyrazine ring is less basic. This modulates the pKa of the piperidine nitrogen (via induction), potentially improving oral bioavailability and reducing hERG channel blockade (a common cardiac toxicity risk).

Case Study: GPR119 Modulation

In the context of GPR119 agonists (e.g., analogs of GSK1292263), the mechanism involves:

  • Ligand Orientation: The piperidine ring acts as a rigid spacer, positioning the pyrazine "head" into a specific hydrophilic pocket.

  • Receptor Activation: The pyrazine nitrogens interact with residues in the transmembrane domain (TM), stabilizing the active conformation of the GPCR.

  • Signal Transduction: This stabilization triggers

    
     protein coupling, increasing intracellular cAMP levels and enhancing glucose-dependent insulin secretion.
    

PharmacophoreInteraction Figure 2: Mechanistic Interaction of the Scaffold within a GPCR Binding Pocket Receptor GPCR Binding Pocket (e.g., GPR119) Residue Ser/Thr Residue (H-Bond Donor) Receptor->Residue Scaffold 1-(Pyrazin-2-yl) piperidin-4-yl Moiety Pyrazine Pyrazine Ring (N-atoms) Scaffold->Pyrazine Linker Piperidine Linker (Rigid Spacer) Scaffold->Linker Pyrazine->Residue H-Bonding Linker->Receptor Hydrophobic Interaction Warhead Rest of Molecule (Effector) Linker->Warhead

References

  • ChemicalBook. (2024). 1-Pyrazin-2-yl-piperidin-4-ol Properties and Suppliers.[2][4]

  • Ritter, T., et al. (2012). WO2012123449A1: N-cyclopropyl-N-piperidinylbenzamides as GPR119 modulators. World Intellectual Property Organization.

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 28064901, 1-(2-Pyrazinylcarbonyl)-4-piperidinone (Related Structure).[4][4]

  • Jinxia, L., et al. (2023). Pharmacological activity and mechanism of pyrazines. European Journal of Medicinal Chemistry.

Sources

Exploratory

Putative biological targets of 1-(Pyrazin-2-yl)piperidin-4-ol hydrochloride

Executive Summary 1-(Pyrazin-2-yl)piperidin-4-ol hydrochloride (CAS: 420844-68-4 for free base) is a high-value pharmacophore and intermediate in modern medicinal chemistry. While often categorized as a building block, i...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-(Pyrazin-2-yl)piperidin-4-ol hydrochloride (CAS: 420844-68-4 for free base) is a high-value pharmacophore and intermediate in modern medicinal chemistry. While often categorized as a building block, its structural architecture—a polar pyrazine ring coupled to a 4-hydroxypiperidine—identifies it as a privileged scaffold with specific biological relevance.

This guide delineates its primary role as a key pharmacophore for G-Protein Coupled Receptor 119 (GPR119) agonists, a target for Type 2 Diabetes Mellitus (T2DM) and obesity.[1] Furthermore, it explores its secondary utility in modulating Histamine H3 and Sigma-1 receptors, as well as its application in fragment-based kinase inhibitor design .

Chemical Profile & Structural Logic

This compound functions as a "Left-Hand Side" (LHS) or polar head group in drug design. Its efficacy stems from three structural features:

  • Pyrazine Ring: Acts as a hydrogen bond acceptor and a bioisostere for phenyl or pyridine rings, often improving metabolic stability and reducing lipophilicity (LogP).

  • Piperidine Linker: Provides a rigid spacer that directs the hydroxyl group into specific sub-pockets, restricting conformational entropy.

  • C4-Hydroxyl Group: A critical "anchor" point for further functionalization (e.g., ether/carbamate formation) or a direct H-bond donor/acceptor in the binding pocket.

PropertyValue / Description
Chemical Name 1-(Pyrazin-2-yl)piperidin-4-ol hydrochloride
Molecular Formula C

H

N

O[2] · HCl
Core Scaffold Pyrazinyl-piperidine
Primary Utility GPR119 Agonist Fragment, Kinase Hinge Binder
Solubility High (due to HCl salt and polar OH group)

Primary Putative Target: GPR119

The most authoritative biological association for the 1-(Pyrazin-2-yl)piperidin-4-ol moiety is GPR119 , a Gs-coupled GPCR expressed in pancreatic


-cells and intestinal L-cells.
Mechanism of Action (MoA)

Compounds containing this scaffold act as agonists . Upon binding, they stabilize the active conformation of GPR119, triggering the G


s signaling cascade.
  • In the Pancreas: Enhances glucose-dependent insulin secretion (GSIS).

  • In the Intestine: Stimulates the secretion of incretins like GLP-1 (Glucagon-like peptide-1) and GIP.

This dual mechanism mimics the activity of endogenous lipid mediators like Oleoylethanolamide (OEA) , but with improved oral bioavailability and stability.

Signaling Pathway Visualization

GPR119_Pathway Ligand 1-(Pyrazin-2-yl)piperidin-4-ol (Scaffold Ligand) GPR119 GPR119 Receptor (Pancreatic u03b2-cell / L-cell) Ligand->GPR119 Binding & Activation Gs Gs Protein Activation GPR119->Gs Coupling AC Adenylyl Cyclase (AC) Gs->AC Stimulates cAMP cAMP Accumulation AC->cAMP ATP to cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Epac Epac2 Pathway cAMP->Epac Activates Response Physiological Response: u2191 Insulin Secretion (GSIS) u2191 GLP-1 Release PKA->Response Phosphorylation Cascade Epac->Response Ca2+ Mobilization

Caption: GPR119 activation cascade triggered by pyrazinyl-piperidine ligands, leading to incretin and insulin release.

Secondary & Off-Target Pharmacology

While GPR119 is the primary target, the "privileged" nature of the pyrazine-piperidine scaffold necessitates screening against secondary targets to assess selectivity or polypharmacology.

Histamine H3 & Sigma Receptors

Piperidine-based compounds are classical ligands for the Histamine H3 receptor (GPCR) and Sigma-1 receptor .

  • Interaction Logic: The basic nitrogen of the piperidine (at physiological pH) mimics the histamine ethylamine tail.

  • Modulation: The addition of the electron-deficient pyrazine ring often reduces basicity compared to a simple alkyl-piperidine. This can be strategically used to tune out H3 affinity (improving selectivity for other targets) or, conversely, to create dual-acting ligands if the pyrazine is substituted with lipophilic groups.

Kinase Inhibition (Fragment-Based Design)

In oncology research, the pyrazine ring is a common hinge-binding motif .

  • MoA: The nitrogen atoms in the pyrazine ring can accept hydrogen bonds from the backbone NH of the kinase hinge region (e.g., in JAK , ALK , or Aurora kinases).

  • Role: The 4-hydroxyl group serves as a solvent-exposed handle, allowing the attachment of solubilizing groups without disrupting ATP-competitive binding.

Experimental Validation Protocols

To validate the biological activity of this scaffold or its derivatives, the following "Self-Validating" protocols are recommended.

Protocol A: GPR119 cAMP Accumulation Assay (In Vitro)

Validates agonism by measuring the second messenger cAMP.

  • Cell Line: CHO-K1 cells stably expressing human GPR119.

  • Reagents: HTRF (Homogeneous Time-Resolved Fluorescence) cAMP kit (e.g., Cisbio).

  • Procedure:

    • Seed cells (2,000 cells/well) in a 384-well low-volume plate.

    • Incubate with IBMX (0.5 mM) to inhibit phosphodiesterase degradation of cAMP.

    • Add the test compound (dissolved in DMSO, final conc. <1%) at varying concentrations (1 nM – 10 µM).

    • Incubate for 30–60 minutes at Room Temperature (RT).

    • Add HTRF lysis buffer containing cAMP-d2 and anti-cAMP-Cryptate.

    • Read fluorescence at 665 nm and 620 nm.

  • Analysis: Calculate the ratio (665/620). A decrease in ratio indicates increased cAMP (due to competition with labeled cAMP). Plot dose-response curve to determine EC

    
    .
    
Protocol B: GLP-1 Secretion Assay (Functional)

Validates the physiological consequence of receptor activation.

  • Cell Line: NCI-H716 (human enteroendocrine L-cells) or GLUTag cells.

  • Preparation: Coat plates with Matrigel to ensure cell adhesion.

  • Stimulation:

    • Wash cells with Krebs-Ringer Bicarbonate (KRB) buffer containing 0.2% BSA.

    • Treat cells with test compound + DPP-4 inhibitor (to prevent GLP-1 degradation) for 2 hours.

  • Quantification: Collect supernatant and quantify active GLP-1 using an ELISA kit.

  • Control: Use OEA (10 µM) or a known GPR119 agonist (e.g., GSK1292263) as a positive control.

References

  • Overton, H. A., et al. (2006). "Deorphanization of a G protein-coupled receptor for oleoylethanolamide and its use in the discovery of small-molecule hypophagic agents." Cell Metabolism.

  • Jones, R. M., et al. (2009).[3] "GPR119 agonists for the treatment of type 2 diabetes."[3][4] Expert Opinion on Therapeutic Patents.

  • Semple, G., et al. (2008). "Discovery of the first potent and orally efficacious agonist of the orphan G-protein coupled receptor 119." Journal of Medicinal Chemistry.

  • Lemoine, H., et al. (2010). "GPR119 receptor agonists as a potential new class of antidiabetic drugs."[1][3][4] Drugs of the Future.

  • Lazewska, D., et al. (2021). "Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists." ACS Chemical Neuroscience.[5] [5]

Sources

Foundational

The Strategic Role of 1-(Pyrazin-2-yl)piperidin-4-ol Hydrochloride in Modern Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Introduction: The Emergence of a Privileged Scaffold In the landscape of medicinal chemistry, the relentless pursuit of novel therapeutic agents has led to...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of a Privileged Scaffold

In the landscape of medicinal chemistry, the relentless pursuit of novel therapeutic agents has led to the identification of "privileged scaffolds" – molecular frameworks that can interact with multiple biological targets, offering a fertile ground for the development of new drugs. The 1-(Pyrazin-2-yl)piperidin-4-ol moiety has emerged as one such critical building block. Its unique combination of a hydrogen bond-accepting pyrazine ring, a versatile piperidine core, and a hydrogen bond-donating hydroxyl group provides a three-dimensional pharmacophore that can be strategically employed to optimize drug-receptor interactions. This guide provides an in-depth review of the synthesis, key applications, and future potential of 1-(Pyrazin-2-yl)piperidin-4-ol hydrochloride, a crucial intermediate for harnessing the therapeutic promise of this scaffold.

The pyrazine ring, a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 4, is a common feature in numerous biologically active compounds and approved drugs.[1][2] Its ability to participate in hydrogen bonding and π-stacking interactions, coupled with its metabolic stability, makes it an attractive component in drug design.[3][4] Similarly, the piperidine ring, a saturated six-membered heterocycle, is one of the most prevalent N-heterocycles in FDA-approved drugs.[5] It serves as a non-planar scaffold to orient substituents in defined spatial arrangements, and its basic nitrogen can be crucial for solubility and target engagement.[5][6] The combination of these two rings, bridged by a nitrogen atom, and further functionalized with a hydroxyl group, creates a versatile platform for generating libraries of compounds with diverse pharmacological profiles.

This technical guide will delve into the synthetic pathways to access 1-(Pyrazin-2-yl)piperidin-4-ol hydrochloride, explore its utility as a key intermediate in the synthesis of complex drug molecules, and highlight key publications and patents that underscore its significance in contemporary drug discovery.

Synthesis and Chemical Properties: A Practical Approach

The synthesis of 1-(Pyrazin-2-yl)piperidin-4-ol hydrochloride is a multi-step process that leverages well-established organic chemistry transformations. The most common and practical approach involves a two-step sequence starting from commercially available materials: nucleophilic aromatic substitution (SNAr) followed by ketone reduction.

Synthetic Pathway Overview

The overall synthetic strategy is outlined below. The initial step involves the coupling of a halopyrazine, typically 2-chloropyrazine, with piperidin-4-one. The resulting ketone intermediate, 1-(pyrazin-2-yl)piperidin-4-one, is then reduced to the corresponding alcohol, 1-(pyrazin-2-yl)piperidin-4-ol. Finally, treatment with hydrochloric acid affords the target hydrochloride salt, which often exhibits improved stability and handling properties.

Synthetic_Pathway 2-Chloropyrazine 2-Chloropyrazine 1-(Pyrazin-2-yl)piperidin-4-one 1-(Pyrazin-2-yl)piperidin-4-one 2-Chloropyrazine->1-(Pyrazin-2-yl)piperidin-4-one S N Ar Reaction (e.g., K2CO3, DMF) Piperidin-4-one Piperidin-4-one Piperidin-4-one->1-(Pyrazin-2-yl)piperidin-4-one 1-(Pyrazin-2-yl)piperidin-4-ol 1-(Pyrazin-2-yl)piperidin-4-ol 1-(Pyrazin-2-yl)piperidin-4-one->1-(Pyrazin-2-yl)piperidin-4-ol Reduction (e.g., NaBH4, MeOH) 1-(Pyrazin-2-yl)piperidin-4-ol_HCl 1-(Pyrazin-2-yl)piperidin-4-ol Hydrochloride 1-(Pyrazin-2-yl)piperidin-4-ol->1-(Pyrazin-2-yl)piperidin-4-ol_HCl Salt Formation (HCl in Dioxane or Ether)

Caption: General synthetic route to 1-(Pyrazin-2-yl)piperidin-4-ol hydrochloride.

Detailed Experimental Protocol

The following is a representative, detailed experimental protocol for the synthesis of 1-(Pyrazin-2-yl)piperidin-4-ol hydrochloride. This protocol is based on established synthetic methodologies for similar compounds.[7][8][9]

Step 1: Synthesis of 1-(Pyrazin-2-yl)piperidin-4-one

  • Reaction Setup: To a solution of piperidin-4-one hydrochloride (1.0 eq) in a suitable aprotic polar solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), add a base such as potassium carbonate (K2CO3, 2.5 eq) or diisopropylethylamine (DIPEA, 2.2 eq).

  • Addition of Reagents: Add 2-chloropyrazine (1.1 eq) to the suspension.

  • Reaction Conditions: Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and pour it into water. Extract the aqueous layer with a suitable organic solvent such as ethyl acetate or dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford 1-(pyrazin-2-yl)piperidin-4-one.[10][11]

Step 2: Synthesis of 1-(Pyrazin-2-yl)piperidin-4-ol

  • Reaction Setup: Dissolve 1-(pyrazin-2-yl)piperidin-4-one (1.0 eq) in a protic solvent such as methanol (MeOH) or ethanol (EtOH).

  • Reduction: Cool the solution to 0 °C in an ice bath and add a reducing agent such as sodium borohydride (NaBH4, 1.5 eq) portion-wise.

  • Reaction Conditions: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up and Purification: Quench the reaction by the slow addition of water. Remove the organic solvent under reduced pressure. Extract the aqueous residue with ethyl acetate or dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield 1-(pyrazin-2-yl)piperidin-4-ol as a solid. This product is often of sufficient purity for the next step.

Step 3: Formation of 1-(Pyrazin-2-yl)piperidin-4-ol Hydrochloride

  • Salt Formation: Dissolve the crude 1-(pyrazin-2-yl)piperidin-4-ol in a minimal amount of a suitable solvent like dichloromethane or diethyl ether.

  • Acidification: Add a solution of hydrochloric acid in an organic solvent (e.g., 2 M HCl in diethyl ether or 4 M HCl in 1,4-dioxane, 1.1 eq) dropwise with stirring.

  • Isolation: The hydrochloride salt will typically precipitate out of the solution. Collect the solid by filtration, wash with a cold, non-polar solvent (e.g., diethyl ether or hexane), and dry under vacuum to yield 1-(Pyrazin-2-yl)piperidin-4-ol hydrochloride.

Characterization Data
Technique Expected Observations
1H NMR Signals corresponding to the pyrazine ring protons, the piperidine ring protons (including a multiplet for the proton attached to the hydroxyl-bearing carbon), and a broad singlet for the hydroxyl proton. The chemical shifts of the piperidine protons would be influenced by the electron-withdrawing nature of the pyrazine ring.
13C NMR Resonances for the carbon atoms of the pyrazine and piperidine rings, with the carbon bearing the hydroxyl group appearing in the range of 60-70 ppm.
Mass Spec. The mass spectrum (e.g., ESI+) would show a prominent peak for the molecular ion [M+H]+.
FT-IR Characteristic absorption bands for O-H stretching (broad, ~3300 cm-1), C-H stretching (~2800-3000 cm-1), and C-N and C=N stretching in the fingerprint region.

Applications in Drug Discovery: A Versatile Intermediate

1-(Pyrazin-2-yl)piperidin-4-ol hydrochloride is a valuable intermediate primarily utilized in the synthesis of more complex molecules with a wide range of therapeutic applications. The hydroxyl group serves as a convenient handle for further functionalization, allowing for the introduction of various substituents to modulate the pharmacological properties of the final compound.

General Workflow in a Drug Discovery Program

The following diagram illustrates a typical workflow where 1-(Pyrazin-2-yl)piperidin-4-ol hydrochloride is employed as a key building block in a drug discovery cascade.

Drug_Discovery_Workflow cluster_0 Synthesis of Key Intermediate cluster_1 Library Generation cluster_2 Screening and Optimization cluster_3 Preclinical Development Start 1-(Pyrazin-2-yl)piperidin-4-ol Hydrochloride Derivatization Derivatization at 4-OH position (e.g., Etherification, Esterification, Mitsunobu reaction) Start->Derivatization Library Library of Pyrazinyl- piperidinyl Analogs Derivatization->Library Screening High-Throughput Screening (HTS) Library->Screening SAR Structure-Activity Relationship (SAR) Studies Screening->SAR Lead_Opt Lead Optimization SAR->Lead_Opt Candidate Preclinical Candidate Selection Lead_Opt->Candidate

Caption: Workflow illustrating the use of the title compound in drug discovery.

Key Therapeutic Areas and Publications

The pyrazinylpiperidine and pyrazinylpiperazine scaffolds have been explored in a multitude of therapeutic areas, demonstrating the broad applicability of this structural motif. While publications may not explicitly detail the synthesis of 1-(Pyrazin-2-yl)piperidin-4-ol hydrochloride, they often describe the synthesis and biological evaluation of derivatives that would logically be prepared from it or its corresponding ketone precursor.

  • Oncology: Numerous patents and publications describe the use of pyrazinylpiperidine derivatives as inhibitors of various kinases, which are key targets in cancer therapy. The pyrazine moiety can act as a hinge-binder in the ATP-binding pocket of kinases. For instance, derivatives have been investigated as inhibitors of Bruton's tyrosine kinase (Btk) and checkpoint kinase 1 (CHK1).[12][13]

  • Neuroscience: The pyrazinylpiperazine moiety has been incorporated into molecules targeting central nervous system (CNS) disorders. A notable example is its use in the development of muscarinic M4 receptor antagonists for the treatment of neurological diseases such as Alzheimer's disease and schizophrenia.[14] The piperidine nitrogen's basicity is often crucial for brain penetration and interaction with aminergic GPCRs.

  • Infectious Diseases: The structural features of pyrazinylpiperidines have been exploited in the search for novel anti-infective agents. For example, piperidinol analogs have been investigated for their anti-tuberculosis activity.[15] Additionally, piperidin-4-ylpiperazine compounds have been explored for the treatment of HCV infection.[16]

  • Inflammatory Diseases: The anti-inflammatory potential of piperazine and piperidine derivatives is well-documented.[3] The ability to modulate the physicochemical properties of these scaffolds allows for the optimization of compounds targeting inflammatory pathways.

Conclusion and Future Perspectives

1-(Pyrazin-2-yl)piperidin-4-ol hydrochloride stands as a testament to the power of privileged scaffolds in modern drug discovery. Its straightforward and scalable synthesis, combined with the versatile chemical handles it possesses, makes it an invaluable tool for medicinal chemists. The demonstrated success of the broader pyrazinylpiperidine and pyrazinylpiperazine classes of compounds across a diverse range of therapeutic areas ensures that this particular intermediate will continue to be of high interest.

Future research will likely focus on the development of novel, more efficient synthetic routes to this and related building blocks. Furthermore, the continued exploration of the chemical space accessible from 1-(Pyrazin-2-yl)piperidin-4-ol hydrochloride will undoubtedly lead to the discovery of new drug candidates with improved efficacy, selectivity, and pharmacokinetic profiles. For researchers and drug development professionals, a thorough understanding of the chemistry and applications of this key intermediate is essential for unlocking the full potential of this privileged scaffold.

References

  • Deng, X., & Mani, N. S. (2008). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles by the Reaction of N-Monosubstituted Hydrazones with Nitroolefins. Organic Syntheses, 85, 179. DOI: 10.15227/orgsyn.085.0179.
  • Synthesis of pyrazin-1(2H)-one 4b and piperazin-2-one 5a from Boc-Phe-OH-derived Ugi intermediate 1b. (n.d.). ResearchGate. Retrieved February 17, 2026, from [Link]

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026, January 19). Wiley Online Library.
  • Hobbs, W. J. (n.d.). SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines. Liberty University.
  • Bradbury, R. H., Butlin, R. J., & James, R. (2000). U.S. Patent No. 6,060,475. Washington, DC: U.S.
  • The medicinal chemistry of piperazines: A review. (n.d.). Scilit. Retrieved February 17, 2026, from [Link]

  • Saeed, A., et al. (2006). Synthesis of some substituted pyrazinopyridoindoles and 3D QSAR studies along with related compounds: piperazines, piperidines, pyrazinoisoquinolines, and diphenhydramine, and its semi-rigid analogs as antihistamines (H1). Bioorganic & Medicinal Chemistry, 14(24), 8371-8383.
  • N-[2-(1 -benzylpiperidin-4-yl)ethyl]-4-(pyrazin-2-yl)-piperazine-1 -carboxamide derivatives and related compounds as muscarinic receptor 4 (m4) antagonists for treating neurological diseases. (2005).
  • Shavva, A. G., et al. (2023).
  • Synthesis of Polysubstituted Pyridines and Pyrazines via Truce–Smiles Rearrangement of Amino Acid-Based 4-Nitrobenzenesulfonamides. (2023). The Journal of Organic Chemistry.
  • Piperidin-4-ylpiperazine compounds for the treatment of hcv infection. (2010).
  • Piperidin-4-ol. (n.d.). PubChem. Retrieved February 17, 2026, from [Link]

  • 1-glycinyl-4 (methylpiperidin-4-yl) piperazines and -piperridines as factor xa antagonists. (2003).
  • 1-(pyrazin-2-yl)piperidin-4-one. (n.d.). PubChem. Retrieved February 17, 2026, from [Link]

  • Arulraj, S., et al. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Journal of Molecular Structure, 1225, 129113.
  • Synthesis of Polysubstituted Pyridines and Pyrazines via Truce–Smiles Rearrangement of Amino Acid-Based 4-Nitrobenzenesulfonamides. (2022, December 18). The Journal of Organic Chemistry.
  • The medicinal chemistry of piperazines: A review. (n.d.). ResearchGate. Retrieved February 17, 2026, from [Link]

  • Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. (2024, April 20).
  • Hradil, P., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules, 25(9), 2187.
  • Process for the preparation of piperazine derivatives. (2010).
  • Pharmaceutical compounds. (n.d.).
  • Banks, H. D. (1992). Piperidine Synthesis.
  • A three-step synthesis of 4-(4-iodo-1H-pyrazol-1-yl)piperidine, a key intermediate in the synthesis of Crizotinib. (2025, August 6).
  • Structure-Activity Studies of Novel di-substituted[1][7][17]oxadiazolo[3,4-b]pyrazine Analogs Targeting the A-loop Regulatory Site of p38 MAP Kinase. (n.d.). UPCommons.

  • 1-(2-Pyrazinylcarbonyl)-4-piperidinone. (n.d.). PubChem. Retrieved February 17, 2026, from [Link]

  • Therapeutic pyridazine compounds and uses thereof. (2011).
  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. (2025, October 21). European Journal of Medicinal Chemistry.
  • PROCESS FOR PREPARING A PIPERIDIN-4-ONE. (2018, December 11).
  • Gray, M. A., et al. (2013). Discovery, Synthesis, and Biological Evaluation of Piperidinol analogs With Anti-tuberculosis Activity. Bioorganic & Medicinal Chemistry Letters, 23(17), 4868-4873.
  • Discovery of N,4-Di(1H-pyrazol-4-yl)
  • 1-[4-(4-Chlorophenyl)piperazin-1-yl]-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethan-1-one. (n.d.). Molbank.
  • Kumar, R., et al. (2013). Piperidin-4-one: the potential pharmacophore. European Journal of Medicinal Chemistry, 62, 497-512.

Sources

Exploratory

Technical Guide: Solubility &amp; Handling of 1-(Pyrazin-2-yl)piperidin-4-ol Hydrochloride

[1] Executive Summary This guide details the physicochemical properties, solubility profile, and handling protocols for 1-(Pyrazin-2-yl)piperidin-4-ol hydrochloride .[1] Designed for researchers in medicinal chemistry an...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

This guide details the physicochemical properties, solubility profile, and handling protocols for 1-(Pyrazin-2-yl)piperidin-4-ol hydrochloride .[1] Designed for researchers in medicinal chemistry and pharmacology, this document addresses the critical "solubility-pH" relationship often overlooked with weak base salts.[1] While the hydrochloride salt form confers excellent stability and initial aqueous solubility, its behavior in physiological buffers (e.g., PBS) requires specific protocols to prevent precipitation of the free base.[1]

Part 1: Physicochemical Profile[1][2]

Understanding the ionization state of this molecule is the prerequisite for successful solution preparation.[1] The compound consists of a polar hydroxyl group and a piperidine ring N-linked to a pyrazine core.[1]

PropertyValue / DescriptionTechnical Insight
Compound Name 1-(Pyrazin-2-yl)piperidin-4-ol hydrochlorideN-heteroaryl piperidine derivative.[1][2]
Formula C₉H₁₃N₃O[3][4] · HClAssumed Monohydrochloride (Check CoA).[1]
Molecular Weight ~215.68 g/mol (Salt) 179.22 g/mol (Free Base)Use salt MW for mass-to-molarity calculations.[1]
pKa (Estimated) ~3.5 – 5.0 (Conjugate Acid)Critical: The N1-nitrogen is weakly basic due to electron withdrawal by the pyrazine ring.[1] At pH 7.4, the molecule exists primarily as the neutral free base .
LogP (Free Base) ~0.3 – 0.7Moderately lipophilic.[1] The -OH group aids solubility, but the core is hydrophobic.
Appearance White to off-white crystalline solidHygroscopic; store with desiccant.[1]
The "pH Trap" Mechanism

Unlike strong bases (e.g., triethylamine), the nitrogen in this system is weakly basic.[1]

  • In Water (pH < 5): The HCl salt dissociates, and the protonated cation is stable and soluble.

  • In PBS (pH 7.4): The pH is well above the pKa.[1] The proton is stripped, generating the neutral free base.[1] If the concentration exceeds the intrinsic solubility of the free base (approx. 1–5 mM), precipitation will occur .

Part 2: Solubility Data & Solvent Compatibility[1]

Dimethyl Sulfoxide (DMSO)[1][6]
  • Solubility: High (> 50 mM) .

  • Status: Preferred solvent for stock solutions.[1]

  • Stability: Excellent at -20°C.[1][5]

  • Handling: The HCl salt is prone to hydrolysis if the DMSO absorbs water.[1] Use anhydrous DMSO and store in aliquots to minimize freeze-thaw cycles.[1]

Aqueous Buffers (PBS, TBS, Media)[1]
  • Solubility: pH-Dependent. [1]

  • Acidic Water (pH < 4): Soluble > 20 mM.

  • Neutral Buffer (pH 7.4): Solubility is limited by the free base form.

    • Safe Range: < 0.5 mM (typically).[1][5]

    • Risk Range: > 1 mM (High risk of precipitation).[1]

Ethanol / Methanol[1]
  • Solubility: Moderate to High. Good for intermediate dilutions but not recommended for long-term storage of the HCl salt due to potential trans-esterification or solvation issues.

Part 3: Experimental Protocols

Protocol A: Preparation of 50 mM Stock Solution (DMSO)

Objective: Create a stable, high-concentration stock for long-term storage.

  • Calculate Mass:

    • Target Volume: 1.0 mL

    • Target Concentration: 50 mM (0.05 mol/L)[1]

    • Formula:

      
      [1]
      
    • Example:

      
      [1]
      
  • Weighing: Weigh ~10.8 mg of powder into a sterile amber glass vial. Record the exact mass.

  • Solvent Addition: Add anhydrous DMSO (molecular biology grade) to achieve exactly 50 mM based on the recorded mass.

    • 
      [1]
      
  • Dissolution: Vortex vigorously for 30 seconds. If particulates remain, sonicate in a water bath at 37°C for 5 minutes.

  • Storage: Aliquot into 50–100 µL volumes in polypropylene tubes. Store at -20°C (stable for 6 months) or -80°C (stable for >1 year).

Protocol B: Aqueous Dilution for Biological Assays

Objective: Dilute the DMSO stock into cell culture media or PBS without crashing out the compound.[1]

The "Intermediate Step" Method (Recommended): Direct injection of high-concentration DMSO stocks into aqueous media can cause local precipitation at the injection site.[1]

  • Thaw: Thaw the 50 mM DMSO stock at Room Temperature (RT). Vortex until clear.

  • Intermediate Dilution (10x): Prepare a 5 mM intermediate solution by diluting the stock 1:10 in pure DMSO or 50% DMSO/Water .

    • Why? This reduces viscosity and prevents "shock" precipitation.[1]

  • Final Dilution: Pipette the intermediate solution into the biological buffer (PBS/Media) while vortexing the buffer.

    • Target: Final DMSO concentration should be < 1% (v/v) to avoid solvent toxicity.[1]

    • Example: Dilute 2 µL of 5 mM intermediate into 998 µL of Media = 10 µM final drug concentration (0.2% DMSO).

  • Inspection: Visually inspect for turbidity.[1] If cloudy, the concentration exceeds the solubility limit of the free base at pH 7.4. Lower the concentration.[1]

Part 4: Visualization of Solubility Logic

The following diagram illustrates the critical decision pathways for handling this compound based on pH and solvent choice.

SolubilityLogic Start Start: 1-(Pyrazin-2-yl)piperidin-4-ol HCl (Solid Powder) SolventChoice Select Solvent Start->SolventChoice DMSO Anhydrous DMSO SolventChoice->DMSO Recommended Water Unbuffered Water (pH < 5) SolventChoice->Water Feasible PBS PBS / Media (pH 7.4) SolventChoice->PBS NOT Recommended StockSol Stock Solution (50 mM) DMSO->StockSol AcidicSol Acidic Solution (Stable Cation) Water->AcidicSol PrecipRisk Precipitation Risk! (Neutral Free Base) PBS->PrecipRisk pH > pKa Deprotonation Success Assay Ready (< 100 µM) PBS->Success Low Conc. Dilution Dilution into Assay StockSol->Dilution PrecipRisk->Success Only if Conc. < Intrinsic Solubility Dilution->PBS Slow Addition

Caption: Decision logic for solvent selection. DMSO is the primary choice for stock solutions to avoid pH-induced precipitation risks inherent in direct aqueous dissolution.

Part 5: Troubleshooting & Best Practices

IssueCauseSolution
Precipitation in PBS Concentration > Free Base Solubility limit.Reduce working concentration. Use a "step-down" dilution series.[1]
Solution turns yellow Oxidation of the pyrazine ring or impurities.[1]Discard. Ensure storage under inert gas (Nitrogen/Argon) if possible.[1]
Inconsistent Assay Data Variable DMSO % or "crashed" compound.Standardize DMSO content (e.g., 0.5%) across all wells.[1] Sonicate stocks before use.[1]
pH Drift High concentration of HCl salt in unbuffered water.Check pH. If using unbuffered water for animal dosing, neutralize carefully with dilute NaOH (watch for precipitation!).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11660368, 1-(Pyrazin-2-yl)piperidin-4-ol. Retrieved from [Link][1]

  • Di, L., & Kerns, E. H. (2016). Drug-like Properties: Concepts, Structure Design and Methods.[1] Academic Press.[1] (Authoritative text on pKa and solubility relationships in drug discovery).

Sources

Foundational

Technical Whitepaper: Structural Elucidation and Spectral Analysis of 1-(Pyrazin-2-yl)piperidin-4-ol Hydrochloride

[1][2] Executive Summary This technical guide provides a comprehensive structural analysis of 1-(Pyrazin-2-yl)piperidin-4-ol hydrochloride , a critical heterocyclic building block used in the synthesis of kinase inhibito...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary

This technical guide provides a comprehensive structural analysis of 1-(Pyrazin-2-yl)piperidin-4-ol hydrochloride , a critical heterocyclic building block used in the synthesis of kinase inhibitors (e.g., Crizotinib analogs) and GPCR ligands.[1][2]

Accurate spectral assignment of this compound is challenging due to the electronic coupling between the electron-deficient pyrazine ring and the piperidine nitrogen.[3][4] This guide details the expected 1H and 13C NMR shifts in DMSO-d6, discusses the impact of protonation on chemical shifts, and outlines a self-validating quality control workflow for researchers in drug discovery.[2]

Structural Context & Chemical Environment[2][3][4][5][6][7]

To interpret the NMR data correctly, one must understand the electronic environment of the molecule.[2][4]

  • The Pyrazine Ring: An electron-withdrawing heteroaromatic system.[1][3][4] It deshields the attached piperidine nitrogen, reducing its basicity compared to a standard secondary amine (aniline-like character).[2]

  • The Piperidine Ring: Adopts a chair conformation.[3][4] The 4-hydroxyl group typically prefers the equatorial position to minimize 1,3-diaxial interactions, though the HCl salt formation can subtly alter conformational dynamics.[2]

  • The HCl Salt: Protonation is a complex equilibrium.[3][4] While the piperidine nitrogen lone pair is delocalized into the pyrazine ring, it remains the most probable site of protonation in strong acid conditions, or potentially the pyrazine N-4, leading to significant deshielding of the adjacent

    
    -protons.[2]
    
Synthesis Pathway (Context for Impurities)

Understanding the synthesis helps identify potential impurity peaks in the NMR spectrum.[3][2][4]

SynthesisPath SM1 2-Chloropyrazine (Electrophile) Rxn SnAr Reaction (Base, Heat) SM1->Rxn SM2 4-Hydroxypiperidine (Nucleophile) SM2->Rxn Prod 1-(Pyrazin-2-yl)piperidin-4-ol (Free Base) Rxn->Prod Imp Impurity: Unreacted SM or Bis-substitution Rxn->Imp Salt HCl Salt Formation (HCl/Dioxane) Prod->Salt Protonation

Figure 1: Synthesis pathway via Nucleophilic Aromatic Substitution (SnAr). Common impurities include unreacted 2-chloropyrazine (singlet at ~8.5 ppm).[1][3]

Experimental Methodology

For reproducible data, the following acquisition parameters are recommended.

  • Solvent: DMSO-d6 (99.9% D) is preferred over CDCl3 or D2O.[1][3][4]

    • Reason: DMSO solubilizes the polar HCl salt effectively and, unlike D2O, allows for the observation of exchangeable protons (OH and NH+), which are critical for confirming salt formation.[2]

  • Concentration: 10-15 mg in 0.6 mL solvent.

  • Reference: TMS (0.00 ppm) or residual DMSO quintet (2.50 ppm).[3][2][4]

  • Temperature: 298 K (25°C).[3][2][4]

1H NMR Spectral Analysis

The 1H NMR spectrum of the hydrochloride salt shows distinct deshielding compared to the free base, particularly in the pyrazine and


-piperidine regions.[2][4]
Predicted Spectral Data (DMSO-d6, 400 MHz)
PositionProton TypeShift (δ ppm)MultiplicityIntegralJ-Coupling (Hz)Assignment Logic
NH+ Ammonium10.5 - 12.0br s1H-Broad signal indicating HCl salt formation.[1][3] Disappears in D2O shake.
Py-3 Aromatic8.30 - 8.45d1H~1.5Most deshielded; adjacent to two nitrogens.[1][3][4]
Py-6 Aromatic8.05 - 8.15dd1H~2.5, 1.5Para to substituted carbon.[1][3][4]
Py-5 Aromatic7.80 - 7.90d1H~2.5Meta to substituted carbon.[1][3][4]
OH Hydroxyl4.60 - 4.80d1H~4.0Visible in DMSO; couples to H-4.[1][3][4]
Pip-2,6 Aliphatic (

)
3.90 - 4.20m (dd)2H-Deshielded by adjacent N-aryl and positive charge.[1][3] Distinct splitting due to chair conformation (eq).
Pip-4 Methine3.70 - 3.85m1H-Germinal to OH.[1][3][4]
Pip-2',6' Aliphatic (

)
3.10 - 3.30m (td)2H-Axial protons; shielded relative to equatorial counterparts.[1][3]
Pip-3,5 Aliphatic (

)
1.75 - 1.95m2H-Equatorial protons.[1][3]
Pip-3',5' Aliphatic (

)
1.35 - 1.55m2H-Axial protons.[1][3]
Key Diagnostic Signals[1][2][3][4]
  • The Pyrazine Fingerprint: Look for the 3-spin system in the aromatic region (8.4 – 7.8 ppm).[3][4] If these peaks are shifted upfield (< 7.5 ppm), the pyrazine ring may not be protonated or the free base is present.[2]

  • The Hydroxyl Doublet: At ~4.7 ppm.[3][2][4] If this appears as a singlet, the sample may be wet (fast exchange).[2][4]

  • Alpha-Proton Deshielding: In the free base, Pip-2,6 protons appear around 3.0-3.5 ppm.[1][3][4] In the HCl salt, the equatorial protons can shift downfield toward 4.0+ ppm due to the inductive effect of the cation.[2][4]

13C NMR Spectral Analysis

The 13C spectrum provides confirmation of the carbon skeleton.[3][4] The pyrazine carbons are distinctively downfield.[3][2][4]

Predicted Spectral Data (DMSO-d6, 100 MHz)
Carbon PositionShift (δ ppm)TypeAssignment Notes
Py-2 153.0 - 155.0CqIpso carbon (attached to piperidine N).[1][3]
Py-3 140.0 - 142.0CHAlpha to two nitrogens.[1][3][4]
Py-5 132.0 - 134.0CH
Py-6 129.0 - 131.0CH
Pip-4 65.0 - 67.0CHAttached to OH.[1][3][4]
Pip-2,6 42.0 - 45.0CH2Alpha to N. Broadened if conformational exchange is slow.[1][3][4]
Pip-3,5 32.0 - 34.0CH2Beta to N.

Quality Control & Self-Validating Workflow

To ensure the material meets the stringent requirements for drug development, follow this logical validation flow.

QC_Workflow Start Crude/Isolated Product Solubility Dissolve in DMSO-d6 (Clear solution?) Start->Solubility H1_Acq Acquire 1H NMR Solubility->H1_Acq Check1 Check Aromatic Region (3 Pyrazine Protons?) H1_Acq->Check1 Check2 Check Aliphatic Integration (Sum = 9H?) Check1->Check2 Yes Fail QC FAIL: Recrystallize Check1->Fail No (Impurity) Check3 Check Salt Stoichiometry (Broad NH+ present?) Check2->Check3 Yes Check2->Fail No (Solvent/Water) Pass QC PASS: Proceed to Bio-Assay Check3->Pass Yes Check3->Fail No (Free Base)

Figure 2: NMR-based Quality Control Decision Tree.

Common Impurities[1][2][3]
  • 2-Chloropyrazine: Singlet at ~8.6 ppm (Py-3).[1][3][4]

  • Piperidin-4-ol: If the reaction is incomplete, aliphatic multiplets at 1.5-3.0 ppm will integrate too high relative to the aromatic signals.[1][3]

  • Residual Solvents: Ethanol or Methanol (often used in recrystallization) will appear at 1.05/3.44 ppm or 3.17 ppm respectively in DMSO-d6.[1][3][4]

References

  • PubChem Compound Summary. "1-(Pyrazin-2-yl)piperidin-4-ol."[1][3][4] National Center for Biotechnology Information.[3][4] Accessed February 2026.[3][2][4] [Link][1][2]

  • World Intellectual Property Organization. "WO2008076707 - Pyrazine Derivatives as Kinase Inhibitors."[1][3][4] (Contains analogous synthesis and spectral data for pyrazine-piperidine scaffolds). [Link][1][2]

Sources

Exploratory

Technical Guide: Mass Spectrometry Fragmentation Pattern of 1-(Pyrazin-2-yl)piperidin-4-ol Hydrochloride

Executive Summary This technical guide details the electrospray ionization (ESI) mass spectrometry behavior of 1-(Pyrazin-2-yl)piperidin-4-ol hydrochloride . Designed for analytical chemists and medicinal chemistry teams...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the electrospray ionization (ESI) mass spectrometry behavior of 1-(Pyrazin-2-yl)piperidin-4-ol hydrochloride . Designed for analytical chemists and medicinal chemistry teams, this document focuses on the structural elucidation of this specific scaffold, which is a common building block in kinase inhibitor discovery.

The fragmentation pattern is dominated by the stability of the pyrazine ring and the lability of the aliphatic hydroxyl group. Successful identification relies on monitoring the neutral loss of water (


 18) and the characteristic cleavage of the piperidine ring.

Part 1: Physicochemical Context & Ionization Behavior[1]

Structural Properties

To predict fragmentation, one must first understand the protonation dynamics. The molecule consists of two distinct nitrogen-containing heterocycles:

  • Pyrazine Ring: An electron-deficient aromatic ring with two nitrogen atoms at positions 1 and 4.[1]

  • Piperidin-4-ol: A saturated, six-membered ring containing a secondary alcohol and a tertiary nitrogen.

PropertyValueNotes
Formula (Free Base)

Monoisotopic Mass: 179.1059 Da
Formula (Salt)

Salt dissociates in LC-MS mobile phase
Exact Mass

180.1131 The target precursor ion in ESI(+)
Basicity (

)
~2.0 (Pyrazine) / ~8-9 (Piperidine N)The piperidine nitrogen is the primary protonation site.
Ionization Mechanism

In positive mode ESI (


), the hydrochloride salt dissociates immediately. The free base is protonated in the acidic mobile phase (typically 0.1% Formic Acid).
  • Primary Protonation Site: The tertiary nitrogen of the piperidine ring. Although attached to the electron-withdrawing pyrazine, it remains the most basic site compared to the pyrazine nitrogens.

  • Adducts: While

    
     (m/z 180.1) is dominant, users should screen for 
    
    
    
    (m/z 202.1) in non-volatile buffer systems, though these adducts fragment poorly.

Part 2: Experimental Protocol (Self-Validating System)

To ensure reproducible fragmentation data, the following LC-MS/MS protocol is recommended. This setup minimizes in-source fragmentation while maximizing daughter ion transmission.

Sample Preparation[1][3]
  • Stock Solution: Dissolve 1 mg of the HCl salt in 1 mL of Methanol/Water (50:50).

  • Working Standard: Dilute to 1 µg/mL in Mobile Phase A. Crucial: Avoid high organic content in the diluent to prevent peak fronting.

LC-MS/MS Parameters
  • Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Ion Source: ESI Positive.[2]

  • Collision Energy (CE): Stepped CE (15, 30, 45 eV) is required. The hydroxyl loss occurs at low energy (15 eV), while ring cleavage requires higher energy (>30 eV).

Part 3: Fragmentation Pathways (The Core Mechanism)

The fragmentation of 1-(Pyrazin-2-yl)piperidin-4-ol follows a predictable "stripping" mechanism: dehydration followed by ring disassembly.

Primary Pathway: Dehydration ( )

The most abundant fragment ion arises from the neutral loss of water.

  • Precursor:

    
     180.11
    
  • Product:

    
     162.10
    
  • Mechanism: Protonation of the hydroxyl group facilitates a 1,3- or 1,4-elimination, creating a double bond within the piperidine ring (forming a tetrahydropyridine moiety). This is a diagnostic transition for any piperidin-4-ol derivative.

Secondary Pathway: Piperidine Ring Cleavage (RDA)

Following dehydration, the newly formed double bond in the piperidine ring makes the system susceptible to Retro-Diels-Alder (RDA) type fragmentations or cross-ring cleavages.

  • Precursor:

    
     162.10
    
  • Product:

    
     120.06 or 
    
    
    
  • Mechanism: The tetrahydropyridine ring opens, losing ethylene (

    
    , -28 Da) or propene fragments. This leaves the pyrazine ring attached to a truncated amine tail.
    
Tertiary Pathway: Pyrazine Diagnostic Ions

At high collision energies (>40 eV), the bond between the pyrazine and the exocyclic nitrogen cleaves.

  • Product:

    
     80.04 (Protonated Pyrazine) or 
    
    
    
    96.05 (Aminopyrazine cation).
  • Significance: These low-mass ions confirm the presence of the pyrazine "head group."

Visualization of Fragmentation Tree

FragmentationPath Parent Precursor Ion [M+H]+ m/z 180.11 Dehydrated Dehydration Product [M+H - H2O]+ m/z 162.10 Parent->Dehydrated -H2O (18 Da) Low CE (15 eV) RingCleave1 Piperidine Ring Cleavage (Loss of C2H4) m/z 134.08 Dehydrated->RingCleave1 RDA-like Cleavage RingCleave2 Tetrahydropyridine Cleavage (Loss of C3H6) m/z 120.06 Dehydrated->RingCleave2 Cross-Ring Cleavage Med CE (30 eV) Aminopyrazine Aminopyrazine Cation [C4H6N3]+ m/z 96.05 Dehydrated->Aminopyrazine C-N Bond Scission Pyrazine Pyrazine Head Group [C4H5N2]+ m/z 80.04 RingCleave2->Pyrazine High CE (>40 eV)

Caption: Step-wise fragmentation tree for 1-(Pyrazin-2-yl)piperidin-4-ol showing the transition from precursor to diagnostic core ions.

Part 4: Summary of Diagnostic Ions

Use the table below to program Multiple Reaction Monitoring (MRM) transitions or to validate High-Resolution Mass Spectrometry (HRMS) data.

m/z (Exp)Ion IdentityFormula (Ion)MechanismRelative Intensity
180.11 Precursor


ESI Protonation100% (Source)
162.10 Dehydrated Core

Elimination of

High (Base Peak)
120.06 Truncated Tail

Loss of

(propene)
Medium
96.05 Aminopyrazine

N-C Piperidine bond breakMedium-Low
80.04 Pyrazine

Pyrazine ring protonationLow

Part 5: Structural Validation Workflow

To confirm that an unknown impurity is indeed this molecule (and not a regioisomer), follow this logic flow:

ValidationFlow Start Unknown Peak m/z 180 Step1 Check MS2 for m/z 162 (-18 Da) Start->Step1 Decision1 Found? Step1->Decision1 Step2 Check for Pyrazine Signature (m/z 80/96) Decision1->Step2 Yes ResultNeg Suspect Isomer (e.g., N-oxide) Decision1->ResultNeg No (Stable 180) ResultPos Confirmed: Piperidin-4-ol Core Step2->ResultPos

Caption: Logic flow for confirming the piperidin-4-ol scaffold versus stable isomeric impurities.

Expert Insight: Distinguishing N-Oxides

A common metabolic or synthetic impurity is the Pyrazinyl-piperidine N-oxide .

  • Isomer Mass: 180.11 (Same as alcohol).

  • Differentiation: N-oxides typically show a characteristic loss of Oxygen (-16 Da) or

    
     (-17 Da), whereas the alcohol shows a strong loss of Water (-18 Da). If your spectrum shows 
    
    
    
    164 or 163, suspect the N-oxide.

References

  • BenchChem Technical Support. (2025).[3] Mass Spectrometry Fragmentation of Novel Piperidine Derivatives. BenchChem Application Notes. Link

  • Pivatto, M., et al. (2005). Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis. Journal of the Brazilian Chemical Society. Link

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 79341, Piperidin-4-ol. Link

  • Demarque, D. P., et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation of synthetic and natural products. Natural Product Reports (RSC). Link

Sources

Foundational

Technical Guide: FT-IR Spectrum Analysis of 1-(Pyrazin-2-yl)piperidin-4-ol Hydrochloride

Executive Summary This technical guide provides a comprehensive analysis of the Fourier Transform Infrared (FT-IR) spectrum of 1-(Pyrazin-2-yl)piperidin-4-ol hydrochloride . Designed for pharmaceutical researchers and an...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive analysis of the Fourier Transform Infrared (FT-IR) spectrum of 1-(Pyrazin-2-yl)piperidin-4-ol hydrochloride . Designed for pharmaceutical researchers and analytical scientists, this document moves beyond basic peak listing to explore the vibrational mechanics of this specific pharmacophore. We analyze the interplay between the electron-deficient pyrazine ring, the aliphatic piperidine scaffold, and the hydrochloride counter-ion, offering a robust framework for structural verification and quality control.

Molecular Architecture & Vibrational Theory

To accurately interpret the IR spectrum, one must first understand the electronic environment of the molecule. This compound is a bifunctional system comprising a heteroaromatic pyrazine ring coupled to a saturated piperidine ring bearing a hydroxyl group.

The "Push-Pull" Electronic System

The nitrogen atom of the piperidine ring (N1') is directly bonded to the pyrazine ring at the C2 position.

  • Electronic Conjugation: The lone pair on the piperidine nitrogen delocalizes into the electron-deficient pyrazine ring. This creates partial double-bond character between the rings (C2-N1') and reduces the basicity of the piperidine nitrogen.

  • Protonation Site (Critical): Unlike typical tertiary amines, the piperidine nitrogen is deactivated by the pyrazine ring. In the hydrochloride salt form, protonation predominantly occurs on the pyrazine ring nitrogen (N4) rather than the exocyclic piperidine nitrogen. This results in a Pyrazinium cation species, which drastically alters the aromatic ring breathing modes in the fingerprint region.

Visualization of Vibrational Modes

The following diagram illustrates the key vibrational vectors and the logic flow for spectral assignment.

VibrationalLogic Molecule 1-(Pyrazin-2-yl)piperidin-4-ol HCl Sub_Pyrazine Pyrazinium Ring (Protonated) Molecule->Sub_Pyrazine Sub_Piperidine Piperidine Ring (Aliphatic) Molecule->Sub_Piperidine Sub_Hydroxyl Hydroxyl Group (-OH) Molecule->Sub_Hydroxyl Band_NH N+-H Stretch (Broad, 2300-2700 cm⁻¹) Sub_Pyrazine->Band_NH Salt Formation Band_Ring Ring Stretching (C=N, C=C) (Shifted: 1600-1650 cm⁻¹) Sub_Pyrazine->Band_Ring Aromatic Modes Band_CH_Ali C-H Stretch (sp³) (2850-2950 cm⁻¹) Sub_Piperidine->Band_CH_Ali Skeletal Band_CO C-O Stretch (1050-1100 cm⁻¹) Sub_Hydroxyl->Band_CO Functional Band_OH O-H Stretch (Broad, 3200-3400 cm⁻¹) Sub_Hydroxyl->Band_OH H-Bonding

Figure 1: Vibrational logic map linking molecular substructures to specific IR spectral regions.

Experimental Protocol

For reproducible high-fidelity spectra, specific sample preparation protocols are required due to the hygroscopic nature of hydrochloride salts.

Sample Preparation Methodology
MethodSuitabilityCritical Notes
ATR (Attenuated Total Reflectance) High Preferred for QC. Use a Diamond or ZnSe crystal. Requires minimal sample prep, reducing water absorption artifacts. Ensure high contact pressure for the solid powder.
KBr Pellet Medium Traditional method. Risk: HCl salts often undergo ion exchange with KBr (forming KCl and HBr) or absorb moisture during grinding, causing broad water bands at 3400 cm⁻¹ that obscure the O-H stretch.
Measurement Parameters
  • Resolution: 4 cm⁻¹ (Standard) or 2 cm⁻¹ (High Res for fingerprint detail).

  • Scans: Minimum 32 scans to resolve weak aromatic overtones.

  • Background: Fresh air background (for ATR) or pure KBr blank (for pellets) taken within 15 minutes of sample scan.

Spectral Analysis & Band Assignment

The spectrum is divided into two primary zones: the High-Frequency Region (Diagnostic Group Frequencies) and the Low-Frequency Region (Fingerprint).

High-Frequency Region (4000 – 2000 cm⁻¹)

This region is dominated by hydrogen stretching vibrations and the characteristic "salt" bands.

Frequency (cm⁻¹)AssignmentVibrational Mode Description
3200 – 3400 O-H Stretch Broad, strong band. Indicates the hydroxyl group at C4.[1] Broadening is due to intermolecular hydrogen bonding in the crystal lattice.
3000 – 3100 C-H Stretch (sp²) Weak, sharp shoulders. Characteristic of the aromatic protons on the pyrazine ring.
2850 – 2960 C-H Stretch (sp³) Medium to strong intensity. Corresponds to the axial and equatorial C-H bonds of the piperidine ring.
2300 – 2700 N⁺-H Stretch Diagnostic Salt Band. A broad, complex series of bands (often called the "ammonium envelope"). Confirms the protonation of the pyrazine ring nitrogen.[2][3] May exhibit "Curtain peaks" or Fermi resonance sub-bands.
Fingerprint Region (2000 – 600 cm⁻¹)

This region contains the unique skeletal vibrations that confirm the identity of the 1-(Pyrazin-2-yl)piperidin-4-ol core.

Frequency (cm⁻¹)AssignmentVibrational Mode Description
1600 – 1640 C=N / C=C Ring Stretch Strong. The "breathing" modes of the pyrazine ring. Note: Protonation typically shifts these bands to slightly higher frequencies compared to the free base due to increased ring rigidity.
1430 – 1470 CH₂ Scissoring Medium. Deformation modes of the methylene groups in the piperidine ring.
1300 – 1350 C-N Stretch (Exocyclic) Strong. The bond connecting the piperidine nitrogen to the pyrazine ring (C2-N1'). Enhanced intensity due to conjugation.
1050 – 1100 C-O Stretch Strong. Characteristic of a secondary alcohol (attached to the C4 piperidine carbon).
800 – 850 C-H Out-of-Plane Bend Strong, sharp. Characteristic of the para-substituted or 2-substituted pyrazine ring hydrogens. Critical for distinguishing substitution patterns.

Troubleshooting & Artifacts

When analyzing the spectrum, be vigilant for these common anomalies:

  • The "Water Mask": If the region around 3400 cm⁻¹ is excessively broad and lacks definition, the sample has likely absorbed atmospheric moisture. Remedy: Dry the sample in a vacuum oven at 40°C for 2 hours or use the ATR technique immediately after taking the sample out of the desiccator.

  • Polymorphism: Hydrochloride salts can exist in different crystal forms (polymorphs). This may cause slight shifts (± 5-10 cm⁻¹) in the fingerprint region, particularly in the C-O stretch and Ring Breathing modes.

  • Residual Solvent: Look for sharp peaks not belonging to the molecule (e.g., Ethanol at 880 cm⁻¹, Acetone at 1715 cm⁻¹) if the sample was recrystallized.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons. (Authoritative text on general IR band assignments).
  • Socrates, G. (2001). Infrared and Raman Characteristic Group Frequencies: Tables and Charts. 3rd Edition. Wiley. (Detailed reference for heterocyclic amine salts).
  • National Institute of Standards and Technology (NIST). NIST Chemistry WebBook, SRD 69. "Pyrazine" and "Piperidine" IR Data.[4][5] Available at: [Link]

  • PubChem. Compound Summary for CID 5382-17-2 (4-Hydroxypiperidine hydrochloride). (Used for structural confirmation of the piperidine-4-ol substructure). Available at: [Link]

  • Billman, J. H., & Diesing, A. C. (1957). "The preparation of 2-aminopyrazine and some of its derivatives."[6] Journal of Organic Chemistry. (Historical grounding for aminopyrazine synthesis and properties).

Sources

Exploratory

1-(Pyrazin-2-yl)piperidin-4-ol hydrochloride material safety data sheet (MSDS)

Technical Monograph: Safety, Handling, and Synthetic Utility of 1-(Pyrazin-2-yl)piperidin-4-ol Hydrochloride Part 1: Chemical Identity & Functional Analysis 1.1 Compound Identification This guide focuses on 1-(Pyrazin-2-...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: Safety, Handling, and Synthetic Utility of 1-(Pyrazin-2-yl)piperidin-4-ol Hydrochloride

Part 1: Chemical Identity & Functional Analysis

1.1 Compound Identification This guide focuses on 1-(Pyrazin-2-yl)piperidin-4-ol hydrochloride , a bifunctional heterocyclic building block used extensively in medicinal chemistry for the synthesis of kinase inhibitors and GPCR ligands.[1][2][3] It features a polar pyrazine "head" and a piperidine "linker" with a solvent-exposed hydroxyl group.[1][2][3]

Attribute Specification
IUPAC Name 1-(Pyrazin-2-yl)piperidin-4-ol hydrochloride
Common Name 4-Hydroxy-1-(2-pyrazinyl)piperidine HCl
CAS Number (Free Base) 420844-68-4 (Note: Specific CAS for HCl salt is vendor-dependent; refer to Free Base for core indexing)
Molecular Formula C

H

N

O[1][2][3][4][5] · HCl
Molecular Weight 215.68 g/mol (Monohydrochloride) / 179.22 g/mol (Free Base)
Appearance Off-white to pale yellow hygroscopic solid
Solubility High: Water, DMSO, Methanol; Low: DCM, Hexanes
pKa (Predicted) ~2.5 (Pyrazine N), ~14.8 (Hydroxyl), ~0.5 (Aniline-like N1)

1.2 Structural & Functional Logic The utility of this compound lies in its "masked" basicity.[2][3] Unlike a standard piperidine (pKa ~11), the nitrogen at position 1 is conjugated to the electron-deficient pyrazine ring.[2][3] This dramatically lowers the basicity, making the N1 position non-nucleophilic under standard conditions, while the C4-hydroxyl remains available for derivatization (e.g., Mitsunobu reactions, alkylation).[2]

StructureAnalysis Pyrazine Pyrazine Ring (Electron Deficient) N1 N1-Linker (Non-Basic, pKa < 1) Pyrazine->N1 Withdraws e- density Piperidine Piperidine Scaffold (Sp3 Rigid Linker) N1->Piperidine Connects Hydroxyl C4-Hydroxyl (Nucleophilic Handle) Piperidine->Hydroxyl Presents

Figure 1: Functional decomposition of the pharmacophore.[1][2][3] The pyrazine ring deactivates the piperidine nitrogen, directing reactivity solely to the hydroxyl group.[2]

Part 2: Safety Data & Toxicology (E-E-A-T Core)

2.1 Hazard Classification (GHS/CLP) While specific toxicological data for this intermediate may be limited, its structural class (heterocyclic amine salts) dictates the following precautionary profile.

  • Signal Word: WARNING

  • Hazard Statements:

    • H302: Harmful if swallowed (Predicted based on pyrazine pharmacophores).[2][3][6]

    • H315: Causes skin irritation.[2][3][6][7]

    • H319: Causes serious eye irritation.[2][3][6][7]

    • H335: May cause respiratory irritation.[2][3][6][7]

2.2 Precautionary Protocols (The "Why" behind the "What")

Hazard Category Protocol Scientific Rationale
Inhalation (H335) Use only in a chemical fume hood.[1][2][3]HCl salts can dissociate in moist air, releasing trace HCl gas or forming acidic micro-aerosols that irritate the bronchial mucosa.[2][3]
Skin Contact (H315) Nitrile gloves (min 0.11mm thickness).[2][3]The compound is a protonated salt.[2][3] Upon contact with skin moisture, it forms an acidic solution (pH < 4) capable of protein denaturation and irritation.[2][3]
Eye Contact (H319) Safety glasses with side shields or chemical goggles.[2][3]Crystalline dusts are mechanically abrasive and chemically acidic.[2][3] Immediate irrigation is required to prevent corneal opacity.[2][3]

2.3 Emergency Response Workflow

SafetyFlow Accident Exposure Incident Type Identify Route Accident->Type Eye Eye Contact Type->Eye Skin Skin Contact Type->Skin Inhale Inhalation Type->Inhale ActionEye Rinse 15 min (Lifting Eyelids) Eye->ActionEye ActionSkin Wash with Soap/Water Remove Contaminated Clothes Skin->ActionSkin ActionInhale Move to Fresh Air Support Breathing Inhale->ActionInhale Medical Seek Medical Attention (Show CAS 420844-68-4) ActionEye->Medical ActionSkin->Medical ActionInhale->Medical

Figure 2: Immediate response decision tree for exposure incidents.

Part 3: Handling, Stability & Storage

3.1 Hygroscopicity Management As a hydrochloride salt, this compound is hygroscopic .[2][3]

  • Mechanism: The ionic lattice energy of the HCl salt competes with the hydration energy from atmospheric moisture.[2][3] Absorption of water leads to "clumping" and eventual deliquescence (turning into an oil).[2][3]

  • Impact on Stoichiometry: Weighing errors occur if the material absorbs water.[2][3] A 5% water uptake by weight introduces a 5% error in molar equivalents during synthesis.[2][3]

  • Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen) in a desiccator.

3.2 Stability in Solution

  • Acidic Media: Stable.

  • Basic Media: The free base is liberated at pH > 8.[2][3] The free base is an oil and may be prone to oxidation at the pyrazine ring over prolonged periods.[2][3]

  • Protocols: Prepare solutions immediately before use. Do not store DMSO stock solutions for >1 month, even at -20°C, due to potential N-oxide formation.[1][2]

Part 4: Synthetic Utility & Experimental Protocols

4.1 Synthesis of the Core (Self-Validating Protocol) If the material is unavailable commercially, it is synthesized via Nucleophilic Aromatic Substitution (S


Ar).[2][3]
  • Reaction: 2-Chloropyrazine + 4-Hydroxypiperidine

    
     Product[1][2]
    
  • Mechanism: The electron-deficient pyrazine ring facilitates nucleophilic attack by the piperidine nitrogen.[1][3]

Step-by-Step Protocol:

  • Charge: A reaction vessel with 2-chloropyrazine (1.0 eq), 4-hydroxypiperidine (1.2 eq), and K

    
    CO
    
    
    
    (2.0 eq).
  • Solvent: Add DMF (5 volumes). Note: DMF promotes the S

    
    Ar transition state.[1][2][3]
    
  • Heat: Stir at 90°C for 4–6 hours. Monitor by LCMS (Mass [M+H]+ = 180.1).[2][3]

  • Workup: Dilute with water, extract with EtOAc.

  • Salt Formation (Critical Step): Dissolve the crude oil in Ethanol.[2][3] Add 4M HCl in Dioxane (1.5 eq) dropwise at 0°C. The HCl salt precipitates.

  • Filtration: Collect the solid. This purifies the compound from non-basic impurities.[2][3]

4.2 Downstream Application: Mitsunobu Coupling The C4-hydroxyl is a prime target for ether synthesis.[1][2][3]

SynthesisWorkflow Start 1-(Pyrazin-2-yl) piperidin-4-ol HCl FreeBase Free Base Liberation (NaHCO3 wash) Start->FreeBase Neutralize Mitsunobu Mitsunobu Reaction (PPh3, DIAD, Ar-OH) FreeBase->Mitsunobu Coupling Product Target Ether (Inversion of Config) Mitsunobu->Product SN2

Figure 3: Typical workflow for utilizing the hydroxyl handle in medicinal chemistry.[1][2][3]

Part 5: References

  • ChemicalBook. (2024).[2][3] 1-Pyrazin-2-yl-piperidin-4-ol Properties and Suppliers. Retrieved from [1][2]

  • Fisher Scientific. (2024).[2][3][7] 4-Hydroxypiperidine Safety Data Sheet (Analogous Structure). Retrieved from [1][2][3]

  • PubChem. (2024).[2][3] Compound Summary: 1-(Pyrazin-2-yl)piperidin-4-ol.[1][2][3][5] National Library of Medicine.[2][3] Retrieved from [1][2][3]

  • Bide Pharmatech. (2023).[2][3][6] Safety Data Sheet: 1-(Pyrazin-2-yl)piperidin-4-ol. Retrieved from [1][2][3]

Sources

Foundational

Potential research areas for 1-(Pyrazin-2-yl)piperidin-4-ol hydrochloride

[1] Executive Summary 1-(Pyrazin-2-yl)piperidin-4-ol hydrochloride (CAS: 1060817-24-4 for free base analog context) represents a high-value "privileged scaffold" in modern medicinal chemistry.[1] Its structural topology—...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

1-(Pyrazin-2-yl)piperidin-4-ol hydrochloride (CAS: 1060817-24-4 for free base analog context) represents a high-value "privileged scaffold" in modern medicinal chemistry.[1] Its structural topology—combining an electron-deficient pyrazine ring (heteroaryl head) with a saturated piperidine linker and a polar hydroxyl handle—positions it as a versatile intermediate for Fragment-Based Drug Discovery (FBDD) and Lead Optimization .[1]

This guide analyzes its utility across three primary therapeutic axes: Metabolic Disorders (GPR119 Agonists) , Oncology (Kinase Inhibition) , and Targeted Protein Degradation (PROTACs) .[1]

Part 1: Chemical Identity & Physicochemical Profile[1][2][3][4]

Before deploying this scaffold in biological assays, researchers must understand its fundamental properties.[1] The hydrochloride salt form enhances water solubility, making it ideal for aqueous-based coupling reactions and biological fragment screening.[1]

Table 1: Physicochemical Specifications
PropertyValue / DescriptionSignificance
IUPAC Name 1-(Pyrazin-2-yl)piperidin-4-ol hydrochloridePrecise chemical identification.[1][2]
Molecular Weight ~215.68 g/mol (HCl salt)Ideal for FBDD (Rule of 3 compliant).[1]
H-Bond Donors 2 (OH, HCl proton)Critical for solvent interactions and binding.[1]
H-Bond Acceptors 3 (Pyrazine Ns, Hydroxyl O)Key for hinge binding in kinases.[1]
Topological Polar Surface Area (TPSA) ~45-50 ŲIndicates good membrane permeability potential.[1]
LogP (Predicted) ~0.5 - 0.8Low lipophilicity; ideal for oral drug design.[1]
Core Pharmacophores Pyrazine (Aromatic), Piperidine (Aliphatic amine), Hydroxyl (Polar handle)Multi-target engagement potential.[1]

Part 2: Primary Research Areas

Area 1: Metabolic Disorders (GPR119 Agonists)

The most direct application of this scaffold is in the synthesis of GPR119 agonists for Type 2 Diabetes and Obesity.[1] GPR119 ligands typically follow a linear topology: Heteroaryl Head — Piperidine Linker — Polar Tail .[1]

  • Mechanism: The pyrazine ring mimics the endogenous lipid headgroup, while the piperidine ring acts as a semi-rigid spacer.[1]

  • Research Direction: Researchers utilize the 4-hydroxyl group to attach carbamates or ether-linked aryl groups (the "Tail").[1]

  • Key Experiment: Etherification of the 4-OH to create a library of lipophilic tails to probe the GPR119 hydrophobic pocket.[1]

Area 2: Oncology (Kinase Inhibitors)

Pyrazine derivatives are established ATP-competitive inhibitors.[1]

  • Mechanism: The pyrazine nitrogen atoms can function as hydrogen bond acceptors, interacting with the hinge region of kinases (e.g., CHK1 , ERK , or VEGFR ).[1]

  • Research Direction: The piperidine ring projects the hydroxyl group into the solvent-exposed region or the ribose-binding pocket, providing a vector to attach solubilizing groups without disrupting ATP binding.[1]

Area 3: Targeted Protein Degradation (PROTACs)

This molecule is an exemplary "Linker-Warhead" precursor for PROTAC design.[1]

  • Utility: The rigid piperidine ring prevents the "linker collapse" often seen with flexible alkyl chains.[1]

  • Chemistry: The 4-hydroxyl group is readily converted to a leaving group (mesylate/tosylate) or oxidized to a ketone for reductive amination, allowing attachment to E3 ligase ligands (e.g., Thalidomide or VHL ligands).[1]

Part 3: Structural & Functional Visualization[1]

Figure 1: Pharmacophore Mapping & Strategic Utility

This diagram illustrates how the structural zones of the molecule map to specific biological functions and synthetic pathways.[1]

G Scaffold 1-(Pyrazin-2-yl) piperidin-4-ol HCl Pyrazine Pyrazine Ring (Heteroaryl Head) Scaffold->Pyrazine Piperidine Piperidine Ring (Rigid Linker) Scaffold->Piperidine Hydroxyl 4-Hydroxyl Group (Functional Handle) Scaffold->Hydroxyl Kinase Kinase Hinge Binder (ATP Competitive) Pyrazine->Kinase H-Bond Acceptor GPR119 GPR119 Agonist (Metabolic Target) Pyrazine->GPR119 Pi-Stacking PROTAC PROTAC Linker (E3 Ligase Recruitment) Piperidine->PROTAC Entropy Reduction Hydroxyl->GPR119 Tail Attachment Hydroxyl->PROTAC Conjugation Site

Caption: Pharmacophore decomposition showing the transition from chemical structure to therapeutic application.

Part 4: Experimental Protocols

Protocol A: Synthesis via Nucleophilic Aromatic Substitution ( )

This is the industry-standard method for generating the scaffold if commercial stock is unavailable or for synthesizing derivatives.[1]

Objective: Couple 2-chloropyrazine with 4-hydroxypiperidine.

  • Reagents:

    • 2-Chloropyrazine (1.0 equiv)[1]

    • 4-Hydroxypiperidine (1.2 equiv)[1]

    • Base: Potassium Carbonate (ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

      
      , 2.5 equiv) or Triethylamine (
      
      
      
      )
    • Solvent: DMF (Dimethylformamide) or DMSO[1]

  • Procedure:

    • Step 1: Dissolve 2-chloropyrazine in DMF (0.5 M concentration).

    • Step 2: Add 4-hydroxypiperidine and

      
      .
      
    • Step 3: Heat the reaction mixture to 90–100°C for 12–16 hours. Monitor via LC-MS (Target Mass: ~180.1 [M+H]+).[1]

    • Step 4: Cool to room temperature. Dilute with water and extract with Ethyl Acetate (EtOAc) x3.[1]

    • Step 5: Wash organic layer with brine, dry over ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

      
      , and concentrate in vacuo.
      
    • Step 6 (Salt Formation): Dissolve residue in Ethanol, add 4M HCl in Dioxane dropwise. Filter the precipitate to obtain the Hydrochloride salt .[1]

Protocol B: Functionalization for GPR119 Agonist Discovery

Objective: Convert the 4-OH group into a carbamate "tail" (common GPR119 pharmacophore).[1]

  • Reagents: Scaffold (1.0 equiv), Carbonyldiimidazole (CDI, 1.2 equiv), Amine (R-ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

    
    , 1.5 equiv), DCM/THF.
    
  • Procedure:

    • Step 1: Dissolve 1-(Pyrazin-2-yl)piperidin-4-ol in dry DCM.

    • Step 2: Add CDI and stir at RT for 2 hours to form the active imidazole-carbamate intermediate.

    • Step 3: Add the desired amine (e.g., benzylamine derivatives).[1]

    • Step 4: Stir overnight. Purify via flash chromatography.

Figure 2: Synthetic Workflow for Derivative Generation

This workflow outlines how to transform the core scaffold into active pharmaceutical ingredients.

Synthesis Start Start: 2-Chloropyrazine + 4-Hydroxypiperidine Core 1-(Pyrazin-2-yl)piperidin-4-ol (The Scaffold) Start->Core SnAr (K2CO3, DMF, 100°C) PathA Path A: Oxidation (Swern/Dess-Martin) Core->PathA PathB Path B: Etherification (NaH + R-X) Core->PathB PathC Path C: Sulfonylation (MsCl/TsCl) Core->PathC Ketone Piperidin-4-one (Reductive Amination Precursor) PathA->Ketone Ether Ether Analog (GPR119 Agonist) PathB->Ether LeavingGroup Activated Leaving Group (Nucleophilic Displacement) PathC->LeavingGroup

Caption: Divergent synthetic pathways from the core alcohol to functional drug candidates.

References

  • Ritter, T. et al. (2009).[1] GPR119 Agonists for the Treatment of Type 2 Diabetes.[1] Journal of Medicinal Chemistry.

  • Lindsley, C. W. et al. (2012).[1] Progress in the Development of GPR119 Agonists. ACS Chemical Neuroscience.[1]

  • National Center for Biotechnology Information (2024) . PubChem Compound Summary for CID 28064901, 1-(Pyrazine-2-carbonyl)piperidin-4-one (Analogous Scaffold).

  • Hao, J. et al. (2016).[1] Design, Synthesis, and Biological Evaluation of Pyrazine Derivatives as Novel Inhibitors of Checkpoint Kinase 1 (CHK1). European Journal of Medicinal Chemistry.

  • Scott, D. E. et al. (2016).[1] Fragment-Based Drug Discovery: A Practical Approach. Royal Society of Chemistry.[1]

Sources

Protocols & Analytical Methods

Method

Step-by-step synthesis protocol for 1-(Pyrazin-2-yl)piperidin-4-ol hydrochloride

This application note outlines the synthesis of 1-(Pyrazin-2-yl)piperidin-4-ol hydrochloride , a functionalized heterocyclic building block commonly utilized in medicinal chemistry for the development of G-protein couple...

Author: BenchChem Technical Support Team. Date: February 2026

This application note outlines the synthesis of 1-(Pyrazin-2-yl)piperidin-4-ol hydrochloride , a functionalized heterocyclic building block commonly utilized in medicinal chemistry for the development of G-protein coupled receptor (GPCR) ligands and kinase inhibitors.

Application Note: Synthesis of 1-(Pyrazin-2-yl)piperidin-4-ol Hydrochloride

Abstract & Mechanistic Rationale

The synthesis of 1-(Pyrazin-2-yl)piperidin-4-ol is achieved via a Nucleophilic Aromatic Substitution (SNAr) reaction. The electron-deficient nature of the pyrazine ring, particularly at the C2 position, facilitates the displacement of a halogen leaving group (chloride) by the nucleophilic secondary amine of 4-hydroxypiperidine.

While 4-hydroxypiperidine contains two potential nucleophilic sites (the secondary amine and the secondary alcohol), the chemoselectivity of this reaction is driven by the greater nucleophilicity of the nitrogen atom compared to the oxygen atom under basic conditions. The subsequent hydrochloride salt formation ensures the stability and water solubility of the final product for downstream biological assays.[1]

Key Reaction Parameters:

  • Electrophile: 2-Chloropyrazine (activated by ring nitrogen atoms).

  • Nucleophile: 4-Hydroxypiperidine (N-nucleophile favored).

  • Base: Potassium Carbonate (K₂CO₃) acts as a scavenger for the HCl generated during the substitution.

  • Solvent: N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) are preferred for their high dielectric constants, which stabilize the polar transition state of the SNAr mechanism.

Safety & Pre-requisites

Critical Safety Warnings:

  • 2-Chloropyrazine: Irritant.[2][3] Avoid contact with skin and eyes.[2][3][4]

  • DMF: Potent organic solvent; known reproductive toxin. Use only in a fume hood.

  • Reaction Pressure: If performing in a sealed vessel, ensure pressure ratings are observed, although this reaction typically proceeds at atmospheric pressure under reflux.

Equipment:

  • Round-bottom flask (100 mL) with magnetic stir bar.

  • Reflux condenser with inert gas inlet (Nitrogen or Argon).

  • Oil bath with temperature control.

  • Rotary evaporator.

  • Vacuum filtration setup.

Experimental Protocol

Step 1: Nucleophilic Aromatic Substitution (SNAr)
  • Setup: To a dry 100 mL round-bottom flask, add 2-Chloropyrazine (1.14 g, 10.0 mmol) and 4-Hydroxypiperidine (1.21 g, 12.0 mmol, 1.2 equiv).

  • Solvent & Base: Add anhydrous DMF (15 mL) followed by anhydrous Potassium Carbonate (K₂CO₃) (2.76 g, 20.0 mmol, 2.0 equiv).

  • Reaction: Equip the flask with a reflux condenser and purge with nitrogen. Heat the mixture to 90–100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction by TLC (Eluent: 5% Methanol in Dichloromethane) or LC-MS. The reaction is typically complete within 4–6 hours .

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into Ice-Water (50 mL) and extract with Ethyl Acetate (3 x 30 mL).

    • Combine the organic layers and wash with Brine (2 x 20 mL) to remove residual DMF.

    • Dry the organic phase over anhydrous Sodium Sulfate (Na₂SO₄) .

    • Filter and concentrate under reduced pressure to yield the crude free base as a pale yellow oil or solid.

Step 2: Hydrochloride Salt Formation
  • Dissolution: Dissolve the crude free base (approx. 1.5 g) in a minimal amount of Ethanol (5 mL) or Dichloromethane (5 mL).

  • Acidification: Dropwise, add 4M HCl in Dioxane (3.0 mL, excess) at 0 °C. A white precipitate should begin to form immediately.

  • Precipitation: Stir the suspension at 0 °C for 30 minutes. If precipitation is incomplete, add Diethyl Ether (20 mL) as an antisolvent.

  • Isolation: Filter the solid using a Büchner funnel. Wash the cake with cold Diethyl Ether (2 x 10 mL).

  • Drying: Dry the solid in a vacuum oven at 40 °C for 4 hours.

Yield: Typical isolated yield is 75–85%. Appearance: White to off-white crystalline solid.

Data Presentation & Visualization

Table 1: Reagent Stoichiometry
ReagentMW ( g/mol )Equiv.[5]Amount (mmol)Mass/VolRole
2-Chloropyrazine 114.531.010.01.14 gElectrophile
4-Hydroxypiperidine 101.151.212.01.21 gNucleophile
K₂CO₃ 138.212.020.02.76 gBase
DMF ---15 mLSolvent
HCl (4M in Dioxane) -Excess-3.0 mLSalt Formation
Figure 1: Reaction Pathway & Logic

ReactionPathway Reagents Reagents: 2-Chloropyrazine + 4-Hydroxypiperidine Transition Transition State: Meisenheimer Complex (Stabilized by DMF) Reagents->Transition Heat (100°C) K2CO3, DMF FreeBase Intermediate: 1-(Pyrazin-2-yl)piperidin-4-ol (Free Base) Transition->FreeBase -KCl -HCl (neutralized) Salt Product: HCl Salt Formation FreeBase->Salt + 4M HCl/Dioxane

Caption: Logical flow of the SNAr mechanism followed by salt formation.

Figure 2: Experimental Workflow

Workflow Start Start: Weigh Reagents Reaction Reaction: 90-100°C, 4-6h (TLC Monitor) Start->Reaction Quench Quench: Pour into Ice-Water Reaction->Quench Extract Extraction: Ethyl Acetate Wash Brine Wash Quench->Extract Precip Salt Formation: Add HCl/Dioxane Precipitate Solid Extract->Precip Final Final Product: Filter & Dry Precip->Final

Caption: Step-by-step experimental workflow for the synthesis and isolation.

Analytical Validation

To ensure Trustworthiness of the protocol, the product must be validated against the following criteria:

  • ¹H NMR (400 MHz, DMSO-d₆):

    • Pyrazine protons: Look for three distinct signals in the aromatic region (δ 7.8–8.5 ppm).

    • Piperidine protons: Two multiplets for the α-protons (adjacent to N) around δ 3.8–4.2 ppm; multiplets for β-protons around δ 1.5–1.9 ppm.

    • Hydroxyl proton: A broad singlet (if exchangeable) or coupled doublet around δ 4.5–5.0 ppm.

  • LC-MS:

    • Target Mass: [M+H]⁺ = 180.11 (Free base).

    • Purity: >95% by UV integration (254 nm).

References

  • Nucleophilic Aromatic Substitution on Pyrazines

    • Title: "Reactivity of chloropyrazines in nucleophilic substitution reactions."
    • Source: Journal of Heterocyclic Chemistry.
    • URL:[Link] (General Journal Link for verification of scope)

  • General Protocol for Piperidine Arylation

    • Title: "Practical Synthesis of N-Arylpiperidines."
    • Source: Organic Process Research & Development.
    • URL:[Link]

  • Safety Data for 2-Chloropyrazine

    • Title: "2-Chloropyrazine Safety D
    • Source: PubChem.[6][7]

    • URL:[Link]

Sources

Application

Technical Application Note: Scalable Synthesis of 1-(Pyrazin-2-yl)piperidin-4-ol Hydrochloride

[1] ) & Salt Formation Target CAS (Free Base): [1] Abstract & Scope This application note details a robust, scalable protocol for the synthesis of 1-(Pyrazin-2-yl)piperidin-4-ol hydrochloride , a critical scaffold in med...

Author: BenchChem Technical Support Team. Date: February 2026

[1]


) & Salt Formation
Target CAS (Free Base): [1]

Abstract & Scope

This application note details a robust, scalable protocol for the synthesis of 1-(Pyrazin-2-yl)piperidin-4-ol hydrochloride , a critical scaffold in medicinal chemistry often employed in the development of kinase inhibitors and GPCR ligands. The method utilizes a nucleophilic aromatic substitution (


) between 2-chloropyrazine and 4-hydroxypiperidine, followed by a controlled hydrochloride salt formation.

Unlike generic procedures, this guide addresses the specific chemoselectivity required to favor N-alkylation over O-alkylation and provides critical process parameters (CPPs) to minimize common impurities such as hydrolysis byproducts.

Retrosynthetic Analysis & Strategy

The synthesis is designed around the disconnection of the C–N bond between the electron-deficient pyrazine ring and the secondary amine of the piperidine.[1]

Strategic Considerations:
  • Chemoselectivity: The 4-hydroxypiperidine moiety contains two nucleophilic sites: the secondary amine and the secondary alcohol.[1] Under neutral to moderately basic conditions, the amine is significantly more nucleophilic (

    
    ), driving the reaction exclusively toward the desired N-substituted product without the need for protecting groups.
    
  • Electrophile Activation: The pyrazine ring is electron-deficient, facilitating

    
     displacement of the chloride.[1] However, it is less activated than pyrimidines, often requiring elevated temperatures (>80°C) or polar aprotic solvents to drive conversion.
    

Retrosynthesis Target Target: 1-(Pyrazin-2-yl)piperidin-4-ol HCl Disconnection C-N Disconnection Target->Disconnection Retrosynthesis SM1 Electrophile: 2-Chloropyrazine (CAS 14508-49-7) Disconnection->SM1 SM2 Nucleophile: 4-Hydroxypiperidine (CAS 5382-16-1) Disconnection->SM2

Figure 1: Retrosynthetic disconnection showing the convergent assembly of the target molecule.

Starting Materials & Reagents

High-purity starting materials are essential to prevent difficult-to-remove bis-substituted impurities or colored oligomers.[1]

ComponentRoleCAS No.Grade/PurityCritical Properties
2-Chloropyrazine Electrophile>98% (GC)Liquid. bp 153-154°C. Sensitive to moisture; store under inert gas.[1][2][3]
4-Hydroxypiperidine Nucleophile>97%Solid. mp 86-90°C. Hygroscopic; keep tightly sealed to ensure accurate stoichiometry.[1]
Potassium Carbonate Base584-08-7Anhydrous, PowderActs as an HCl scavenger.[1] Granular forms react too slowly; use fine powder.[1]
DMF or Water Solvent68-12-2 / 7732-18-5ACS ReagentDMF: High boiling point, accelerates

. Water: "Green" alternative; requires longer reaction times but simplifies workup.[1]
HCl in Dioxane (4M) Salt Former-AnhydrousPreferred over aqueous HCl to precipitate the salt directly.[1]

Experimental Protocol

Phase 1: Coupling (Synthesis of Free Base)

Reaction Principle: The secondary amine of 4-hydroxypiperidine attacks the C2 position of the pyrazine ring, displacing the chloride ion.

  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Charging: Add 4-Hydroxypiperidine (1.1 equiv, 11.0 mmol) and Potassium Carbonate (

    
    , 2.0 equiv, 20.0 mmol) to the flask.
    
  • Solvent: Add DMF (Dimethylformamide) or Water (10 volumes relative to SM).

    • Expert Insight: DMF is recommended for rapid kinetics (2-4 hours).[1] Water is a viable green alternative but may require 12-16 hours at reflux.[1]

  • Addition: Add 2-Chloropyrazine (1.0 equiv, 10.0 mmol) dropwise to the stirring mixture.

  • Reaction: Heat the mixture to 100°C (internal temperature). Monitor by TLC (10% MeOH in DCM) or LC-MS.[1]

    • Target: Disappearance of 2-chloropyrazine.[1]

  • Workup (DMF Method):

    • Cool to room temperature.[1]

    • Pour the reaction mixture into ice-water (50 mL).

    • Extract with Ethyl Acetate (

      
       mL).[1]
      
    • Wash combined organics with brine (

      
       mL) to remove residual DMF.[1]
      
    • Dry over anhydrous

      
      , filter, and concentrate in vacuo to yield the crude free base as a pale yellow oil or low-melting solid.
      
Phase 2: Hydrochloride Salt Formation

Reaction Principle: Protonation of the most basic nitrogen (piperidine N is now an aniline-like amide analog; the pyrazine nitrogens are weakly basic).[1] However, the salt usually forms at the pyrazine nitrogen or as a solvated species depending on stoichiometry. Note: In this specific scaffold, the N1-pyrazine bond makes the piperidine nitrogen non-basic (amide-like resonance). Protonation likely occurs on the pyrazine ring.[1]

  • Dissolution: Dissolve the crude free base (from Phase 1) in a minimal amount of Ethanol or Isopropanol (approx. 5-10 mL).[1]

  • Acidification: Cool the solution to 0-5°C in an ice bath. Slowly add 4M HCl in Dioxane (1.5 equiv) dropwise.

    • Observation: A white to off-white precipitate should form immediately.[1]

  • Crystallization: Stir at 0°C for 30 minutes. If no precipitate forms, add diethyl ether as an antisolvent until turbidity persists.

  • Isolation: Filter the solid under vacuum. Wash the filter cake with cold diethyl ether (

    
     mL).
    
  • Drying: Dry the solid in a vacuum oven at 40°C for 4 hours.

Process Logic & Workflow

The following diagram illustrates the critical decision points and flow of the synthesis.

Workflow Start Start: Weigh Reagents Reaction Mix in DMF/Water Heat to 100°C Start->Reaction Check TLC/LCMS Check (SM consumed?) Reaction->Check Check->Reaction No Workup Aq. Workup & Extraction (Remove Salts/DMF) Check->Workup Yes FreeBase Isolate Crude Free Base Workup->FreeBase SaltForm Dissolve in EtOH Add HCl/Dioxane FreeBase->SaltForm Filter Filter & Wash Precipitate SaltForm->Filter Final Target: HCl Salt Filter->Final

Figure 2: Step-by-step process flow for the synthesis and purification.

Analytical Characterization (Expected)

  • Appearance: White to off-white crystalline solid.[1]

  • 
     NMR (400 MHz, DMSO-
    
    
    
    ):
    • 
       8.3–8.5 (m, Pyrazine protons, 3H)
      
    • 
       4.1–4.3 (m, Piperidine N-CH, 2H)
      
    • 
       3.7–3.9 (m, CH-OH, 1H)
      
    • 
       3.1–3.3 (m, Piperidine N-CH, 2H)
      
    • 
       1.7–1.9 (m, Piperidine C-CH, 2H)
      
    • 
       1.3–1.5 (m, Piperidine C-CH, 2H)
      
  • Mass Spectrometry (ESI+):

    • Calculated Mass (Free Base,

      
      ): 179.11
      
    • Observed

      
      
      

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Incomplete conversion or loss during extraction.[1]Ensure reaction runs at 100°C. If using DMF, wash organic layer thoroughly with water (5x) to remove DMF, as it can solubilize the product.
O-Alkylation Impurity Reaction temperature too high or base too strong.[1]Maintain temp <110°C. Stick to weak bases like

. Avoid NaH or strong alkoxides which deprotonate the alcohol.[1]
No Precipitate (Salt Step) Product too soluble in alcohol.[1]Add diethyl ether or MTBE as an antisolvent.[1] Ensure the free base was dried thoroughly before adding HCl.
Sticky Gum Formation Hygroscopic salt absorbing water.[1]Perform salt formation under nitrogen.[1] Dry the final product in a vacuum oven with

.

References

  • ChemicalBook. (n.d.).[1] 1-Pyrazin-2-yl-piperidin-4-ol Properties and CAS 420844-68-4.[1][4] Retrieved from

  • PubChem. (n.d.).[1][3][5][6] 2-Chloropyrazine Compound Summary. National Library of Medicine.[1] Retrieved from

  • Sigma-Aldrich. (n.d.).[1][7] 4-Hydroxypiperidine Product Specification. Merck KGaA.[1] Retrieved from

  • Tripod. (n.d.). The Preparation of Hydroxypyrazines and Derived Chloropyrazines. Retrieved from

  • Fisher Scientific. (n.d.).[1] Safety Data Sheet: 4-Hydroxypiperidine. Retrieved from

Sources

Method

Application Note: Purification of 1-(Pyrazin-2-yl)piperidin-4-ol Hydrochloride by Recrystallization

[1] Part 1: Executive Summary & Technical Context Introduction The compound 1-(Pyrazin-2-yl)piperidin-4-ol hydrochloride is a critical intermediate scaffold in the synthesis of G-protein coupled receptor (GPCR) agonists...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Part 1: Executive Summary & Technical Context

Introduction

The compound 1-(Pyrazin-2-yl)piperidin-4-ol hydrochloride is a critical intermediate scaffold in the synthesis of G-protein coupled receptor (GPCR) agonists and kinase inhibitors.[1] Its structure combines a polar piperidine-4-ol core with a nitrogen-rich pyrazine heteroaromatic ring.[1]

The purification of this hydrochloride salt poses specific challenges:

  • Amphiphilic Nature: The molecule contains both a polar hydroxyl/ammonium domain and a lipophilic heteroaromatic ring, complicating solvent selection.[1]

  • Oiling Out: Like many piperidine salts, this compound exhibits a high tendency to undergo liquid-liquid phase separation (oiling out) rather than nucleation during cooling.[1]

  • Regio-purity: In synthesis (typically

    
     of 2-chloropyrazine with 4-hydroxypiperidine), traces of unreacted chloropyrazine and bis-substituted byproducts must be removed.
    

This guide provides a validated protocol for recrystallization, moving beyond "cookbook" recipes to explain the thermodynamic rationale behind solvent choices.

Physicochemical Profile & Solubility Logic[1][2][3]

Understanding the solute-solvent interaction is prerequisite to successful crystallization.[1]

SolventPredicted Solubility (Hot)Predicted Solubility (Cold)Role in Protocol
Water Very HighHighCo-solvent (Solubilizer)
Methanol HighModeratePrimary Solvent (Alternative)
Ethanol (EtOH) ModerateLowPrimary Solvent (Preferred)
Isopropanol (IPA) LowInsolubleAnti-solvent / Wash
Ethyl Acetate InsolubleInsolubleAnti-solvent
DCM InsolubleInsolubleImpurity wash (Free base only)

Expert Insight: The hydrochloride salt lattice is stabilized by ionic interactions.[1] While methanol dissolves the salt easily, it often leads to low yields due to high solubility at low temperatures.[1] Ethanol with a trace of water is the optimal system: the water disrupts the crystal lattice at high temperatures, while the ethanol forces precipitation upon cooling due to the "common ion effect" (if HCl is added) or simply reduced dielectric constant.

Part 2: Detailed Experimental Protocols

Pre-Purification Assessment

Before recrystallization, ensure the crude solid is dry and free of bulk inorganic salts.[1] If the crude material is sticky or dark brown (indicating oxidation), perform a trituration step first:

  • Suspend crude solid in Ethyl Acetate (5 vol).

  • Stir vigorously for 30 mins at room temperature.

  • Filter.[1][2][3] This removes non-polar impurities (e.g., unreacted 2-chloropyrazine).[1]

Protocol A: The Ethanol-Water System (Standard)

Best for: Routine purification of batches >5g with moderate impurity profiles.

Reagents:

  • Absolute Ethanol (EtOH)[1][3]

  • Deionized Water (

    
    )
    
  • Activated Carbon (optional, for decolorization)

Step-by-Step Workflow:

  • Solvent Preparation: Prepare a mixture of EtOH:

    
     (95:5 v/v). Keep this hot (
    
    
    
    C).
  • Dissolution:

    • Place crude 1-(Pyrazin-2-yl)piperidin-4-ol HCl in a round-bottom flask.

    • Add the hot solvent mixture slowly with stirring.[1]

    • Ratio: Target approximately 5-7 mL of solvent per gram of solid.[1]

    • Note: If the solution remains cloudy despite reflux, add pure water dropwise until clear, then add 10% excess EtOH.[1]

  • Hot Filtration (Critical):

    • If insoluble particles remain (silica, inorganic salts), filter the hot solution through a pre-warmed Celite pad or sintered glass funnel.

    • Why? Nucleation sites from dust can cause premature, uncontrolled crystallization.[1]

  • Controlled Cooling:

    • Allow the filtrate to cool to room temperature (RT) slowly (over 1-2 hours) with gentle stirring.

    • Do NOT plunge into ice immediately.[1] Rapid cooling traps impurities in the crystal lattice.[1]

  • Crystallization:

    • Once solid formation begins at RT, cool the flask to

      
      C (ice bath) for 1 hour to maximize yield.
      
  • Isolation:

    • Filter the white crystalline solid under vacuum.[1][3]

    • Wash: Wash the cake with cold Isopropanol or Acetone (

      
       vol).[1] Avoid washing with water.[1]
      
  • Drying:

    • Dry in a vacuum oven at

      
      C for 12 hours.
      
Protocol B: Anti-Solvent Precipitation (High Recovery)

Best for: Small scale (<1g) or heat-sensitive batches.[1]

  • Dissolve the crude salt in the minimum amount of Methanol at RT.[1]

  • Filter to remove insolubles.[1]

  • Slowly add Ethyl Acetate (EtOAc) or Diethyl Ether dropwise with vigorous stirring.

  • Stop adding when a persistent turbidity (cloudiness) is observed.[1]

  • Add a few drops of Methanol to clear the solution.[1]

  • Cover and let stand undisturbed. Vapor diffusion (if using ether) or slow cooling will yield crystals.[1]

Part 3: Troubleshooting & Visualization

The "Oiling Out" Phenomenon

Symptom: As the solution cools, liquid droplets form at the bottom instead of crystals. Cause: The solution is supersaturated, or the temperature is above the melting point of the solvated salt. Remedy:

  • Reheat the mixture until the oil dissolves.

  • Add more solvent (dilute by 10-20%).[1]

  • Seed: Add a tiny crystal of pure product (if available) or scratch the glass wall with a rod at the air-liquid interface.[1]

  • Cool very slowly (wrap flask in a towel).

Process Workflow Diagram

Recrystallization_Workflow Start Crude 1-(Pyrazin-2-yl) piperidin-4-ol HCl Trituration Trituration (Optional) Solvent: Ethyl Acetate Removes non-polar impurities Start->Trituration Dissolution Dissolution Solvent: EtOH/H2O (95:5) Temp: Reflux (~78°C) Trituration->Dissolution Check Is solution clear? Dissolution->Check AddWater Add H2O dropwise Check->AddWater No (Cloudy) HotFilter Hot Filtration Remove insolubles Check->HotFilter Yes AddWater->Check Cooling Controlled Cooling RT -> 0°C HotFilter->Cooling Observation Check State Cooling->Observation OilingOut Oiling Out Detected Observation->OilingOut Liquid Droplets Filter Vacuum Filtration Wash w/ Cold IPA Observation->Filter Crystals Formed Remedy Reheat & Dilute Add Seed Crystal OilingOut->Remedy Remedy->Cooling Final Pure Crystalline Solid Filter->Final

Figure 1: Decision tree and workflow for the purification process, including contingency for oiling out.

Part 4: Analytical Validation & Quality Control

To ensure the protocol was successful, verify the product using the following metrics:

  • Melting Point:

    • Literature values for similar piperidin-4-ol HCl salts are typically high (

      
      C).[1] A sharp melting range (
      
      
      
      C range) indicates high purity.[1]
  • HPLC Purity:

    • Column: C18 (Reverse Phase).[1]

    • Mobile Phase: A: 0.1% TFA in Water, B: Acetonitrile.[1] Gradient 5% to 95% B.[1]

    • Detection: UV @ 254 nm (Pyrazine absorption).[1]

    • Acceptance Criteria: >98% area purity.[1][4][5][6]

  • 1H-NMR (DMSO-d6):

    • Check for the disappearance of starting material peaks (e.g., 2-chloropyrazine peaks at different shifts).[1][7]

    • Verify the integral ratio of Pyrazine protons (3H) to Piperidine protons (approx 9H).[1]

References

  • Synthesis of Piperidine Derivatives

    • Topic: General methods for synthesizing and purifying N-substituted piperidines.[1]

    • Source: Organic Syntheses, Coll.[1] Vol. 8, p.204 (1993).[1]

    • URL:[Link]

  • Crystallization of Pharmaceutical Salts

    • Topic: Principles of salt selection and solvent systems for hydrochloride salts.[1]

    • Source:Journal of Pharmaceutical Sciences, "Crystallization Tendency of Active Pharmaceutical Ingredients".[1][8]

    • URL:[Link]

  • Pyrazine Chemistry & Handling

    • Topic: Chemical properties and stability of pyrazine derivatives.[1][9]

    • Source: MedChemExpress Product Guide (Chloropyrazine).[1]

  • General Purification of Piperidin-4-ol

    • Topic: Solubility data and handling of 4-hydroxypiperidine salts.[1][4][5]

    • Source: ChemicalBook - Piperidine Hydrochloride Properties.[1]

Sources

Application

Application Notes and Protocols for the Purification of 1-(Pyrazin-2-yl)piperidin-4-ol Hydrochloride by Column Chromatography

Introduction 1-(Pyrazin-2-yl)piperidin-4-ol hydrochloride is a heterocyclic compound of significant interest in pharmaceutical research and drug development, incorporating both a pyrazine and a piperidine moiety. The pyr...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

1-(Pyrazin-2-yl)piperidin-4-ol hydrochloride is a heterocyclic compound of significant interest in pharmaceutical research and drug development, incorporating both a pyrazine and a piperidine moiety. The pyrazine ring is a common feature in various bioactive molecules, while the piperidine scaffold is prevalent in numerous pharmaceuticals due to its favorable pharmacokinetic properties. The presence of a hydroxyl group and a basic nitrogen atom in the piperidine ring, along with the nitrogen atoms in the pyrazine ring, imparts a high degree of polarity and a basic character to the molecule. As a hydrochloride salt, the compound exhibits enhanced water solubility, which presents both opportunities and challenges for its purification.

This guide provides a comprehensive overview of various column chromatography methods for the effective purification of 1-(Pyrazin-2-yl)piperidin-4-ol hydrochloride, addressing potential challenges such as peak tailing and poor retention. We will explore normal-phase, reversed-phase, and mixed-mode chromatography techniques, offering detailed protocols and the scientific rationale behind the selection of stationary and mobile phases.

Physicochemical Properties and Their Chromatographic Implications

A thorough understanding of the physicochemical properties of 1-(Pyrazin-2-yl)piperidin-4-ol hydrochloride is paramount for developing a successful purification strategy.

  • Structure and Polarity: The molecule possesses multiple polar functional groups: two nitrogen atoms in the pyrazine ring, a tertiary amine in the piperidine ring, and a hydroxyl group. This makes the compound highly polar.

  • Basicity (pKa): The piperidine nitrogen is basic. The pKa of piperazine, a related cyclic diamine, is approximately 9.73 for the first protonation and 5.35 for the second at 298 K.[1][2] We can estimate the pKa of the piperidine nitrogen in our target molecule to be in a similar range. This basicity is a critical factor, as it can lead to strong interactions with the acidic silanol groups of standard silica gel, causing significant peak tailing in normal-phase chromatography.[3]

  • Solubility: As a hydrochloride salt, the compound is expected to be freely soluble in water and other polar solvents like methanol.[4][5] This high polarity can result in poor retention on traditional reversed-phase C18 columns.

These properties guide the selection of the most appropriate chromatographic technique.

Chromatographic Method Selection: A Comparative Overview

The purification of a polar, basic compound like 1-(Pyrazin-2-yl)piperidin-4-ol hydrochloride requires careful consideration of the chromatography mode. Below is a comparative analysis of suitable methods.

Chromatography ModeStationary PhaseMobile Phase PrincipleAdvantagesDisadvantages
Modified Normal-Phase Silica GelNon-polar organic solvents with a basic modifier (e.g., triethylamine, ammonia).Cost-effective, widely available.Prone to peak tailing if not properly modified, potential for irreversible adsorption.[3]
Reversed-Phase (RP) C18, Polar-Embedded C18Polar solvents (e.g., water/acetonitrile, water/methanol) with an acidic modifier (e.g., formic acid, TFA).Good for polar compounds, less tailing for bases with acidic modifiers.May require highly aqueous mobile phases where traditional C18 columns can suffer from "hydrophobic collapse".[7]
Hydrophilic Interaction Liquid Chromatography (HILIC) Polar (e.g., bare silica, amide, zwitterionic)High concentration of organic solvent with a small amount of aqueous buffer.Excellent retention for very polar compounds.[8]Can have longer equilibration times, sensitive to water content in the sample.
Mixed-Mode Chromatography (MMC) Contains both hydrophobic and ion-exchange functionalities.A combination of aqueous buffers and organic solvents.Offers unique selectivity and enhanced retention for polar and ionizable compounds.[9]Can be more complex to develop methods for.

Experimental Protocols

Method 1: Modified Normal-Phase Flash Chromatography

This method is a cost-effective approach for initial purification and removal of less polar impurities. The key to success is the addition of a basic modifier to the mobile phase to prevent peak tailing.[7]

Rationale: The basic modifier (triethylamine) competes with the basic piperidine nitrogen of the analyte for interaction with the acidic silanol groups on the silica surface, leading to improved peak shape and elution.

G cluster_prep Sample Preparation cluster_chrom Chromatography cluster_analysis Analysis & Isolation dissolve Dissolve crude product in minimum DCM/MeOH adsorb Adsorb onto silica gel (Dry Loading) dissolve->adsorb load Load sample onto column adsorb->load pack Pack silica gel column in Hexane equilibrate Equilibrate with initial mobile phase pack->equilibrate equilibrate->load elute Elute with a gradient of Hexane/EtOAc + 0.5% TEA load->elute collect Collect fractions elute->collect tlc Analyze fractions by TLC collect->tlc pool Pool pure fractions tlc->pool evaporate Evaporate solvent pool->evaporate

Caption: Workflow for Modified Normal-Phase Flash Chromatography.

Materials:

  • Silica gel (60 Å, 40-63 µm)

  • Hexane (Hex)

  • Ethyl Acetate (EtOAc)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Triethylamine (TEA)

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

Procedure:

  • TLC Analysis: Develop a suitable mobile phase system using TLC. Start with a non-polar system (e.g., 100% Hexane) and gradually increase the polarity with EtOAc. Add a constant 0.5% (v/v) of TEA to all mobile phases to assess its effect on the Rf and spot shape. A good mobile phase for column chromatography will give the target compound an Rf of ~0.3.[7]

  • Sample Preparation (Dry Loading): Dissolve the crude 1-(Pyrazin-2-yl)piperidin-4-ol hydrochloride in a minimal amount of DCM/MeOH. Add a small amount of silica gel to this solution and evaporate the solvent under reduced pressure until a free-flowing powder is obtained.[3]

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 90:10 Hexane/EtOAc + 0.5% TEA) and pack the column.

  • Loading: Carefully add the dry-loaded sample to the top of the packed column.

  • Elution: Begin elution with the initial mobile phase. Gradually increase the polarity of the mobile phase by increasing the proportion of EtOAc. A suggested gradient could be from 90:10 to 50:50 Hexane/EtOAc, both containing 0.5% TEA.

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC. Visualize the spots under UV light (254 nm) and/or by staining (e.g., potassium permanganate).

  • Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Method 2: Reversed-Phase Preparative HPLC

For higher purity requirements, reversed-phase preparative HPLC is recommended. An acidic modifier is crucial for obtaining sharp peaks for basic analytes.

Rationale: The acidic modifier (formic acid) protonates the basic piperidine nitrogen, preventing its interaction with residual silanol groups on the C18 stationary phase. This results in symmetrical peak shapes. A polar-embedded or polar-endcapped C18 column is recommended to handle the highly aqueous mobile phases required for this polar compound without phase collapse.

G cluster_prep System & Sample Preparation cluster_hplc Preparative HPLC cluster_post Post-Purification prepare_mp Prepare Mobile Phases: A: H2O + 0.1% Formic Acid B: ACN + 0.1% Formic Acid dissolve Dissolve sample in Mobile Phase A prepare_mp->dissolve filter Filter sample (0.45 µm) dissolve->filter inject Inject sample filter->inject equilibrate Equilibrate C18 column with initial mobile phase conditions equilibrate->inject gradient Run gradient elution inject->gradient detect Monitor at 270 nm gradient->detect fractionate Collect fractions based on peak detect->fractionate analyze Analyze fractions for purity (analytical HPLC) fractionate->analyze pool Pool pure fractions analyze->pool lyophilize Lyophilize to obtain pure product pool->lyophilize

Caption: Workflow for Reversed-Phase Preparative HPLC.

Materials:

  • Preparative HPLC system with a UV detector

  • Polar-embedded or polar-endcapped C18 column

  • Water (HPLC grade)

  • Acetonitrile (ACN, HPLC grade)

  • Formic Acid (FA)

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: Water with 0.1% (v/v) Formic Acid

    • Mobile Phase B: Acetonitrile with 0.1% (v/v) Formic Acid

  • Sample Preparation: Dissolve the crude or partially purified product in Mobile Phase A or a mixture of A and B that ensures complete dissolution. Filter the solution through a 0.45 µm filter.

  • Method Development (Analytical Scale): First, develop the separation method on an analytical HPLC system using a similar stationary phase. A typical starting gradient could be 5-95% B over 15 minutes. The detection wavelength can be set around 270 nm, which is a common absorbance maximum for pyrazine derivatives.[3]

  • Scale-Up to Preparative HPLC: Scale up the optimized analytical method to the preparative scale, adjusting the flow rate and injection volume according to the column dimensions.

  • Purification: Equilibrate the preparative column with the initial mobile phase composition. Inject the sample and run the gradient.

  • Fraction Collection: Collect fractions corresponding to the main peak of the target compound.

  • Analysis and Isolation: Analyze the collected fractions for purity using analytical HPLC. Pool the pure fractions and remove the solvents, typically by lyophilization, to obtain the purified 1-(Pyrazin-2-yl)piperidin-4-ol as a formate salt. If the hydrochloride salt is desired, further salt exchange steps may be necessary.

Method 3: Mixed-Mode Chromatography

Mixed-mode chromatography (MMC) is a powerful technique that utilizes a stationary phase with both reversed-phase and ion-exchange characteristics. This is particularly advantageous for polar, ionizable compounds that are poorly retained in traditional reversed-phase chromatography.[10]

Rationale: A mixed-mode column with both C18 and cation-exchange functionalities can retain the target molecule through both hydrophobic interactions (with the pyrazine and piperidine rings) and electrostatic interactions (with the protonated piperidine nitrogen). This dual retention mechanism provides unique selectivity and can resolve impurities that are difficult to separate by other methods.[11][12]

Materials:

  • HPLC system with a UV detector

  • Mixed-mode column (e.g., C18 with embedded cation-exchange groups)

  • Water (HPLC grade)

  • Acetonitrile (ACN, HPLC grade)

  • Ammonium formate or Ammonium acetate buffer

Procedure:

  • Mobile Phase and Buffer Selection: The mobile phase typically consists of an aqueous buffer and an organic modifier like acetonitrile. The pH and ionic strength of the buffer are critical parameters for controlling retention. A buffer in the pH range of 3-6 will ensure the piperidine nitrogen is protonated and can interact with the cation-exchange groups.

  • Method Development:

    • Start with a simple gradient of acetonitrile in an aqueous buffer (e.g., 20 mM ammonium formate, pH 4.0).

    • Optimize the separation by adjusting the buffer concentration and pH. Increasing the buffer concentration will decrease retention by the ion-exchange mechanism, while changes in pH will affect the ionization state of the analyte.

  • Purification and Isolation: Once an optimal separation is achieved on an analytical scale, the method can be scaled up to a preparative scale. Fraction collection and post-purification analysis are similar to the reversed-phase HPLC protocol.

Troubleshooting Common Purification Issues

IssuePotential CauseSuggested Solution
Peak Tailing (Normal-Phase) Strong interaction of the basic analyte with acidic silica.Add a basic modifier like triethylamine (0.1-1%) or ammonia (in methanol) to the mobile phase.[3]
Poor Retention (Reversed-Phase) The compound is too polar for the C18 stationary phase.Use a highly aqueous mobile phase with a polar-embedded or polar-endcapped C18 column. Consider HILIC or Mixed-Mode Chromatography.
Compound Insoluble in Initial Mobile Phase Mismatch between sample solvent and mobile phase.Dissolve the sample in a strong, compatible solvent (e.g., DMSO, DMF, or methanol) and perform a dry load for flash chromatography, or inject a smaller volume for HPLC.[3]
Multiple Peaks for a Pure Compound On-column degradation or different protonation states.Ensure the mobile phase is adequately buffered. For hydrochloride salts, an acidic mobile phase in RP-HPLC can help maintain a single protonated state.

Conclusion

The purification of 1-(Pyrazin-2-yl)piperidin-4-ol hydrochloride requires a chromatography strategy that accommodates its polar and basic nature. While modified normal-phase chromatography can be effective for initial cleanup, reversed-phase HPLC with an acidic modifier on a polar-compatible stationary phase is recommended for achieving high purity. For challenging separations, hydrophilic interaction liquid chromatography and mixed-mode chromatography offer powerful alternatives with unique selectivities. The choice of method will ultimately depend on the purity requirements, the nature of the impurities, and the available instrumentation. Careful method development, guided by an understanding of the molecule's physicochemical properties, is the key to a successful purification.

References

  • SIELC Technologies. HPLC Analysis of Polar Basic and Acetic Compounds on Primesep AB Column. Available from: [Link]

  • Waters Corporation. HILIC and reversed-phase LC columns specifically developed to tackle polar analyte separations. Available from: [Link]

  • GL Sciences. How to use preparative HPLC. Available from: [Link]

  • ResearchGate. Purification of organic hydrochloride salt?. Available from: [Link]

  • Phenomenex. HPLC Tech Tip: Basic Analytes and High pH. Available from: [Link]

  • Labcompare. LABTips: Preparative HPLC for Purification Workflows. Available from: [Link]

  • University of Rochester, Department of Chemistry. Chromatography: How to Run a Flash Column. Available from: [Link]

  • ScienceMadness.org. Isolation of primary amines as HCL salt problem. Available from: [Link]

  • Reddit. Problem with hydrochloride salt formation/isolation. Available from: [Link]

  • Asian Journal of Research in Chemistry. A Review Article on Flash Chromatography. Available from: [Link]

  • King Group, University of Sheffield. Successful Flash Chromatography. Available from: [Link]

  • Organic Syntheses. Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles by the Reaction of N-Monosubstituted Hydrazones with Nitroolefins. Available from: [Link]

  • MDPI. Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry. Available from: [Link]

  • PubChem. Pyrazine. Available from: [Link]

  • MDPI. Chromatographic Separations. Available from: [Link]

  • PMC. Synthesis of Polysubstituted Pyridines and Pyrazines via Truce–Smiles Rearrangement of Amino Acid-Based 4-Nitrobenzenesulfonamides. Available from: [Link]

  • PubChem. Piperidin-4-ol. Available from: [Link]

  • PubMed. Preparative separation of pyrrolizidine alkaloids by high-speed counter-current chromatography. Available from: [Link]

  • University of Regina. pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Available from: [Link]

  • Semantic Scholar. Table 1 from pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Available from: [Link]

  • ResearchGate. pK a values of common substituted piperazines. Available from: [Link]

  • MDPI. Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. Available from: [Link]

  • PubMed. Enantiomeric separation of pirlindole by liquid chromatography using different types of chiral stationary phases. Available from: [Link]

  • MDPI. Current Strategies for Studying the Natural and Synthetic Bioactive Compounds in Food by Chromatographic Separation Techniques. Available from: [Link]

  • Google Patents. Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride.
  • CompTox Chemicals Dashboard, EPA. 2-(4-Pyridinyl)piperazine Properties. Available from: [Link]

  • PubChem. 1-(4-Pyridyl)piperazine. Available from: [Link]

  • Liberty University. SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines. Available from: [Link]

  • MDPI. 5,5′-(Piperazine-1,4-diyl)bis(4-chloro-3H-1,2-dithiol-3-one). Available from: [Link]

  • PMC. N-(Pyrazin-2-yl)-4-toluidine. Available from: [Link]

  • Wikipedia. Piperazine. Available from: [Link]

Sources

Method

Using 1-(Pyrazin-2-yl)piperidin-4-ol hydrochloride in in vitro kinase assays

Application Note: Profiling 1-(Pyrazin-2-yl)piperidin-4-ol Hydrochloride in High-Throughput Kinase Assays Executive Summary This application note details the protocol for utilizing 1-(Pyrazin-2-yl)piperidin-4-ol hydrochl...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Profiling 1-(Pyrazin-2-yl)piperidin-4-ol Hydrochloride in High-Throughput Kinase Assays

Executive Summary

This application note details the protocol for utilizing 1-(Pyrazin-2-yl)piperidin-4-ol hydrochloride (referred to herein as PZP-4-OH ) in in vitro kinase assays. While often utilized as a synthetic intermediate for GPR119 agonists and complex kinase inhibitors (e.g., analogs of Crizotinib or CDK inhibitors like AT7519), this compound represents a "privileged scaffold" fragment.

Its assessment is critical in Fragment-Based Drug Discovery (FBDD) to determine the baseline affinity of the pyrazine-piperidine core against targets such as CDK2 , p70S6K , and Akt . This guide provides a self-validating workflow using an ADP-Glo™ kinase assay platform, addressing specific handling requirements for the hydrochloride salt form to prevent assay interference.

Compound Profile & Handling

Chemical Identity:

  • Name: 1-(Pyrazin-2-yl)piperidin-4-ol hydrochloride

  • Role: Kinase Inhibitor Fragment / Synthetic Intermediate[1]

  • Molecular Weight: ~215.68 g/mol (HCl salt)

  • Solubility: High aqueous solubility; soluble in DMSO.

Critical Handling Note (The HCl Factor): As a hydrochloride salt, PZP-4-OH can slightly acidify unbuffered solutions. In kinase assays, which are highly sensitive to pH (optimal pH 7.2–7.6), the compound stock must be prepared in a way that does not overwhelm the assay buffer capacity.

  • Recommendation: Prepare the primary stock in 100% DMSO . The high dilution factor in the final assay (typically <1% DMSO) ensures the HCl component is negligible in the presence of standard HEPES or Tris buffers.

Experimental Logic & Assay Design

The objective is to measure the IC50 (half-maximal inhibitory concentration) of the fragment. Since fragments typically exhibit weak affinity (µM to mM range), the assay must be designed with high enzyme concentration and sensitivity to detect subtle inhibition.

Assay Platform: ADP-Glo™ (Luminescent)

We utilize the ADP-Glo™ platform (Promega) because it directly measures ADP production, making it less susceptible to compound autofluorescence—a common issue when screening aromatic fragments like pyrazines.

Workflow Logic (DOT Diagram)

AssayWorkflow Stock Compound Stock (100 mM in DMSO) Dilution Serial Dilution (1:3 in Kinase Buffer) Stock->Dilution Dilute Incubation Kinase Reaction (60 min @ RT) Dilution->Incubation Add Cmpd EnzymePrep Kinase/Substrate Master Mix EnzymePrep->Incubation Add Enzyme ADP_Reagent ADP-Glo™ Reagent (Deplete ATP) Incubation->ADP_Reagent Stop Rxn Detection Kinase Detection Reagent (Convert ADP->Light) ADP_Reagent->Detection 40 min Readout Luminescence (RLU Measurement) Detection->Readout 30 min

Figure 1: Step-by-step workflow for the ADP-Glo kinase assay profiling PZP-4-OH.

Detailed Protocol

Materials
  • Test Compound: 1-(Pyrazin-2-yl)piperidin-4-ol hydrochloride.

  • Kinase: Recombinant CDK2/CyclinA (or target of interest).

  • Substrate: Histone H1 (generic substrate for CDKs).

  • ATP: Ultra-pure (10 mM stock).

  • Assay Buffer: 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT.

Preparation of Stocks
  • Master Stock (100 mM): Dissolve 21.6 mg of PZP-4-OH HCl in 1 mL of 100% DMSO. Vortex until clear.

    • Note: If the solution is cloudy, sonicate for 30 seconds.

  • Working Dilutions: Prepare a 10-point dose-response curve starting at 1 mM (final assay concentration).

    • Perform 1:3 serial dilutions in Assay Buffer (containing 5% DMSO to maintain solubility during dilution).

Assay Procedure (384-well Plate Format)
StepActionVolume (µL)Notes
1 Dispense Compound 2.5 µLTransfer diluted PZP-4-OH to plate.
2 Dispense Enzyme 2.5 µLAdd Kinase (e.g., CDK2, 2 ng/well).
3 Pre-Incubation -Incubate 10 mins at RT to allow binding.
4 Add Substrate/ATP 2.5 µLInitiate reaction (ATP @ Km app).
5 Reaction Incubation -60 mins at Room Temperature.
6 Add ADP-Glo™ Reagent 2.5 µLStops kinase rxn; depletes remaining ATP.
7 Incubation 2 -40 mins at RT.
8 Add Detection Reagent 5.0 µLConverts ADP to Luciferin/Light.
9 Final Read -Measure Luminescence (Integration: 0.5s).
Controls (Self-Validation)
  • Max Signal (100% Activity): Enzyme + Substrate + DMSO (No Compound).

  • Min Signal (0% Activity): No Enzyme (Buffer only) OR High conc. Staurosporine (1 µM).

  • Z' Factor Check: Ensure Z' > 0.5 for the plate to be valid.

Data Analysis & Interpretation

Since PZP-4-OH is a fragment, it may not achieve 100% inhibition at reasonable concentrations.

  • Normalization:

    
    
    
  • Curve Fitting: Fit data to a 4-parameter logistic equation (Hill Slope) .

    • Expectation: If IC50 > 100 µM, fix the bottom of the curve to 0 and top to 100 for a more accurate estimation of affinity.

Significance of the Scaffold (Pathway Diagram)

The pyrazine-piperidine moiety acts as a hinge-binder mimic. Understanding its baseline activity helps in "growing" the fragment into a lead.

ScaffoldLogic Fragment Fragment: 1-(Pyrazin-2-yl)piperidin-4-ol Target Target Kinase (ATP Pocket) Fragment->Target Screens Against Interaction Hinge Region Hydrogen Bonding Target->Interaction Forms Optimization Lead Optimization (Add Hydrophobic Groups) Interaction->Optimization Validates Scaffold Drug Potent Inhibitor (e.g., Crizotinib Analog) Optimization->Drug Evolves Into

Figure 2: The role of PZP-4-OH in the hit-to-lead evolution of kinase inhibitors.

Troubleshooting Guide

IssueProbable CauseSolution
Low Signal-to-Noise Incomplete ATP depletionExtend ADP-Glo incubation to 60 mins.
Precipitation HCl salt incompatibilityEnsure final DMSO is <1% and Buffer pH is >7.2.
Flat Curve (No Inhibition) Weak affinity (Fragment)Test at higher conc. (up to 5 mM) or use Thermal Shift Assay as orthogonal validation.

References

  • Wyatt, P. G., et al. (2008). Identification of N-(4-piperidinyl)-4-(2,6-dichlorobenzoylamino)-1H-pyrazole-3-carboxamide (AT7519), a novel cyclin dependent kinase inhibitor using fragment-based X-ray crystallography and structure based drug design.[2] Journal of Medicinal Chemistry, 51(16), 4986–4999.[2] Link

  • Promega Corporation. (2023). ADP-Glo™ Kinase Assay Technical Manual. Promega Protocols. Link

  • Hajduk, P. J., & Greer, J. (2007). A decade of fragment-based drug design: strategic advances and lessons learned. Nature Reviews Drug Discovery, 6(3), 211–219. Link

  • PubChem. (n.d.). Compound Summary for CID 14156398 (Related Pyrazine-Piperidine Scaffolds). National Library of Medicine. Link

Sources

Application

Application Note: Functional Characterization of 1-(Pyrazin-2-yl)piperidin-4-ol Hydrochloride in Cell-Based Assays

Executive Summary & Scientific Context Compound Identity: 1-(Pyrazin-2-yl)piperidin-4-ol hydrochloride Primary Application: Fragment-Based Drug Discovery (FBDD), GPCR Scaffold Profiling (GPR119). Target Class: G-Protein...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Context

Compound Identity: 1-(Pyrazin-2-yl)piperidin-4-ol hydrochloride Primary Application: Fragment-Based Drug Discovery (FBDD), GPCR Scaffold Profiling (GPR119). Target Class: G-Protein Coupled Receptors (Class A, specifically GPR119).[1][2][3]

Scientific Rationale

1-(Pyrazin-2-yl)piperidin-4-ol is a "privileged structure" in medicinal chemistry, serving as the polar head group for a class of potent GPR119 agonists used in the research of Type 2 Diabetes (T2DM) and obesity. While often used as a synthetic intermediate to attach lipophilic tails (carbamates/ethers) to the 4-hydroxyl position, the core scaffold itself requires characterization to establish baseline toxicity, solubility limits, and intrinsic receptor activity (fragment efficacy).

This protocol details the standardized workflow for handling this hydrochloride salt in cellular environments, focusing on pH management , cytotoxicity profiling , and functional cAMP quantification .

Pre-Assay Preparation: Solubility & Stability

Critical Technical Insight: The "Acidic Shock" Phenomenon

As a hydrochloride (HCl) salt, this compound is acidic. A common error in cell-based assays is dissolving HCl salts directly into unbuffered media or using high-concentration aqueous stocks without neutralization, leading to localized acidification that mimics cytotoxicity (false positives).

Protocol: Stock Solution Formulation
ParameterSpecificationNotes
Solvent DMSO (Dimethyl Sulfoxide)Preferred for cellular screening.
Stock Conc. 10 mM - 100 mM100 mM is ideal to minimize DMSO volume (<0.5%) in final assay.
Storage -20°C (Desiccated)Hygroscopic. Equilibrate to RT before opening.
Stability >6 months at -20°CAvoid freeze-thaw cycles >3 times.

Step-by-Step Solubilization:

  • Weighing: Weigh the compound in a humidity-controlled environment (hygroscopic salt).

  • Dissolution: Add 100% DMSO to achieve a 100 mM concentration. Vortex vigorously for 30 seconds.

    • Note: If the solution appears cloudy, sonicate at 40 kHz for 5 minutes at room temperature.

  • Sterilization: Do not filter DMSO stocks through standard cellulose acetate filters (they dissolve). Use PTFE or Nylon 0.22 µm filters if sterility is strictly required, though 100% DMSO is bacteriostatic.

Diagram: Stock Preparation & Dilution Workflow

StockPrep cluster_0 Critical Control Point Solid Solid HCl Salt (Hygroscopic) DMSO_Stock 100 mM Stock (100% DMSO) Solid->DMSO_Stock Dissolve & Vortex Inter_Plate Intermediate Plate (100x Final Conc.) DMSO_Stock->Inter_Plate Serial Dilution in DMSO Assay_Well Cell Assay Well (1% DMSO Final) Inter_Plate->Assay_Well 1:100 Transfer to Media

Caption: Workflow ensuring DMSO concentration remains constant across all dose points while preventing osmotic shock.

Protocol A: Cytotoxicity Profiling (Cell Viability)

Before functional testing, the "silent" toxicity of the scaffold must be ruled out.

Assay Type: ATP-based Luminescence (e.g., CellTiter-Glo®) or Colorimetric (MTT/MTS). Cell Line: HEK293 (Standard) or INS-1 (Beta-cell model relevant to GPR119).

Methodology
  • Seeding: Plate cells (e.g., HEK293) at 10,000 cells/well in 96-well white-walled plates. Incubate 24h at 37°C/5% CO2.

  • Treatment:

    • Prepare a 10-point dose-response curve of 1-(Pyrazin-2-yl)piperidin-4-ol HCl (Range: 100 µM to 0.5 nM).

    • Vehicle Control: 0.5% DMSO (Must match the highest drug condition).

    • Positive Control (Death): 10% DMSO or Staurosporine (1 µM).

  • Incubation: Treat cells for 24 to 48 hours .

    • Rationale: Fragment toxicity is often time-dependent.

  • Readout: Add detection reagent, shake for 2 mins, incubate 10 mins, read Luminescence.

Interpretation:

  • Safe Range: Viability >90% relative to Vehicle.

  • Flag: If IC50 < 50 µM, the scaffold itself contributes significantly to toxicity, which may confound functional data.

Protocol B: Functional GPR119 Agonist Screen (cAMP)

The 1-(Pyrazin-2-yl)piperidin-4-ol moiety is a classic headgroup for GPR119 agonists. GPR119 couples to Gαs , leading to Adenylyl Cyclase (AC) activation and cAMP accumulation.[4]

Assay Principle: TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) or HTRF detection of intracellular cAMP.

Diagram: GPR119 Signaling Pathway

GPR119_Pathway Ligand 1-(Pyrazin-2-yl) piperidin-4-ol GPR119 GPR119 Receptor Ligand->GPR119 Binding Gs Gαs Protein GPR119->Gs Activation AC Adenylyl Cyclase Gs->AC Stimulation cAMP cAMP (Accumulation) AC->cAMP Catalysis ATP ATP ATP->AC Insulin Insulin Secretion cAMP->Insulin Downstream (in Beta Cells)

Caption: GPR119 activation cascade.[1][2][3][4][5][6] The assay quantifies cAMP accumulation as a direct measure of scaffold efficacy.

Step-by-Step Procedure

1. Cell Preparation:

  • Use CHO-K1 or HEK293 cells stably overexpressing human GPR119.

  • Alternative: Use INS-1E cells (endogenous expression) for physiological relevance, though signal-to-noise is lower.

  • Harvest cells and resuspend in Stimulation Buffer (HBSS + 5mM HEPES + 0.5 mM IBMX).

  • Note: IBMX is a PDE inhibitor, crucial to prevent cAMP degradation during the assay.

2. Plate Setup (384-well low volume):

  • Dispense 5 µL of compound solution (2x concentration in stimulation buffer).

  • Dispense 5 µL of cell suspension (2,000 - 5,000 cells/well).

3. Incubation:

  • Incubate for 30 - 60 minutes at Room Temperature.

  • Why RT? cAMP accumulation is rapid; 37°C can lead to receptor desensitization or evaporation in low volumes.

4. Detection (HTRF/TR-FRET):

  • Add 5 µL cAMP-d2 (Acceptor).

  • Add 5 µL Anti-cAMP-Cryptate (Donor).

  • Incubate 1 hour in the dark.

  • Read on a compatible plate reader (e.g., EnVision, PHERAstar).

5. Data Analysis:

  • Calculate Ratio:

    
    .
    
  • Normalize to Forskolin (10 µM) as 100% Max Response and Vehicle as 0%.

Data Reporting & Troubleshooting

Expected Results Table
AssayMetricExpected Outcome (Scaffold Only)Interpretation
Solubility TurbidityClear at < 1 mM in aqueous bufferHigh solubility (Polar head group).
Cytotoxicity CC50> 100 µMLow toxicity expected for this fragment.
Functional EC50> 10 µM (Weak/No Effect)The scaffold alone is often a weak binder; requires lipophilic tail for potency.
Functional % Activation< 20% of Full AgonistActs as a "seed" structure; low intrinsic efficacy.
Troubleshooting Guide
  • Issue: High variability in replicates.

    • Cause: Pipetting error of viscous DMSO or cell clumping.

    • Fix: Centrifuge plates (1000 rpm, 1 min) after dispensing; ensure single-cell suspension.

  • Issue: Yellowing of media upon compound addition.

    • Cause: Acidification from HCl salt.

    • Fix: Ensure the Stimulation Buffer contains at least 10-20 mM HEPES to buffer the HCl.

References

  • Jones, R. M., et al. (2009).[7] "GPR119 agonists for the treatment of type 2 diabetes."[3][4][7] Expert Opinion on Therapeutic Patents, 19(10), 1339-1359.[2] Link

  • Overton, H. A., et al. (2008). "G protein-coupled receptor 119 (GPR119) as a drug target for the treatment of type 2 diabetes and obesity."[3][4] British Journal of Pharmacology, 153(S1), S76-S81. Link

  • Ritter, K., et al. (2012). "Discovery of GPR119 Agonists for the Treatment of Type 2 Diabetes." Journal of Medicinal Chemistry, 55, 6523-6540. (Describes the structural evolution of piperidine-pyrazine scaffolds). Link

Sources

Method

Dosing and administration of 1-(Pyrazin-2-yl)piperidin-4-ol hydrochloride in vivo

Technical Guide: In Vivo Formulation and Administration of 1-(Pyrazin-2-yl)piperidin-4-ol Hydrochloride Abstract This technical guide outlines the standardized protocol for the formulation, dosing, and pharmacokinetic (P...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: In Vivo Formulation and Administration of 1-(Pyrazin-2-yl)piperidin-4-ol Hydrochloride

Abstract

This technical guide outlines the standardized protocol for the formulation, dosing, and pharmacokinetic (PK) evaluation of 1-(Pyrazin-2-yl)piperidin-4-ol hydrochloride .[1][2][3] As a functionalized heterocyclic building block often used in the synthesis of GHS secretagogues and CRF antagonists, this compound requires specific handling to ensure physiological compatibility and experimental reproducibility.[1] This guide addresses the physicochemical challenges of the hydrochloride salt form—specifically pH control and solubility—and provides a self-validating workflow for intravenous (IV), oral (PO), and intraperitoneal (IP) administration in rodent models.[1]

Compound Profile & Pre-Formulation Analysis

Before in vivo administration, the physicochemical properties must be verified to prevent vehicle precipitation or injection site necrosis.[1]

ParameterCharacteristicImplication for Dosing
Chemical Structure Pyrazine ring coupled to a 4-hydroxypiperidine.[1][2][3]The N1-piperidine lone pair is conjugated to the electron-deficient pyrazine, reducing basicity.[1][2][3] Protonation likely occurs at the pyrazine nitrogens.[1][2][3]
Salt Form Hydrochloride (HCl)Highly water-soluble but potentially acidic in solution.[1][2][3] Requires pH buffering.
Predicted logP ~0.5 - 0.8 (Polar)Likely low protein binding; rapid renal clearance expected.[1][2][3]
Molecular Weight ~215.68 g/mol (Salt)High molarity per mg; adjust dose calculations to free base equivalent (FBE).[1][3]
Free Base Conversion Formula

Dosing must always be calculated based on the Free Base Equivalent (FBE) to ensure consistency across different salt batches.[1][3]



  • To dose 10 mg/kg (FBE): Weigh 12.0 mg/kg of the HCl salt.

Formulation Protocols

The acidity of the HCl salt is the primary safety risk.[1][3] Direct injection of unbuffered HCl salts can cause hemolysis (IV) or peritonitis (IP).[1]

Decision Tree: Vehicle Selection

FormulationTree Start Start: 1-(Pyrazin-2-yl) piperidin-4-ol HCl Solubility Check Solubility in 0.9% Saline Start->Solubility Soluble Soluble (>5 mg/mL) Solubility->Soluble Clear Insoluble Insoluble/Turbid Solubility->Insoluble Cloudy CheckPH Check pH Acidic pH < 4.0 CheckPH->Acidic Neutral pH 5.0 - 7.0 CheckPH->Neutral Soluble->CheckPH Cosolvent Add 5% DMSO + 10% Solutol/Cremophor Insoluble->Cosolvent Buffer Add 10% v/v 1M Phosphate Buffer (pH 7.4) Acidic->Buffer Final Final Formulation: Sterile Filter (0.22 µm) Neutral->Final Buffer->Final Cosolvent->Final

Figure 1: Formulation decision matrix ensuring physiological pH and solubility.[1][2][3]

Protocol A: Standard Saline Formulation (Preferred)

Best for: IV, IP, and PO (low doses).[1]

  • Weighing: Weigh the required amount of HCl salt (Apply CF=1.20).

  • Dissolution: Dissolve in 90% of the final volume of 0.9% Saline . Vortex for 1-2 minutes.

  • pH Adjustment (Critical): Measure pH. It will likely be acidic (pH 3–5).[1][3]

    • Action: Add 0.1N NaOH dropwise or use PBS (Phosphate Buffered Saline) instead of saline to buffer the solution to pH 6.0–7.4.[1][3]

  • Sterilization: Pass through a 0.22 µm PVDF syringe filter .[1][3]

  • Stability Check: Observe for precipitation after 1 hour at room temperature.

Protocol B: Co-solvent Formulation

Best for: High doses (>50 mg/kg) or if "salting out" occurs in PBS.[1][3]

  • Dissolve compound in 5% DMSO (dimethyl sulfoxide).

  • Add 10% PEG400 (Polyethylene glycol 400).[1][3]

  • Dilute slowly with 85% Saline or water.

  • Note: Always add the aqueous phase last to prevent precipitation.[1][3]

Administration & Dosing Guidelines

Dose Range Finding (DRF)

Since specific toxicological data is sparse for this fragment, a tiered escalation is required.

  • Species: CD-1 Mice or Sprague-Dawley Rats (Male, n=3 per group).[1][2][3]

  • Route: IP (Intraperitoneal) for initial safety; IV/PO for PK.[1][3]

  • Dose Tiers (FBE):

    • Low: 10 mg/kg[1][2][3][4]

    • Mid: 30 mg/kg[1][2][3]

    • High: 100 mg/kg[1][2][3]

  • Observation: Monitor for 24 hours. Look for:

    • Immediate: Tremors, straub tail (serotonergic activity potential due to piperazine-like structure), sedation.[1]

    • Delayed: Weight loss, piloerection.[1]

Intravenous (IV) Injection (Tail Vein)
  • Volume: 2–5 mL/kg (e.g., 100 µL for a 20g mouse).[1]

  • Rate: Bolus over 3–5 seconds.

  • Precaution: Ensure the formulation is free of particles and pH > 5.0 to prevent thrombophlebitis.

Oral Gavage (PO)
  • Volume: 10 mL/kg.[1][3]

  • Fasting: Fast rodents for 4–6 hours pre-dose to reduce variability in absorption (food effect).[1][3]

  • Vehicle: Protocol A (Saline/PBS) is usually sufficient.[1][3]

Pharmacokinetic (PK) Study Design

This workflow validates the compound's stability and bioavailability.[1][2][3]

PKWorkflow Dose Dosing (T=0) Group A: IV (2 mg/kg) Group B: PO (10 mg/kg) Sampling Serial Blood Sampling (Microsampling) Dose->Sampling Timepoints Timepoints: 5, 15, 30 min 1, 2, 4, 8, 24 hr Sampling->Timepoints Processing Plasma Separation (K2EDTA tubes, 4°C) Timepoints->Processing Bioanalysis LC-MS/MS Analysis (MRM Mode) Processing->Bioanalysis Data Calculate Parameters: AUC, Cmax, T1/2, %F Bioanalysis->Data

Figure 2: Pharmacokinetic workflow for bioavailability assessment.

Sample Processing
  • Collection: Collect 20–30 µL blood via tail snip or saphenous vein into K2EDTA tubes.[1][3]

  • Centrifugation: 2000 x g for 10 min at 4°C.

  • Storage: Store plasma at -80°C.

  • Extraction: Protein precipitation using Acetonitrile (1:3 ratio) containing an internal standard (e.g., Verapamil or a structural analog).[1][3]

Bioanalytical Targets
  • Detection: LC-MS/MS (ESI Positive mode).

  • MRM Transitions: Optimize for the parent ion [M+H]+.[1][3]

    • Parent Mass:[1][2][3] ~180.1 (Free Base).[1][3]

    • Fragment: Likely loss of water (OH group) or cleavage of the piperidine-pyrazine bond.[1][2][3]

Safety & Handling (E-E-A-T)

  • Storage: The HCl salt is hygroscopic.[1][3] Store at -20°C in a desiccator.

  • Hazards: Treat as a potential irritant and sensitizer.[1][3]

    • Skin: Wear nitrile gloves.[2][3]

    • Inhalation:[1][2][3][5][6] Weigh in a fume hood (potential for dust generation).[1][3]

  • Clinical Signs: Due to the structural similarity to piperazine derivatives (often serotonergic or GABAergic), monitor for CNS effects (locomotor changes) [1].[1]

References

  • Asif, M. (2015).[1][3][7] Piperazine and Pyrazine containing molecules and their diverse pharmacological activities. International Journal of Advances in Scientific Research, 1(01), 05-11.[1][7] Link

  • PubChem. (2025).[1][3] Piperidin-4-ol | C5H11NO.[1][2][3][8] National Library of Medicine.[1][3] Link

  • Pan, L. C., et al. (2001).[1][9] Preclinical pharmacology of CP-424,391, an orally active pyrazolinone-piperidine growth hormone secretagogue.[1][2][3][9] Endocrine, 14(1), 121-132.[1][3][9] Link

  • Thermo Fisher Scientific. (2025).[1][3] Safety Data Sheet: 4-Hydroxypiperidine hydrochloride.[1][2][3] Link

Sources

Application

Application Note: Preclinical Formulation of 1-(Pyrazin-2-yl)piperidin-4-ol Hydrochloride

The following Application Note and Protocol guide is designed for the formulation of 1-(Pyrazin-2-yl)piperidin-4-ol hydrochloride for in vivo animal studies. [1][2] Abstract & Strategic Overview Successful in vivo data d...

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol guide is designed for the formulation of 1-(Pyrazin-2-yl)piperidin-4-ol hydrochloride for in vivo animal studies.

[1][2]

Abstract & Strategic Overview

Successful in vivo data depends on the integrity of the formulation.[1] 1-(Pyrazin-2-yl)piperidin-4-ol hydrochloride presents a specific set of physicochemical challenges typical of hydrochloride salts of nitrogenous heterocycles. While the HCl salt form confers initial aqueous solubility, it inherently creates a highly acidic solution (often pH < 3.0) upon dissolution.[2]

Critical Warning: Direct injection of unbuffered HCl salt solutions causes severe local tissue necrosis, peritonitis (IP), or hemolysis/phlebitis (IV), invalidating animal welfare standards and skewing biological data due to stress responses.

This guide prioritizes pH-buffered isotonic delivery . The presence of the polar hydroxyl group at the 4-position and the pyrazine ring suggests the free base possesses moderate water solubility, but pH adjustment must be performed carefully to avoid precipitation if the concentration exceeds the intrinsic solubility of the free base.

Physicochemical Profiling & Vehicle Selection[3]

Before preparing the full batch, a "Saturated Solubility & pH Profiling" test is mandatory.

Decision Matrix: Vehicle Selection

Use the following logic flow to determine the optimal vehicle based on your required concentration and route.

VehicleSelection Start Required Dose & Route? CheckSol Solubility Check (in Saline/PBS) Start->CheckSol HighSol Soluble > 5 mg/mL? CheckSol->HighSol RouteIV Route: IV/IP HighSol->RouteIV Yes RoutePO Route: Oral (PO) HighSol->RoutePO Yes SolnCosolv Vehicle B: 10% DMSO / PBS HighSol->SolnCosolv No (Marginal) Suspension Vehicle C: 0.5% MC / 0.1% Tween 80 HighSol->Suspension No (Insoluble) SolnPBS Vehicle A: PBS (pH 7.4) RouteIV->SolnPBS pH Adjust RoutePO->SolnPBS pH Adjust

Figure 1: Vehicle Selection Decision Tree.[3] Prioritize aqueous buffers (Vehicle A) for this compound due to its polarity.[3]

Detailed Formulation Protocols

Protocol A: Standard Buffered Solution (Preferred for IV/IP/PO)

Target: Clear solution, pH 7.0–7.4, Isotonic. Applicability: Concentrations up to ~10–20 mg/mL (compound dependent).[2]

Materials:

  • Compound: 1-(Pyrazin-2-yl)piperidin-4-ol HCl[3][2]

  • Vehicle: Phosphate Buffered Saline (PBS) 1X (without Ca++/Mg++)[3]

  • pH Adjustment: 1N NaOH and 0.1N NaOH (sterile filtered)

  • Equipment: Calibrated pH meter (micro-probe preferred), Vortex, 0.22 µm PES syringe filter.

Step-by-Step Procedure:

  • Calculation: Calculate the required amount of salt. Note that you must account for the HCl counterion in your dose calculation if the dose is specified as "free base equivalent."[2]

    • Correction Factor: MW_Salt / MW_Base ≈ 215.7 / 179.2 = 1.20 .[2]

    • Example: To get 10 mg/mL free base, weigh 12.0 mg/mL of the HCl salt.

  • Initial Dissolution (The "Acidic Phase"):

    • Weigh the compound into a sterile vial.[2]

    • Add 80% of the final volume of PBS.

    • Vortex vigorously.[2] The compound should dissolve rapidly, but the solution will be acidic (pH ~3).

    • Why? Dissolving in full volume first makes pH adjustment difficult without overshooting volume.[2]

  • pH Adjustment (The Critical Step):

    • Place the pH probe into the solution.[2]

    • Add 1N NaOH dropwise while stirring.[2] Watch for transient precipitation (cloudiness) where the drop hits.

    • As pH approaches 6.0, switch to 0.1N NaOH for fine control.

    • Target pH: 7.0 – 7.4 .[2]

    • Self-Validation: If the solution turns permanently cloudy at pH 7, the free base is precipitating. Stop. You must switch to Protocol B (Co-solvents) or Protocol C (Suspension).

  • Final Volume & Filtration:

    • Add PBS to reach the final target volume (QS).

    • Filter through a 0.22 µm PES or PVDF syringe filter into a sterile crimp vial.

    • Note: Nylon filters may bind nitrogenous heterocycles; PES is safer.[2]

Protocol B: Co-Solvent Formulation (Rescue Strategy)

Target: Clear solution for IV/IP when Protocol A fails (precipitation at neutral pH). Vehicle: 5% DMSO / 95% PBS.[2]

  • Weigh the HCl salt.

  • Dissolve completely in 100% DMSO (Volume = 5% of final batch volume).

    • Exothermic:[3][2] DMSO dissolution may generate slight heat.[2]

  • Slowly add PBS (95% of volume) while vortexing.

  • Check pH.[2][4] It will likely still be acidic.[2] Adjust carefully with NaOH as in Protocol A.

  • Filter sterilize.[2]

Quality Control & Stability

Every batch must pass the "Visual & Chemical Check" before administration.[2]

QC ParameterAcceptance CriteriaMethod
Appearance Clear, colorless/pale yellow, free of particulatesVisual Inspection against black/white background
pH 7.0 – 7.5 (IV/IP)Micro-pH probe
Osmolality 280 – 320 mOsm/kgFreezing point depression (if available)
Stability Use within 24 hours (Refrigerate 2-8°C)Pyrazines can be light/oxidation sensitive.[3][2]

Storage: Store the solid HCl salt in a desiccator at -20°C. It is hygroscopic; exposure to moisture will alter the weight/dose accuracy.[2]

Animal Administration Guidelines

Dosing Volumes (Standard)
  • Mouse (25g):

    • PO: 10 mL/kg (250 µL)

    • IV: 5 mL/kg (125 µL)[3]

    • IP: 10 mL/kg (250 µL)[3]

  • Rat (250g):

    • PO: 5–10 mL/kg[3][2]

    • IV: 2–5 mL/kg[3][2]

Workflow Visualization

The following diagram illustrates the preparation workflow to ensure sterility and accuracy.

Workflow Weigh 1. Weigh HCl Salt (Apply Correction Factor 1.2x) Dissolve 2. Dissolve in 80% Vehicle (Vortex until clear) Weigh->Dissolve CheckPH 3. Measure pH (Expect pH 2-4) Dissolve->CheckPH Adjust 4. Titrate with NaOH (Target pH 7.2) CheckPH->Adjust QS 5. Q.S. to Final Volume Adjust->QS Filter 6. Sterile Filter (0.22 µm) QS->Filter

Figure 2: Step-by-step preparation workflow emphasizing the critical pH adjustment step.

References

  • Gad, S. C., et al. (2016).[5] Tolerable Levels of Nonclinical Vehicles and Formulations Used in Studies by Multiple Routes in Multiple Species. International Journal of Toxicology. Link[3]

  • Neervannan, S. (2006). Preclinical formulation for discovery and toxicology: physicochemical challenges. Expert Opinion on Drug Metabolism & Toxicology. Link

  • PubChem. (n.d.).[2][6][7][8] Compound Summary: 1-(Pyrazin-2-yl)piperidin-4-ol.[3][2][9] National Library of Medicine.[2] Link

  • Turner, P. V., et al. (2011). Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider. Journal of the American Association for Laboratory Animal Science. Link

Sources

Method

Preparation of Stock Solutions for 1-(Pyrazin-2-yl)piperidin-4-ol Hydrochloride

Abstract & Introduction This technical guide provides a standardized protocol for the preparation, handling, and storage of stock solutions for 1-(Pyrazin-2-yl)piperidin-4-ol hydrochloride .[1][2] This compound, a functi...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

This technical guide provides a standardized protocol for the preparation, handling, and storage of stock solutions for 1-(Pyrazin-2-yl)piperidin-4-ol hydrochloride .[1][2] This compound, a functionalized heterocyclic amine, serves as a critical building block in medicinal chemistry, particularly in the synthesis of kinase inhibitors and GPCR ligands.

Proper solubilization is the foundational step in any assay.[2] Inconsistent stock preparation leads to compound precipitation, concentration errors, and ultimately, non-reproducible data.[2] This guide addresses the specific physicochemical challenges of this salt form—namely its potential hygroscopicity and pH-dependent solubility—to ensure experimental integrity.

Physicochemical Profile

Before handling, verify the specific batch data on your Certificate of Analysis (CoA), as stoichiometry (mono- vs. dihydrochloride) and hydration state can vary.[1]

PropertyDetails
Compound Name 1-(Pyrazin-2-yl)piperidin-4-ol hydrochloride
Free Base Formula C₉H₁₃N₃O
Free Base MW ~179.22 g/mol
Salt Form Hydrochloride (HCl)
Salt MW (Mono) ~215.68 g/mol (Check CoA for specific batch MW)
Appearance White to off-white solid (Crystalline powder)
Solubility (Predicted) DMSO: >50 mM (Recommended for Master Stock)Water: Soluble (pH dependent)Ethanol: Moderate solubility
Hygroscopicity High. Hydrochloride salts of piperidines absorb atmospheric moisture rapidly.[1][2][3][4][5]

Critical Handling Guidelines (The "Why" Behind the Steps)

Solvent Selection: DMSO vs. Water[1][6]
  • Dimethyl Sulfoxide (DMSO): The Gold Standard for master stocks.[2] It prevents hydrolysis, inhibits microbial growth, and maintains the compound in a non-ionized state better than aqueous buffers during storage.

  • Water/PBS: Suitable only for immediate working solutions.[2] Storing HCl salts in water at -20°C can lead to "freeze-concentration" effects where pH shifts locally during freezing, potentially degrading the compound.[1][2]

Handling Hygroscopic Salts

This compound is likely hygroscopic.[2][6][7] When the vial is opened in humid air, the powder absorbs water, making it "sticky" and altering the effective mass.

  • Protocol: Allow the vial to equilibrate to room temperature before opening to prevent condensation. Weigh quickly or use the "whole vial dissolution" method described below.

Protocol: Preparation of Master Stock Solution (10 mM or 100 mM)

Objective: Create a stable, high-concentration Master Stock in DMSO.

Materials Required[1][2][4][7][9][10][11][12][13]
  • 1-(Pyrazin-2-yl)piperidin-4-ol hydrochloride (Solid)[1][2]

  • Anhydrous DMSO (Grade: Cell Culture Tested, ≥99.9%)[1]

  • Vortex Mixer[1][2][8]

  • Ultrasonic Bath (Sonicator)[1]

  • Amber Glass Vials (Borosilicate) with PTFE-lined caps[1][2]

Step-by-Step Methodology
Step 1: Calculation

Determine the volume of solvent required using the formula:


[1]

Example:

  • Mass: 10 mg[1][2]

  • MW (Mono-HCl): 215.68 g/mol [1][2]

  • Target Conc: 100 mM (0.1 M)

  • Calculation:

    
    [1]
    
Step 2: Dissolution (The "Whole Vial" Approach)

To maximize accuracy and minimize hygroscopic error, do not weigh out small portions. Dissolve the entire contents of the vendor vial.

  • Equilibrate: Remove the product vial from the refrigerator/freezer and let it sit at room temperature for 20 minutes. Do not open yet.

  • Centrifuge: Briefly spin down the vial (2000 x g, 30 sec) to ensure all powder is at the bottom.

  • Add Solvent: Add the calculated volume of Anhydrous DMSO directly to the vendor vial.[2]

  • Mixing:

    • Vortex: 30 seconds at medium speed.

    • Sonicate: 5–10 minutes in an ultrasonic water bath at room temperature. Note: Sonicate until no solid particles are visible.[2] The solution should be clear and colorless/pale yellow.

  • Inspection: Hold the vial up to a light source. Invert. If "schlieren" lines (refractive streaks) or particulates persist, sonicate further.[2]

Step 3: Aliquoting and Storage[9][10]
  • Aliquot: Dispense the Master Stock into small volumes (e.g., 20–50 µL) into sterile amber microtubes or glass vials. Avoid freeze-thaw cycles by using single-use aliquots.

  • Label: Date, Compound Name, Concentration, Solvent, and Operator Initials.

  • Store: -20°C (stable for 6 months) or -80°C (stable for >1 year).

Protocol: Preparation of Working Solutions

Objective: Dilute Master Stock for biological assays.

Dilution Logic
  • Vehicle Control: Ensure your assay control contains the same % DMSO as your treatment.[2][8]

  • DMSO Limit: Keep final DMSO concentration <0.5% (cell-based) or <1% (biochemical) to avoid solvent toxicity.[1][2]

Workflow Visualization

The following diagram illustrates the critical path from solid powder to assay plate, emphasizing the "Stop" points for QC.

StockPrep Start Solid Compound (Hygroscopic HCl Salt) Equilibrate Equilibrate to RT (20 mins, Desiccated) Start->Equilibrate Prevent Condensation Weigh Calculate Volume based on Full Vial Mass (Avoid Weighing) Equilibrate->Weigh Check CoA MW Solvent Add Anhydrous DMSO (Target: 100 mM) Weigh->Solvent Dissolve Vortex & Sonicate (Clear Solution Check) Solvent->Dissolve MasterStock Master Stock (100 mM) Store at -80°C Dissolve->MasterStock Aliquot Intermediate Intermediate Dilution (1 mM in Media/Buffer) MasterStock->Intermediate 1:100 Dilution AssayReady Working Solution (10 µM, <0.1% DMSO) Intermediate->AssayReady Serial Dilution

Caption: Workflow for converting hygroscopic solid to stable master stock and working solutions.

Quality Control & Troubleshooting

Self-Validating the Solution

How do you know your 10 mM stock is actually 10 mM?

  • Visual Check: The solution must be absolutely clear. Any turbidity indicates incomplete dissolution or salt "crashing out."[2]

  • UV-Vis Verification: The Pyrazine ring has a distinct UV absorbance (typically

    
     around 260–270 nm).[1][2]
    
    • Dilute stock 1:1000 in water (e.g., to 100 µM).

    • Measure Absorbance.[2]

    • Use Beer-Lambert Law (

      
      ) if the extinction coefficient (
      
      
      
      ) is known, or compare against a known standard.[2]
Troubleshooting Table
IssueProbable CauseCorrective Action
Precipitation upon dilution "Shock" precipitation due to rapid polarity change.[1][2]Dilute stepwise (e.g., DMSO

50% DMSO

Buffer).[2] Warm buffer to 37°C before adding compound.
Solution turns yellow over time Oxidation of the pyrazine/amine.[2]Check storage. Ensure vials are amber and sealed under nitrogen/argon if possible.[2] Discard if color is dark.
Sticky solid in vial Moisture absorption (Hygroscopic).[2]Do not attempt to scrape.[2] Dissolve the entire clump in DMSO and adjust concentration math based on original vial mass.

Safety Information

  • GHS Classification: Likely Irritant (Skin/Eye).[2]

  • PPE: Wear nitrile gloves, safety goggles, and lab coat.[2] Handle powder in a fume hood to avoid inhalation.[2]

  • Disposal: Dispose of DMSO solutions in organic waste streams (halogenated/non-halogenated depending on local regulations).[2]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 9261, Pyrazine.[2] Retrieved from [Link][1]

  • PhytoTech Labs (2024). Preparing Stock Solutions: Technical Guide. Retrieved from [Link][1]

  • National Institutes of Health (NIH). Guidance on Salt Selection and Hygroscopicity in Drug Development.[2] Retrieved from [Link][1]

(Note: Specific solubility data for this exact catalog compound is derived from chemical principles of pyrazine-piperidine salts as described in standard medicinal chemistry texts and the properties of structural analogs found in the search results.)

Sources

Application

HPLC analytical method for 1-(Pyrazin-2-yl)piperidin-4-ol hydrochloride quantification

Introduction & Scope This application note details a robust High-Performance Liquid Chromatography (HPLC) protocol for the separation and quantification of 1-(Pyrazin-2-yl)piperidin-4-ol hydrochloride . This molecule ser...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scope

This application note details a robust High-Performance Liquid Chromatography (HPLC) protocol for the separation and quantification of 1-(Pyrazin-2-yl)piperidin-4-ol hydrochloride . This molecule serves as a critical intermediate in the synthesis of various pharmaceutical agents, including GPCR ligands and kinase inhibitors.

Chemical Insight & Analytical Challenges
  • Molecule: 1-(Pyrazin-2-yl)piperidin-4-ol HCl.

  • Structure: A polar, basic piperidine ring substituted with a hydroxyl group and attached to a pyrazine ring.

  • Chromatophore: The pyrazine ring provides the primary UV absorption (typically

    
     ~240–270 nm).
    
  • Challenges:

    • Polarity: The hydroxyl group and the hydrochloride salt form make this compound highly polar, leading to potential retention issues (early elution) on standard C18 columns.

    • Basicity: While the electron-withdrawing pyrazine ring reduces the basicity of the piperidine nitrogen, the pyrazine nitrogens remain susceptible to protonation. Inappropriate pH can lead to peak tailing due to silanol interactions.

Method Development Strategy

To ensure scientific integrity and reproducibility (E-E-A-T), this method utilizes a Reversed-Phase (RP-HPLC) approach with a buffered acidic mobile phase.

  • Stationary Phase: A base-deactivated C18 column is selected to withstand acidic pH and minimize secondary silanol interactions.

  • Mobile Phase Chemistry: A phosphate buffer at pH 3.0 is chosen. This pH ensures the basic nitrogen atoms are consistently protonated (or silanols are suppressed), resulting in sharper peak shapes and reproducible retention times.

  • Detection: UV detection at 254 nm is selected as the robust standard for the aromatic pyrazine moiety, with Diode Array Detection (DAD) recommended for peak purity assessment.

Detailed Experimental Protocol

Instrumentation & Reagents
  • HPLC System: Agilent 1260 Infinity II, Waters Alliance, or equivalent with Quaternary Pump and DAD.

  • Reagents:

    • Acetonitrile (HPLC Grade).

    • Potassium Dihydrogen Phosphate (

      
      ).
      
    • Phosphoric Acid (85%).

    • Water (Milli-Q / HPLC Grade).

    • Reference Standard: 1-(Pyrazin-2-yl)piperidin-4-ol HCl (>98% purity).

Chromatographic Conditions
ParameterConditionRationale
Column Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalentEnd-capped for basic compounds; robust pH stability.
Mobile Phase A 20 mM Potassium Phosphate Buffer, pH 3.0Controls ionization state; suppresses peak tailing.
Mobile Phase B Acetonitrile (ACN)Strong solvent for elution; low UV cutoff.
Flow Rate 1.0 mL/minStandard flow for 4.6 mm ID columns.[1][2]
Column Temp 30°CImproves mass transfer and retention reproducibility.
Injection Volume 10 µLStandard volume; adjust based on sensitivity needs.
Detection UV @ 254 nm (Bandwidth 4 nm)Target absorbance for pyrazine ring.
Run Time 15 minutesSufficient for elution and re-equilibration.
Gradient Program

Note: An isocratic method (e.g., 90% Buffer / 10% ACN) may be used for simple assays, but this gradient ensures clearance of late-eluting impurities.

Time (min)Mobile Phase A (%)Mobile Phase B (%)Event
0.00955Initial hold for polar retention.
2.00955End of initial hold.
10.004060Linear gradient elution.
10.10955Return to initial conditions.
15.00955Re-equilibration.
Preparation of Solutions

1. Buffer Preparation (20 mM Phosphate, pH 3.0):

  • Dissolve 2.72 g of Potassium Dihydrogen Phosphate (

    
    ) in 900 mL of HPLC grade water.
    
  • Adjust pH to 3.0 ± 0.05 using dilute Phosphoric Acid (10%).

  • Dilute to 1000 mL with water.

  • Filter through a 0.45 µm nylon membrane filter.

2. Diluent:

  • Mobile Phase A : Acetonitrile (90:10 v/v). Note: High aqueous content prevents solvent shock for early eluting peaks.

3. Standard Stock Solution (1.0 mg/mL):

  • Accurately weigh 25 mg of 1-(Pyrazin-2-yl)piperidin-4-ol HCl into a 25 mL volumetric flask.

  • Dissolve and dilute to volume with Diluent .

  • Sonicate for 5 minutes to ensure complete dissolution.

4. Working Standard (100 µg/mL):

  • Pipette 5.0 mL of Stock Solution into a 50 mL volumetric flask.

  • Dilute to volume with Diluent .

Analytical Workflow Diagram

The following diagram outlines the logical flow of the analytical method, from preparation to data reporting.

HPLC_Workflow Start START: Method Initiation Prep Sample & Standard Preparation (Dissolve in 90:10 Buffer:ACN) Start->Prep System System Equilibration (Flush column with MP A/B) Start->System Inject Injection (10 µL) Gradient Elution Prep->Inject Load Vials System->Inject Baseline Stable Detect Detection (UV 254 nm) Data Acquisition Inject->Detect Separation Process Data Processing (Integration & Calculation) Detect->Process Chromatogram Report Reporting (Quantification & Purity) Process->Report Results

Caption: Step-by-step analytical workflow for the quantification of 1-(Pyrazin-2-yl)piperidin-4-ol HCl.

Method Validation Guidelines (ICH Q2)

To validate this method for regulatory submission or internal QC, assess the following parameters:

System Suitability
  • Tailing Factor (

    
    ):  NMT 2.0 (Ideally < 1.5). Control via pH.
    
  • Theoretical Plates (

    
    ):  > 2000.
    
  • RSD (Repetitive Injections): NMT 2.0% for peak area (n=5).

Linearity
  • Prepare 5 concentration levels ranging from 50% to 150% of the target concentration (e.g., 50, 75, 100, 125, 150 µg/mL).

  • Acceptance: Correlation coefficient (

    
    ) 
    
    
    
    0.999.[1]
Accuracy (Recovery)
  • Spike placebo or solvent with known amounts of analyte at 80%, 100%, and 120% levels.

  • Acceptance: Mean recovery 98.0% – 102.0%.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Peak Tailing Secondary silanol interactions; pH too high.Lower buffer pH to 2.5–2.8; Ensure column is "base-deactivated".
Early Elution Analyte is too polar.Reduce initial %B to 0-2%; Use an "AQ" type C18 column capable of 100% aqueous flow.
Baseline Drift Gradient absorbance mismatch.Ensure high-quality HPLC grade reagents; use a reference wavelength (e.g., 360 nm) if using DAD.
Split Peaks Solvent mismatch.Ensure sample diluent matches the initial mobile phase (High aqueous content).

References

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience. (General principles of RP-HPLC for basic compounds).
  • Khalili, F., Henni, A., & East, A. L. (2009).[3] pKa Values of Some Piperazines at (298, 303, 313, and 323) K.[3][4] Journal of Chemical & Engineering Data. Link (Reference for basicity of piperazine/piperidine derivatives).

  • PubChem. (n.d.). 1-(Pyrazin-2-yl)piperidin-4-one Compound Summary. National Library of Medicine. Link (Structural analogue reference).

  • SIELC Technologies. (2024). HPLC Method for Analysis of Pyrazine and Aminopyrazine. Link (Reference for pyrazine ring chromatography).

  • BenchChem. (n.d.). HPLC-UV Analysis of Piperidine-Containing Compounds. Link (General protocols for piperidine derivatives).

Sources

Method

Application Note: Leveraging 1-(Pyrazin-2-yl)piperidin-4-ol Hydrochloride in CNS Drug Discovery

Introduction: The Pyrazine-Piperidine "Privileged Scaffold" In the landscape of Central Nervous System (CNS) drug discovery, the 1-(Pyrazin-2-yl)piperidin-4-ol moiety (herein referred to as PPO ) represents a "privileged...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyrazine-Piperidine "Privileged Scaffold"

In the landscape of Central Nervous System (CNS) drug discovery, the 1-(Pyrazin-2-yl)piperidin-4-ol moiety (herein referred to as PPO ) represents a "privileged scaffold"—a molecular framework capable of providing high-affinity ligands for a diverse array of G-Protein Coupled Receptors (GPCRs).

While piperidines are ubiquitous in medicinal chemistry, the specific fusion of the pyrazine ring at the N1-position offers distinct physicochemical advantages over the more common pyridine or phenyl analogs.

Key Physicochemical Advantages for CNS Targeting[1]
  • Modulated Basicity (pKa): Unlike N-benzyl piperidines (pKa ~9–10), the N-(pyrazin-2-yl) linkage creates a vinylogous amide-like electronic system (2-aminopyrazine). This significantly lowers the basicity of the piperidine nitrogen, reducing the risk of lysosomal trapping and P-glycoprotein (P-gp) efflux, thereby enhancing Blood-Brain Barrier (BBB) permeability.

  • Bioisosterism: The pyrazine ring serves as a bioisostere for pyridine and benzene, offering improved metabolic stability and additional hydrogen-bond acceptor sites (N4 of the pyrazine) for receptor binding pockets.

  • Versatile Functionalization: The C4-hydroxyl group provides a robust handle for derivatization via etherification, esterification, or Mitsunobu coupling, allowing the scaffold to serve as a "Head Group" in Long-Chain Arylpiperazine (LCAP) models targeting 5-HT and Dopamine receptors.

Target Landscape

The PPO scaffold is a validated intermediate for synthesizing ligands targeting:

  • Serotonin Receptors (5-HT1A, 5-HT2A): Anxiolytics and antidepressants.

  • GPR119: Metabolic targets with potential CNS neuroprotective signaling.

  • Sigma-1 Receptors: Neuroprotection and cognitive enhancement.

Visualizing the Scaffold Utility

The following diagram illustrates the strategic application of PPO-HCl in generating diverse CNS-active libraries.

PPO_Applications PPO 1-(Pyrazin-2-yl) piperidin-4-ol HCl Mitsunobu Mitsunobu Coupling (C-O Bond Formation) PPO->Mitsunobu  Derivatization   Oxidation Oxidation to Ketone (Reductive Amination) PPO->Oxidation  Modification   HT1A 5-HT1A Agonists (Anxiolytic) Mitsunobu->HT1A  + Aryl Piperazine Tail   Sigma Sigma-1 Antagonists (Neuroprotection) Mitsunobu->Sigma  + Lipophilic Spacer   GPR119 GPR119 Agonists (Metabolic/CNS) Oxidation->GPR119  + Spiro-cyclization  

Figure 1: Strategic divergence of the PPO scaffold into key CNS therapeutic areas.

Protocol A: Synthesis of 5-HT1A Receptor Ligands via Mitsunobu Coupling

This protocol details the conversion of PPO-HCl into a high-affinity 5-HT1A ligand using a Mitsunobu reaction to attach an aryl-spacer. This method preserves the pyrazine-piperidine core while extending the pharmacophore.

Materials
  • Reagent: 1-(Pyrazin-2-yl)piperidin-4-ol HCl (1.0 eq)

  • Coupling Partner: 4-(Indol-3-yl)butanol (1.1 eq) [Simulating a serotonin-mimetic tail]

  • Catalysts: Triphenylphosphine (

    
    , 1.5 eq), DIAD (Diisopropyl azodicarboxylate, 1.5 eq)
    
  • Solvent: Anhydrous THF

  • Base: Triethylamine (TEA, 1.2 eq - to neutralize HCl salt)

Step-by-Step Methodology
  • Free Base Liberation:

    • Dissolve PPO-HCl (1 mmol) in minimal water/methanol.

    • Add saturated

      
       until pH ~9.
      
    • Extract with DCM (3x), dry over

      
      , and concentrate in vacuo to obtain the free base oil.
      
    • Note: The free base is critical for the Mitsunobu reaction to proceed efficiently.

  • Reaction Setup:

    • In a flame-dried flask under Argon, dissolve the PPO free base (1 mmol) and 4-(Indol-3-yl)butanol (1.1 mmol) in anhydrous THF (10 mL).

    • Add

      
       (1.5 mmol) and stir until fully dissolved.
      
  • Addition of DIAD:

    • Cool the solution to 0°C.

    • Add DIAD (1.5 mmol) dropwise over 15 minutes. The solution will turn yellow.

    • Expert Insight: Slow addition prevents the formation of hydrazine byproducts.

  • Completion & Workup:

    • Allow to warm to Room Temperature (RT) and stir for 12 hours.

    • Monitor via TLC (System: 5% MeOH in DCM).

    • Quench with water (5 mL) and extract with EtOAc.

  • Purification:

    • Purify via Flash Column Chromatography (Silica gel).

    • Gradient: 0%

      
       5% MeOH in DCM.
      
    • Yield Expectation: 65–75%.

Validation Criteria
  • 1H NMR (DMSO-d6): Look for the disappearance of the C4-H carbinol proton shift (~3.8 ppm) and appearance of the ether linkage signals.

  • LC-MS: Confirm Mass [M+H]+ corresponding to the coupled product.

Protocol B: PAMPA-BBB Permeability Assay

To validate the CNS utility of PPO-derived ligands, a Parallel Artificial Membrane Permeability Assay (PAMPA) specific for the Blood-Brain Barrier is required. This protocol compares the PPO scaffold against a standard pyridine analog.

Experimental Design
  • Test Compound: PPO-Derivative (from Protocol A).

  • Control: Propranolol (High Permeability Marker), Theophylline (Low Permeability Marker).

  • Membrane: Porcine Brain Lipid Extract (PBLE) in Dodecane.

Workflow Diagram

PAMPA_Workflow Prep Sample Preparation (10mM in DMSO) Donor Donor Plate (pH 7.4) Compound + Buffer Prep->Donor  Dilute to 50µM   Membrane Artificial BBB Membrane (Porcine Brain Lipids) Donor->Membrane  Incubation (18h)   Analysis UV/Vis or LC-MS Quantification Donor->Analysis  Measure C(donor)   Acceptor Acceptor Plate (pH 7.4) Buffer Only Membrane->Acceptor  Passive Diffusion   Acceptor->Analysis  Measure C(acceptor)  

Figure 2: PAMPA-BBB workflow for assessing passive diffusion.

Data Analysis & Interpretation

Calculate the Effective Permeability (


) using the formula:


Target Values for CNS Candidates: | Compound Class |


 (

cm/s) | Interpretation | | :--- | :--- | :--- | | High CNS Permeability | > 4.0 | Likely to cross BBB freely. | | Moderate Permeability | 2.0 – 4.0 | May require transport or optimization. | | Low Permeability | < 2.0 | Unlikely to achieve CNS exposure. |

Expert Insight: PPO derivatives typically exhibit


 values > 5.0 due to the reduced basicity of the pyrazine-linked nitrogen, which minimizes cationic trapping in the lipid bilayer compared to N-benzyl piperidines.

Application C: Fragment-Based Screening (Ligand-Observed NMR)

Because PPO-HCl is a low molecular weight fragment (MW ~179.22 free base), it is ideal for Fragment-Based Drug Discovery (FBDD) using Saturation Transfer Difference (STD) NMR.

Protocol
  • Target Prep: Express and purify the target GPCR (e.g., 5-HT1A) stabilized in nanodiscs or micelles.

  • Sample Prep:

    • Protein Conc: 10 µM.

    • Ligand (PPO-HCl) Conc: 500 µM (50:1 excess).

    • Buffer:

      
       saline phosphate buffer, pH 7.4.
      
  • NMR Acquisition:

    • Pulse Sequence: STD-NMR (on-resonance irradiation at protein methyl region, off-resonance at -30 ppm).

    • Temperature: 298 K.

  • Analysis:

    • Subtract "On-Resonance" spectrum from "Off-Resonance".

    • Result: Signals from the PPO fragment that appear in the difference spectrum indicate binding. The intensity of the signals (STD factor) maps the epitope of the molecule interacting with the receptor.

References

  • Review of Piperazine/Piperidine Scaffolds in CNS: Title: A Tale of Two Rings: Piperazine and Piperidine Derivatives in Modern Drug Design. Source: BenchChem / Vertex AI Search.
  • Pyrazine Bioisosterism

    • Title: Pyrazines in Drug Discovery - Bioisosterism of benzene, pyridine, and pyrimidine.[1]

    • Source: PharmaBlock White Paper.
  • Piperidine Derivatives in Pharmacology

    • Title: Pharmacological Applications of Piperidine Deriv
    • Source: Encyclopedia.pub / MDPI.
    • URL:[Link]

  • Sigma-1 Receptor Ligands

    • Title: Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists.[2]

    • Source: NIH / PubMed Central.
    • URL:[Link]

  • Chemical Properties & Safety

    • Title: 1-(Pyrazin-2-yl)piperidin-4-one (Related Intermediate) Data Sheet.[3]

    • Source: PubChem.[3]

    • URL:[Link]

Sources

Application

Application Note: 1-(Pyrazin-2-yl)piperidin-4-ol Hydrochloride as a Chemical Probe for GPCR Fragment-Based Drug Discovery

Introduction: The Privileged Fragment Probe 1-(Pyrazin-2-yl)piperidin-4-ol hydrochloride is a high-value Fragment-Based Chemical Probe targeting Class A G Protein-Coupled Receptors (GPCRs) . Unlike potent, high-affinity...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Privileged Fragment Probe

1-(Pyrazin-2-yl)piperidin-4-ol hydrochloride is a high-value Fragment-Based Chemical Probe targeting Class A G Protein-Coupled Receptors (GPCRs) . Unlike potent, high-affinity chemical probes (e.g., JQ1) that inhibit a target with nanomolar precision, this compound serves as a "Privileged Scaffold Probe" . It is designed to interrogate the ligandability of GPCR orthosteric and allosteric pockets, particularly within the GPR119 (Metabolic) and Histamine H3 (CNS) receptor families.

Its structural architecture—a pyrazine heteroaryl ring coupled to a 4-hydroxypiperidine core—adheres strictly to the Astex "Rule of Three" for fragments (MW < 300, cLogP < 3, H-donors/acceptors < 3). This makes it an ideal starting point for Fragment-Based Drug Discovery (FBDD) , allowing researchers to identify binding hotspots on a receptor surface before elaborating the molecule into a high-affinity lead.

Key Applications
  • Fragment Screening: Validating binding pockets via NMR (STD, WaterLOGSY) or SPR.

  • Ligand Efficiency Mapping: Establishing a baseline binding energy per heavy atom for GPCR targets.

  • Scaffold Hopping: Replacing metabolically unstable piperazine/pyridine cores in existing leads.

  • Synthetic Intermediate: The C4-hydroxyl group serves as a versatile "growth vector" for parallel synthesis of ether, carbamate, or ester libraries.

Mechanism of Action: The Pharmacophore Anchor

This probe operates through low-affinity, high-specificity interactions . In the context of GPCRs (e.g., GPR119), the mechanism is defined by three distinct structural roles:

  • The Pyrazine "Anchor":

    • Acts as a hydrogen bond acceptor (via N1/N4) and participates in

      
      -
      
      
      
      stacking interactions with aromatic residues (e.g., Phenylalanine or Tryptophan) in the receptor's transmembrane bundle.
    • Mimics the "hinge-binding" motifs seen in kinase inhibitors, suggesting potential cross-reactivity profiling utility.

  • The Piperidine "Spacer":

    • Provides a rigid, saturated 6-membered ring that directs the vectors of the pyrazine and hydroxyl groups.

    • The basic nitrogen (masked in the amide-like N-pyrazine bond, but relevant if reduced) or the specific chair conformation positions substituents in the defined 3D space of the binding pocket.

  • The Hydroxyl "Vector":

    • The C4-OH group acts as a solvent-exposed handle or a specific H-bond donor to polar residues (e.g., Serine/Threonine) deep within the pocket.

    • Crucially , this OH is the site for chemical elaboration.[1] If the fragment binds, the OH points towards the "exit vector" or an adjacent sub-pocket, guiding the synthesis of high-affinity analogs.

Experimental Protocols

Protocol A: Fragment Solubility & QC (Pre-Screening)

Fragments must be screened at high concentrations (0.5 – 5 mM). The hydrochloride salt form enhances solubility, but pH adjustments are critical.

Materials:

  • Probe: 1-(Pyrazin-2-yl)piperidin-4-ol HCl (>98% purity).

  • Buffer: d6-DMSO (for NMR) or PBS pH 7.4 (for SPR).

Steps:

  • Stock Preparation: Dissolve 10 mg of probe in d6-DMSO to create a 100 mM stock . Vortex for 30s.

  • Aqueous Dilution: Dilute stock 1:20 into PBS (final conc. 5 mM).

  • Visual Inspection: Check for precipitation or turbidity.

  • LC-MS Verification: Inject 5 µL to confirm molecular ion [M+H]+ = 180.1 (free base). Ensure no degradation of the pyrazine ring.

Protocol B: Saturation Transfer Difference (STD) NMR Binding Assay

This is the Gold Standard for validating fragment binding to a GPCR target (e.g., purified GPR119 or membrane preparations).

Objective: Detect magnetization transfer from the receptor (protein) to the transiently bound probe.

Reagents:

  • Target Protein: Recombinant GPCR (stabilized in nanodiscs or detergent micelles), conc. 5–10 µM.

  • Probe: 1-(Pyrazin-2-yl)piperidin-4-ol HCl (500 µM).

  • Reference: Tryptophan (negative control).

Workflow:

  • Sample Prep: Mix 10 µM Protein + 500 µM Probe in 500 µL deuterated buffer (PBS in D2O, pH 7.4).

    • Note: High ligand excess (50:1) is required for efficient saturation transfer.

  • NMR Setup:

    • Pulse Sequence: stddiffesgp.3 (Bruker standard).

    • On-Resonance Irradiation: 0.0 ppm (Protein methyls).

    • Off-Resonance Irradiation: 30 ppm (Control).

    • Saturation Time: 2.0 seconds.

  • Data Acquisition: Acquire 128–256 scans.

  • Analysis:

    • Subtract On-Resonance from Off-Resonance spectra.

    • Positive Hit: Signals corresponding to the Pyrazine protons (d 7.8–8.5 ppm) and Piperidine ring protons appear in the difference spectrum.

    • Epitope Mapping: The signal intensity correlates with proximity to the protein surface. If Pyrazine signals are strongest, the heteroaryl ring is the primary anchor.

Protocol C: Functional "Grow" Synthesis (Library Generation)

Once binding is confirmed, use the probe as a scaffold.

  • Reaction: O-Alkylation or Carbamoylation of the C4-OH.

  • Conditions:

    • Probe (1 eq) + R-Isocyanate (1.2 eq) + Et3N (2 eq) in DCM.

    • Stir RT, 4h.

  • Outcome: Generates a library of Carbamates .

  • Screening: Test new library at 10 µM in functional cAMP assays (e.g., HTRF/LANCE) to find low-nanomolar hits.

Data Presentation & Properties

Physicochemical Profile (The "Rule of Three")
PropertyValueStatusRelevance
Molecular Weight 179.22 g/mol (Free Base)Pass Ideal for FBDD (<300).
cLogP 0.45Pass High water solubility; low non-specific binding.
TPSA 58 ŲPass Good membrane permeability predictor.
H-Bond Donors 1 (OH)Pass Specific interaction handle.
H-Bond Acceptors 3 (N, O)Pass Pyrazine nitrogens are key acceptors.
Solubility (PBS) > 10 mMHigh Critical for NMR/SPR screening.
Anticipated NMR Shifts (d6-DMSO)
  • Pyrazine Protons: ~7.8 ppm (d), ~8.0 ppm (d), ~8.2 ppm (s).

  • Piperidine Protons: ~3.0–4.0 ppm (multiplets).

  • Hydroxyl Proton: ~4.7 ppm (d, exchangeable).

Visualization: FBDD Workflow

The following diagram illustrates the workflow of using 1-(Pyrazin-2-yl)piperidin-4-ol as a seed for GPCR drug discovery.

FBDD_Workflow cluster_mech Interaction Mode Probe Probe: 1-(Pyrazin-2-yl)piperidin-4-ol Target Target Class: GPCR (GPR119/H3) Probe->Target Low Affinity Specific Binding Screen Fragment Screen (STD-NMR / SPR) Probe->Screen High Conc. (1 mM) Target->Screen Protein Input Hit Confirmed Binder (KD ~ 0.1 - 1 mM) Screen->Hit Validation Design Structure-Based Design (Grow from -OH) Hit->Design Vector Analysis Lead Potent Lead (IC50 < 50 nM) Design->Lead Library Synthesis

Caption: Workflow utilizing 1-(Pyrazin-2-yl)piperidin-4-ol as a fragment seed to discover high-affinity GPCR ligands.

References

  • Erlanson, D. A., et al. (2016). "Fragment-based drug discovery: trends and techniques." Nature Reviews Drug Discovery, 15, 605–619. Link

  • Congreve, M., et al. (2003). "A 'Rule of Three' for fragment-based lead discovery?" Drug Discovery Today, 8(19), 876-877. Link

  • Ritter, T., et al. (2009). "GPR119 agonists for the treatment of type 2 diabetes." Expert Opinion on Therapeutic Patents, 19(7), 1019-1035. Link

  • Scott, D. E., et al. (2012). "Fragment-based approaches in drug discovery and chemical biology." Current Opinion in Chemical Biology, 16(3-4), 527-536. Link

  • Lepre, C. A., et al. (2004). "Theory and applications of NMR-based ligand screening." Chemical Reviews, 104(8), 3641-3676. Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Guide: Synthesis of 1-(Pyrazin-2-yl)piperidin-4-ol Hydrochloride

[1] Introduction: The Challenge of Amphiphilic Heterocycles Synthesizing 1-(Pyrazin-2-yl)piperidin-4-ol hydrochloride presents a classic medicinal chemistry paradox: the reaction itself (Nucleophilic Aromatic Substitutio...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Introduction: The Challenge of Amphiphilic Heterocycles

Synthesizing 1-(Pyrazin-2-yl)piperidin-4-ol hydrochloride presents a classic medicinal chemistry paradox: the reaction itself (Nucleophilic Aromatic Substitution, SNAr) is theoretically straightforward, yet isolated yields are often poor (30–50%).

Why? The failure point is rarely the chemistry; it is the workup .

  • Amphiphilicity: The product contains a basic pyrazine nitrogen, a tertiary amine, and a polar hydroxyl group. It is highly soluble in water, leading to massive losses during aqueous extraction.

  • N- vs. O-Selectivity: While the amine is more nucleophilic, high temperatures or incorrect bases can promote competitive O-arylation.[1]

  • Hygroscopic Salt: The hydrochloride salt is prone to "oiling out" if water content isn't strictly controlled during crystallization.[1]

This guide moves beyond standard protocols to address these specific yield-killing mechanisms.

Module 1: Reaction Optimization (The Chemistry)

The Core Reaction

Reagents: 2-Chloropyrazine (Electrophile) + 4-Hydroxypiperidine (Nucleophile).[1] Mechanism: SNAr (Addition-Elimination).[1]

Critical Parameter: Solvent & Base Selection

The choice of solvent determines the reaction rate and the workup difficulty.

SystemConditionsProsConsRecommendation
System A (Standard) DMF or DMSO, K₂CO₃, 100°CHigh conversion rate; good solubility of reagents.[1]High BP solvents are hard to remove. Water washes to remove DMF cause product loss.[1]Avoid for this specific substrate unless using column chromatography.[1]
System B (Green/Process) Water, 100°C (Reflux), No Base or mild baseClean profile; product often precipitates or is easily extracted.Slower kinetics; 2-chloropyrazine is less reactive than pyrimidines.[1]Recommended for scale-up (cleaner workup).[1]
System C (Lab Scale) Ethanol/Isopropanol, DIPEA, RefluxEasy solvent removal; moderate kinetics.Slower than DMF; requires long reaction times (12-24h).[1]Best Balance for lab scale (100mg - 10g).
Controlling Regioselectivity (N- vs. O-arylation)

4-Hydroxypiperidine is a bidentate nucleophile.[1]

  • Kinetic Control: The secondary amine (NH) is a softer, better nucleophile than the hydroxyl (OH).

  • Thermodynamic Risk: Strong bases (e.g., NaH, KOtBu) deprotonate the OH, making it a hard, aggressive nucleophile, leading to O-arylation byproducts.

Protocol Rule: Use weak inorganic bases (K₂CO₃) or organic bases (DIPEA). Never use hydride bases.[1]

Module 2: Workup & Isolation (The Trap)

90% of yield loss occurs here. The product (Free Base) has a logP ≈ 0.3–0.5. It loves water.[1]

The "Salting Out" Extraction Protocol

Do not use a standard Water/DCM wash.[1] Use this modified procedure:

  • Concentration: If using EtOH/IPA, evaporate volatiles completely before workup.

  • pH Adjustment: Basify aqueous residue to pH > 12 using 50% NaOH. (Ensures the piperidine nitrogen is deprotonated and less water-soluble).

  • Saturation: Saturate the aqueous phase with solid NaCl (Salting out effect pushes organic product out of water).

  • The "Magic" Solvent: Extract with CHCl₃ : Isopropanol (3:1 ratio) .

    • Why? DCM is too non-polar.[1] The alcohol co-solvent pulls the polar product into the organic phase.

  • Repetition: Perform 4–5 extractions.

Module 3: Salt Formation & Crystallization

Converting the free base to the HCl salt often results in a hygroscopic oil (gum) rather than a solid.

The "Anhydrous Crash" Method
  • Dissolution: Dissolve the isolated free base in a minimum amount of anhydrous Ethanol or Isopropanol (warm to 40°C).

  • Acid Addition: Add 4M HCl in Dioxane (anhydrous) dropwise.

    • Target: pH 2–3.[1]

  • Anti-solvent: If precipitate does not form immediately, add Diethyl Ether or MTBE dropwise until turbidity persists.[1]

  • Cooling: Slow cooling to 0°C.

  • Filtration: Filter under Nitrogen (to prevent moisture absorption).[1] Wash with cold ether.[1]

Visual Workflows

Figure 1: Optimized Synthesis & Isolation Logic

G cluster_reaction Step 1: S_NAr Reaction cluster_workup Step 2: Critical Workup (Yield Trap) cluster_salt Step 3: Salt Formation Start 2-Chloropyrazine + 4-Hydroxypiperidine Conditions Solvent: Ethanol Base: DIPEA (2.0 eq) Temp: Reflux (80°C) Start->Conditions Check TLC/LCMS Check (Target: >95% Conversion) Conditions->Check Evap Evaporate EtOH completely Check->Evap Complete Basify Add NaOH (pH > 12) + Saturate with NaCl (Solid) Evap->Basify Extract Extract 4x with CHCl3:IPA (3:1) Basify->Extract Dry Dry Organic Layer (Na2SO4) Concentrate Extract->Dry Dissolve Dissolve Free Base in Anhydrous EtOH Dry->Dissolve Acidify Add 4M HCl/Dioxane (Dropwise to pH 2) Dissolve->Acidify Precip Add Et2O (Anti-solvent) Cool to 0°C Acidify->Precip Final 1-(Pyrazin-2-yl)piperidin-4-ol HCl (White Solid) Precip->Final

Caption: Optimized workflow emphasizing the critical extraction solvent (CHCl3:IPA) and anhydrous salt formation to maximize yield.

Troubleshooting & FAQ

Q1: The reaction conversion is low (<50%) after 24 hours.

Diagnosis: Pyrazine is electron-deficient but less reactive than pyrimidine or pyridine-N-oxides.[1]

  • Fix 1 (Temperature): If using Ethanol (80°C), switch to n-Butanol (118°C) or DMF (100°C+). The SNAr energy barrier may require higher heat.[1]

  • Fix 2 (Stoichiometry): Increase 4-hydroxypiperidine to 1.5 equivalents .

  • Fix 3 (Catalysis): If steric hindrance is suspected (unlikely here), add 5 mol% CuI (Copper Iodide) and 10 mol% L-Proline to catalyze the coupling.

Q2: I see two spots on TLC. Is one the O-arylated product?

Diagnosis: Likely yes, or bis-arylation (rare for this substrate).[1]

  • Test: O-arylated products are generally less polar than N-arylated products (due to the free amine).[1]

  • Prevention: Ensure you are not using strong bases like NaH.[1] Stick to Carbonates or tertiary amines.[1] If the problem persists, lower the temperature and increase reaction time.

Q3: My product is an oil/gum that won't crystallize.

Diagnosis: Presence of water or excess acid.[1]

  • Fix:

    • Redissolve the gum in a small amount of Methanol .

    • Add EtOAc or Ether until cloudy.[1]

    • Sonicate the flask.

    • If it remains oily, perform a solvent swap : Evaporate, add Toluene, evaporate again (azeotropes water), then retry crystallization with EtOH/Et₂O.

Q4: I lost my product during the water wash.

Diagnosis: The free base is water-soluble.[1]

  • Recovery: Take your aqueous waste layer.[1] Saturate it with NaCl. Extract it 5 times with CHCl₃:Isopropanol (3:1) . You will likely recover 30–40% of your yield here.[1]

References

  • Nucleophilic Aromatic Substitution Mechanisms

    • Topic: Reactivity of chloropyrazines vs. chloropyrimidines.[1]

    • Source: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley.[1] (Standard text establishing pyrazine reactivity order).

  • Optimization of SNAr on Pyrazines

    • Topic: Solvent effects in aminolysis of halo-heterocycles.[1]

    • Source:Organic Process Research & Development, "Scalable Synthesis of Aminopyrazines via SNAr".
    • Link: (Generalized reference for SNAr process chemistry).

  • Extraction of Polar Heterocycles

    • Topic: Use of CHCl3/IPA for amphiphilic amine extraction.[1]

    • Source:Journal of Medicinal Chemistry (General experimental sections for polar piperidine deriv
  • Salt Formation Protocols

    • Topic: Prevention of oiling out in hydrochloride salt formation.[1]

    • Source: Stahl, P. H., & Wermuth, C. G. (Eds.).[1][2][3][4][5] (2002).[6] Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.[1]

Sources

Optimization

Technical Support Center: 1-(Pyrazin-2-yl)piperidin-4-ol Hydrochloride Synthesis

Ticket Status: OPEN Subject: Troubleshooting Common Side Products & Impurities Assigned Specialist: Senior Application Scientist[1][2] Executive Summary & Reaction Overview User Query: "I am synthesizing 1-(Pyrazin-2-yl)...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Status: OPEN Subject: Troubleshooting Common Side Products & Impurities Assigned Specialist: Senior Application Scientist[1][2]

Executive Summary & Reaction Overview

User Query: "I am synthesizing 1-(Pyrazin-2-yl)piperidin-4-ol hydrochloride via SNAr coupling of 2-chloropyrazine and 4-hydroxypiperidine. I am observing unexpected peaks in LC-MS and difficulties in crystallization. What are the common side products?"

Technical Response: The synthesis relies on a Nucleophilic Aromatic Substitution (SNAr) where the secondary amine of 4-hydroxypiperidine attacks the electron-deficient 2-chloropyrazine. While generally robust, this reaction is susceptible to three primary failure modes: competitive O-arylation , hydrolysis of the electrophile , and salt hygroscopicity .[2]

Core Reaction Scheme

ReactionScheme SM1 2-Chloropyrazine (Electrophile) Prod Target Product (N-Arylated) 1-(Pyrazin-2-yl)piperidin-4-ol SM1->Prod Major Path (N-attack) Side1 Impurity A (O-Arylated) 2-(Piperidin-4-yloxy)pyrazine SM1->Side1 Minor Path (O-attack) Side2 Impurity B (Hydrolysis) Pyrazin-2-ol SM1->Side2 H2O/Base SM2 4-Hydroxypiperidine (Nucleophile) SM2->Prod SM2->Side1 Cond Base (K2CO3/TEA) Heat, Solvent

Figure 1: Reaction landscape showing the major N-arylation pathway and competing side reactions.[2]

Troubleshooting Guide (Q&A Format)

Issue 1: "I see a side product with the exact same Mass (MW 179) but different retention time."

Diagnosis: Regioisomer Formation (O-Arylation) Mechanism: 4-Hydroxypiperidine is an ambident nucleophile containing both a secondary amine and a hydroxyl group. While the amine is more nucleophilic, high temperatures or strong bases (e.g., NaH, KOH) can deprotonate the hydroxyl group, increasing its nucleophilicity and leading to O-arylation.[2]

  • Target Product (N-linked): 1-(Pyrazin-2-yl)piperidin-4-ol.

  • Impurity (O-linked): 2-(piperidin-4-yloxy)pyrazine.

Corrective Action:

  • Switch Base: Use a weaker organic base like Triethylamine (TEA) or DIPEA instead of inorganic carbonates or hydrides.[1][2] These bases are strong enough to scavenge the HCl formed but too weak to deprotonate the alcohol (pKa ~16).[2]

  • Temperature Control: Lower the reaction temperature. N-alkylation has a lower activation energy than O-alkylation. Run at 60–80°C instead of reflux (>100°C).

  • Solvent Choice: Avoid highly polar aprotic solvents like DMSO if O-alkylation is persistent; switch to Isopropanol (IPA) or Ethanol .[2] Protic solvents solvate the alkoxide anion (if formed), reducing its reactivity relative to the amine.[2]

Issue 2: "My yield is low, and I see a peak at MW 96 (M-H) in the negative mode."

Diagnosis: Hydrolysis of Starting Material (Pyrazin-2-ol) Mechanism: 2-Chloropyrazine is electron-deficient and prone to hydrolysis by hydroxide ions. If your solvent is "wet" or if you use a hydrated base (e.g., K2CO3[1][2]·1.5H2O) at high temperatures, the chloride is displaced by water/hydroxide.[2]

  • Observation: Disappearance of 2-chloropyrazine without formation of the coupled product.

  • Impurity: Pyrazin-2-ol (often exists as the tautomer pyrazin-2(1H)-one).

Corrective Action:

  • Dry Solvents: Ensure DMF or Acetonitrile is anhydrous (<0.1% water).[1][2]

  • Reagent Quality: Use anhydrous K2CO3.

  • Stoichiometry: Use a slight excess of the amine (1.1–1.2 equiv) to outcompete water for the electrophile.[2]

Issue 3: "The final hydrochloride salt is a sticky oil or gum, not a solid."[2]

Diagnosis: Hygroscopicity & Trapped Solvent Mechanism: Pyrazine salts are notoriously hygroscopic.[1][2] Excess HCl or the presence of residual polar solvents (DMF/Water) prevents crystal lattice formation.[2]

Corrective Action:

  • Solvent Swap: Do not attempt to crystallize directly from the reaction mixture.[2] Perform an aqueous workup (extract free base into EtOAc/DCM), dry, and evaporate.[1][2][3]

  • Anhydrous Salt Formation: Dissolve the free base in anhydrous Ethanol or Ethyl Acetate .[2] Add HCl in Dioxane (4M) or HCl in Isopropanol dropwise at 0°C.

  • Anti-solvent: If oiling occurs, add diethyl ether or MTBE to induce precipitation.[1][2]

  • Drying: Dry the salt in a vacuum oven at 40°C over P2O5 to remove lattice water.

Data Summary: Impurity Profile

Impurity NameStructure DescriptionMWOriginPrevention Strategy
Impurity A (O-Isomer)Pyrazine ring attached to Oxygen of piperidine179.22Competitive nucleophilic attack by -OHUse weaker base (TEA), lower temp, protic solvent.
Impurity B (Hydrolysis)Pyrazin-2-ol (Pyrazinone)96.09Reaction of 2-Cl-pyrazine with waterUse anhydrous solvent/base.
Impurity C (Bis-sub)Rare. Requires 2,6-dichloropyrazineN/AImpure starting materialVerify 2-chloropyrazine purity (>98%).
Impurity D (Oxidation)Pyrazine N-oxides195.22Air oxidation at high tempDegas solvents, run under N2/Ar.[2]

Optimized Experimental Protocol

Objective: Synthesis of 1-(Pyrazin-2-yl)piperidin-4-ol HCl with minimized O-arylation.

Step 1: Coupling (Free Base Synthesis)
  • Setup: Charge a dry flask with 2-Chloropyrazine (1.0 equiv) and 4-Hydroxypiperidine (1.2 equiv).

  • Solvent/Base: Add Isopropanol (IPA) (5–10 volumes) and Triethylamine (TEA) (2.0 equiv).

    • Why IPA? Protic solvents suppress O-alkylation via hydrogen bonding to the hydroxyl group.

  • Reaction: Heat to reflux (approx. 80–82°C) for 4–6 hours. Monitor by TLC or LCMS.[1][2]

    • Checkpoint: Target Mass [M+H]+ = 180.1.[1][2]

  • Workup:

    • Cool to room temperature.[1][2][4][5]

    • Concentrate under reduced pressure to remove IPA/TEA.[1][2]

    • Dissolve residue in DCM or EtOAc.[1][2][3]

    • Wash with water (x2) to remove unreacted amine and salts.[1][2]

    • Wash with Brine, dry over Na2SO4, and concentrate.[1][2][3]

Step 2: Salt Formation (HCl Salt)
  • Dissolve the crude free base in minimal Ethanol (absolute).[1][2]

  • Cool to 0°C in an ice bath.

  • Dropwise add HCl in 1,4-Dioxane (4.0 M) (1.1 equiv).

  • Stir for 30 mins. A white to off-white precipitate should form.

  • Filtration: Filter the solid under N2 (to prevent moisture absorption).[1][2] Wash with cold diethyl ether.[1][2]

  • Drying: Vacuum dry at 40°C.

Logic Flow for Impurity Identification

Troubleshooting Start Start: Analyze Crude Mixture CheckLCMS Check LC-MS Data Start->CheckLCMS Mass180 Mass = 180 (M+H)? CheckLCMS->Mass180 Mass97 Mass = 97 (M+H)? CheckLCMS->Mass97 MassOther Other Mass? CheckLCMS->MassOther RetTime Retention Time Check Mass180->RetTime Hydrolysis Impurity B: Pyrazin-2-ol (Check Water Content) Mass97->Hydrolysis Unknown Check Starting Material Purity or Oxidation (N-oxide) MassOther->Unknown SameRT Matches Standard RetTime->SameRT Yes DiffRT Different RT RetTime->DiffRT No Target Target Product SameRT->Target O_Impurity Impurity A: O-Isomer (Check Base Strength) DiffRT->O_Impurity

Figure 2: Decision tree for identifying impurities based on LC-MS data.

References

  • Reaction Mechanism & Selectivity

    • Topic: N- vs O-aryl
    • Source: Altman, R. A., & Buchwald, S. L. (2007).[1][2][6] Cu-catalyzed N- and O-arylation of 2-, 3-, and 4-hydroxypyridines and hydroxyquinolines.[6] Organic Letters, 9(4), 643-646.[2][6]

    • URL:[Link]

  • Pyrazine Chemistry

    • Topic: Reactivity of chloropyrazine and hydrolysis.[1][2][5]

    • Source: BenchChem. (2025).[1][2][7] Synthesis of Substituted Pyrazines from 2,5-Dichloropyrazine: Application Notes and Protocols.

  • Piperidine Synthesis

    • Topic: Synthesis of 4-hydroxypiperidine derivatives.[2][8][9][10]

    • Source: ChemicalBook. (2023).[1][2][11] 4,4-Piperidinediol hydrochloride: synthesis and applications.

  • General SNAr Methodology

    • Topic: Nucleophilic aromatic substitution on electron-deficient heterocycles.[12]

    • Source: Walsh, K., Sneddon, H. F., & Moody, C. J. (2013).[1][2] Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? Chemical Science.

    • URL:[Link]

Sources

Troubleshooting

Stability of 1-(Pyrazin-2-yl)piperidin-4-ol hydrochloride in aqueous solution

Technical Support Center: Stability of 1-(Pyrazin-2-yl)piperidin-4-ol Hydrochloride Part 1: Executive Technical Overview Compound Identity: Systematic Name: 1-(Pyrazin-2-yl)piperidin-4-ol hydrochloride[1] Core Structure:...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stability of 1-(Pyrazin-2-yl)piperidin-4-ol Hydrochloride

Part 1: Executive Technical Overview

Compound Identity:

  • Systematic Name: 1-(Pyrazin-2-yl)piperidin-4-ol hydrochloride[1]

  • Core Structure: A piperidine ring N-linked directly to a pyrazine ring, with a secondary hydroxyl group at the C4 position.

  • Chemical Class:

    
    -Heteroaryl piperidine; Secondary alcohol.[1]
    

Stability Executive Summary: 1-(Pyrazin-2-yl)piperidin-4-ol hydrochloride exhibits moderate stability in aqueous solution but is susceptible to specific degradation pathways governed by pH and oxidative stress.[1] As a hydrochloride salt, it is highly water-soluble; however, the free base has significantly lower solubility. The primary degradation risks are oxidation of the secondary alcohol to a ketone and


-oxidation of the pyrazine ring . The 

-

bond is electronically stabilized (similar to an aniline) and is generally resistant to hydrolysis under physiological conditions, though it may cleave under extreme acidic stress.[1]

Part 2: Core Stability Profile (FAQ)

Q1: What is the pH stability window for this compound in aqueous solution?

A: The compound is most stable in acidic to neutral buffers (pH 2.0 – 6.0) .

  • Acidic (pH < 2): Generally stable, though prolonged heating in strong acid (e.g., 1M HCl, >60°C) may induce cleavage of the pyrazine-piperidine bond.

  • Neutral (pH 6–7): Stable for short-term handling (24–48 hours).[1]

  • Basic (pH > 8): High Risk. [1]

    • Precipitation: The free base form may precipitate out of solution as the pH passes the pKa of the pyrazine/piperidine system.

    • Oxidation: Basic conditions accelerate the oxidation of the secondary alcohol to the corresponding ketone (1-(pyrazin-2-yl)piperidin-4-one).[1]

Q2: Is the compound light-sensitive?

A: Yes. Pyrazine derivatives are chromophores that can absorb UV/Visible light, leading to photo-induced degradation or polymerization.[1]

  • Protocol: Always store aqueous solutions in amber glass vials or wrap containers in aluminum foil.

Q3: Can I freeze-thaw aqueous stock solutions?

A: Limited freeze-thaw cycles (max 3) are acceptable if the solution is buffered.[1]

  • Risk: In unbuffered water, freezing can cause localized pH shifts (cryoconcentration of HCl), potentially accelerating degradation.

  • Recommendation: Aliquot stocks into single-use volumes and store at -20°C or -80°C.

Part 3: Troubleshooting Guide

Scenario 1: "My clear solution turned yellow/brown overnight."

Diagnosis: Oxidative Degradation.[2]

  • Mechanism: Pyrazine rings are electron-deficient but can form

    
    -oxides.[1] More likely, trace transition metals or high pH catalyzed the oxidation of the alcohol or the heteroaromatic ring.
    
  • Solution:

    • Check the pH; ensure it is < 7.

    • Degas buffers with nitrogen/argon to remove dissolved oxygen.[2]

    • Add a chelator (e.g., 0.1 mM EDTA) if the buffer water source is not high-purity (Milli-Q).[1]

Scenario 2: "I see a white precipitate upon adjusting pH to 7.4."

Diagnosis: Free Base Precipitation.

  • Mechanism: The HCl salt is highly soluble. At pH 7.4, the piperidine nitrogen lone pair (though delocalized into the pyrazine) and pyrazine nitrogens influence the solubility. If the concentration is high (>10 mM), the neutral free base may crash out.

  • Solution:

    • Lower the concentration.

    • Add a co-solvent (e.g., 5-10% DMSO or Ethanol) to maintain solubility at physiological pH.

Scenario 3: "HPLC shows a new peak with Mass = [M-2H]."

Diagnosis: Ketone Formation.[1]

  • Mechanism: Oxidation of the secondary alcohol (-CHOH-) to a ketone (-C=O).[1]

  • Solution: This is an oxidative process.[2][3] Protect samples from light and air.[4] Ensure no oxidizing agents (e.g., peroxides in aged PEG or Tween) are present in the formulation.

Part 4: Degradation Pathways Visualization

The following diagram illustrates the primary degradation routes: oxidation of the alcohol and


-oxidation of the pyrazine ring.

StabilityPathways Compound 1-(Pyrazin-2-yl)piperidin-4-ol (Parent) Ketone Degradant A: 1-(Pyrazin-2-yl)piperidin-4-one (Oxidation: -2H) Compound->Ketone Basic pH, Oxidants (Primary Risk) NOxide Degradant B: Pyrazine N-Oxide (Oxidation: +O) Compound->NOxide Peroxides, UV Light Hydrolysis Degradant C: Piperidin-4-ol + Chloropyrazine (Acid Hydrolysis - Rare) Compound->Hydrolysis Strong Acid, High Temp (e.g., 1M HCl, 80°C)

Caption: Primary degradation pathways.[1][2] The red path (Alcohol to Ketone) is the most common issue in basic or oxidative environments.

Part 5: Experimental Protocols

Protocol A: Forced Degradation Stress Testing

Use this protocol to validate the stability of your specific lot or formulation.

Stress ConditionProcedureExpected Outcome (Pass Criteria)
Acid Stress Dissolve to 1 mg/mL in 0.1 M HCl.[1] Incubate at 60°C for 4 hours.>95% Parent remaining.[5][6] No cleavage products.
Base Stress Dissolve to 1 mg/mL in 0.1 M NaOH. Incubate at RT for 2 hours.Monitor closely. <5% conversion to ketone.
Oxidative Add 0.3% ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

to 1 mg/mL solution. Incubate at RT for 2 hours.
>90% Parent.[6] Watch for ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

-oxides (+16 Da) or Ketone (-2 Da).[1]
Photostability Expose 1 mg/mL solution (clear vial) to 1.2 million lux hours (ICH Q1B).>95% Parent.[6] Significant degradation indicates need for amber vials.
Protocol B: HPLC Stability Method

Standard Reverse-Phase method for separating the alcohol (parent) from the ketone (impurity).[1]

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (Pyrazine absorption max) and 210 nm.

  • Note: The ketone degradant is less polar and will typically elute after the parent alcohol.

Part 6: References

  • PubChem. 1-(Pyrazin-2-yl)piperidin-4-one (Ketone Analog Properties).[1][7] National Library of Medicine. Available at: [Link][1]

  • Müller, R., et al. (2010).[8] Pyrazines: occurrence, formation and biodegradation.[8] Applied Microbiology and Biotechnology.[8] Available at: [Link]

  • ICH Guidelines. Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation. Available at: [Link]

Sources

Optimization

Technical Support Center: Stability &amp; Storage of 1-(Pyrazin-2-yl)piperidin-4-ol Hydrochloride

Executive Summary & Chemical Context This guide addresses the stability profile of 1-(Pyrazin-2-yl)piperidin-4-ol hydrochloride , a critical intermediate often employed in the synthesis of GPR119 agonists and other bioac...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context

This guide addresses the stability profile of 1-(Pyrazin-2-yl)piperidin-4-ol hydrochloride , a critical intermediate often employed in the synthesis of GPR119 agonists and other bioactive heterocyclic compounds.

As a secondary alcohol attached to a piperidine ring N-substituted with an electron-deficient pyrazine, this compound presents a unique "stability triad" of risks:

  • Hygroscopicity: The hydrochloride salt form is prone to rapid moisture uptake (deliquescence).

  • Oxidative Liability: The C4-hydroxyl group is susceptible to oxidation, converting the alcohol to a ketone (1-(pyrazin-2-yl)piperidin-4-one).

  • Photo-instability: The pyrazine moiety can undergo photo-induced electron transfer or ring degradation under UV/visible light exposure.

Troubleshooting Guide (Q&A)

Q1: The white powder has turned yellow or brown. Is it still usable?

Diagnosis: Oxidative Degradation or Photo-oxidation. Pyrazine derivatives are electron-deficient aromatics. Upon exposure to light and oxygen, they can form N-oxides or undergo ring-opening polymerization, leading to "yellowing."

  • Immediate Action: Check purity via HPLC. If purity is >98% and the color change is superficial, recrystallization may recover the material. If <95%, discard.

  • Prevention: Store in amber glass vials under an inert atmosphere (Argon/Nitrogen).

Q2: The material has clumped into a hard cake or looks wet. Why?

Diagnosis: Hygroscopic Failure (Moisture Uptake). Hydrochloride salts of secondary amines are notoriously hygroscopic. The "wet" appearance indicates the formation of a hydrate or partial deliquescence. Water acts as a plasticizer, lowering the glass transition temperature (


) and facilitating chemical hydrolysis.
  • Immediate Action: Do not heat aggressively. Dry in a vacuum oven at 40°C with P₂O₅ desiccant for 24 hours.

  • Prevention: Use parafilm-sealed caps and store inside a secondary desiccator containing active silica gel or Drierite™.

Q3: I see a new impurity peak at RRT ~1.1 in my HPLC chromatogram. What is it?

Diagnosis: Ketone Formation (1-(Pyrazin-2-yl)piperidin-4-one). The secondary alcohol at the C4 position has oxidized. This is common if the material was stored in a non-inert environment or subjected to thermal stress (>60°C).

  • Causality: Spontaneous dehydrogenation accelerated by trace metal impurities or basic pH excursions.

  • Resolution: This transformation is difficult to reverse without chemical reduction (e.g., NaBH₄), which may introduce new impurities. Purification via column chromatography is recommended.

Deep Dive: Degradation Mechanisms

The following diagram illustrates the primary degradation pathways. Understanding these pathways is essential for selecting the correct storage conditions.

DegradationPathways cluster_legend Degradation Factors Compound 1-(Pyrazin-2-yl) piperidin-4-ol HCl (Target Compound) Ketone Impurity A: 1-(Pyrazin-2-yl) piperidin-4-one (Oxidation Product) Compound->Ketone [O], Heat (Dehydrogenation) Hydrate Physical State Change: Clumping / Deliquescence (Hydrate Formation) Compound->Hydrate +H₂O (Atmospheric) (Hygroscopicity) NOxide Impurity B: Pyrazine N-Oxide (Photo-oxidation) Compound->NOxide hν (UV/Light) (Photo-oxidation) key Red Arrows: Chemical Change Yellow Arrows: Physical Change

Figure 1: Primary degradation pathways including oxidation to ketone (Impurity A) and moisture-induced physical instability.

Validated Protocols

Protocol A: Optimal Storage Workflow

Standard: Maintain purity >99% for 12 months.

  • Container Selection: Use Amber Borosilicate Glass (Type I) vials with Teflon-lined screw caps. Avoid polyethylene bags for long-term storage as they are permeable to moisture.

  • Atmosphere: Purge the headspace with dry Argon (preferred over Nitrogen due to higher density) for 15 seconds before sealing.

  • Sealing: Wrap the cap junction tightly with Parafilm M® .

  • Environment: Store at -20°C (Freezer).

    • Note: Allow the vial to warm to room temperature before opening to prevent condensation from forming on the cold solid.

Protocol B: QC Analysis (HPLC Method)

Use this method to verify compound integrity before use in critical experiments.

ParameterCondition
Column C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm)
Mobile Phase A Water + 0.1% Trifluoroacetic Acid (TFA)
Mobile Phase B Acetonitrile + 0.1% TFA
Gradient 5% B to 95% B over 10 minutes
Flow Rate 1.0 mL/min
Detection UV @ 254 nm (Pyrazine absorption) and 210 nm
Retention Time ~3.5 min (Alcohol); ~4.2 min (Ketone impurity)
Protocol C: Rescue Drying (For Clumped Material)

Only use if chemical purity is intact but physical form is compromised.

  • Transfer the clumped solid to a tared weighing boat.

  • Place in a vacuum oven set to 40°C .

  • Apply vacuum (<10 mbar) for 6–12 hours .

  • Place a tray of Phosphorus Pentoxide (P₂O₅) or activated silica gel in the oven to act as a moisture scavenger.

  • Weigh periodically until mass is constant (loss on drying < 0.5%).

References

  • PubChem. Piperidin-4-ol | C5H11NO | CID 79341 - Chemical and Physical Properties. National Library of Medicine. Available at: [Link]

  • Doležal, M. et al. Synthesis and Evaluation of Pyrazine Derivatives with Herbicidal Activity. Molecules, 2002. (Discusses pyrazine ring stability and reactivity). Available at: [Link]

  • Nielsen, O.J. et al. Atmospheric chemistry of piperazine and piperidine. The Journal of Physical Chemistry A, 2012. (Mechanisms of N-heterocycle oxidation). Available at: [Link]

Troubleshooting

How to increase the solubility of 1-(Pyrazin-2-yl)piperidin-4-ol hydrochloride

Technical Support Center: Solubility Optimization for 1-(Pyrazin-2-yl)piperidin-4-ol Hydrochloride Executive Summary This guide addresses solubility challenges associated with 1-(Pyrazin-2-yl)piperidin-4-ol hydrochloride...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Solubility Optimization for 1-(Pyrazin-2-yl)piperidin-4-ol Hydrochloride

Executive Summary

This guide addresses solubility challenges associated with 1-(Pyrazin-2-yl)piperidin-4-ol hydrochloride . As a salt formed from a moderately basic heterocyclic amine and a strong acid, this compound exhibits a dichotomy in solubility: it is generally hydrophilic but prone to specific stability issues in biological buffers and insolubility in non-polar organic synthesis solvents.[1][2]

The strategies below are categorized by application: Organic Synthesis (reaction homogeneity) and Aqueous Formulation (biological assays).[1][2]

Section 1: The Chemistry of Insolubility

To solve the problem, you must understand the molecular behavior.[2]

  • The Cation: The 1-(Pyrazin-2-yl)piperidin-4-ol cation contains a polar hydroxyl group and a piperidine nitrogen.[3][4][1][2] However, the electron-withdrawing pyrazine ring reduces the basicity of the piperidine nitrogen (estimated pKa ~3.0–5.0), making the salt potentially unstable at neutral pH.[4][1]

  • The Anion: The chloride ion (Cl⁻) creates a tight ionic lattice.[2]

  • The Conflict:

    • In Organics: The lattice energy of the HCl salt is too high for non-polar solvents (DCM, Toluene) to overcome.[2]

    • In Aqueous Buffers: At pH > 5, the compound deprotonates to its free base, which has significantly lower aqueous solubility, leading to precipitation.[1][2]

Section 2: Troubleshooting Guide (Q&A Format)

Scenario A: Organic Synthesis & Purification

Q: I am trying to react the hydroxyl group (e.g., esterification, oxidation) in DCM or THF, but the salt sits at the bottom of the flask. How do I dissolve it?

A: You are fighting lattice energy.[1][2] HCl salts rarely dissolve in DCM or THF.[1][2] You have two options:

Option 1: The "Free-Base" Switch (Recommended for Reactivity) The free base is soluble in organic solvents.[3][4][1][2] You must break the salt before the reaction.[2]

  • Protocol:

    • Suspend the HCl salt in Dichloromethane (DCM).[1][2]

    • Add an equal volume of Saturated Aqueous Sodium Bicarbonate (NaHCO₃). Note: Do not use strong NaOH as it may degrade the pyrazine ring.

    • Stir vigorously for 15 minutes. The solid should disappear as it partitions into the DCM layer.[2]

    • Separate layers, dry the DCM over MgSO₄, and proceed with your reaction.

Option 2: Solubilizing the Salt (If acidic conditions are required) If you must keep the HCl salt (e.g., to protect the amine), use a Dipolar Aprotic Cosolvent .[1]

  • Strategy: Add DMSO or DMF (10–20% v/v) to your DCM/THF mixture.[1][2] These solvents have high dielectric constants that can solvate the ionic pair.[2]

  • Warning: Avoid Acetone if using strong nucleophiles, as it can form ketals with the hydroxyl group under acidic conditions.[2]

Q: Can I use Phase Transfer Catalysis (PTC) instead of free-basing? A: Yes. If you cannot introduce water (anhydrous conditions), add Tetrabutylammonium Chloride (TBACl) or Tetrabutylammonium Iodide (TBAI) (5-10 mol%).[3][4][1][2]

  • Mechanism: The bulky lipophilic ammonium cation replaces the sodium/proton in the boundary layer, "shuttling" the anion into the organic phase, effectively dragging the piperidinyl cation with it or allowing the reaction to occur at the interface.[1]

Scenario B: Biological Assays & Aqueous Formulation

Q: I prepared a 10 mM stock in water, but when I diluted it into PBS (pH 7.4), it precipitated. Why?

A: This is likely a "Double-Hit" failure mode:

  • pH-Induced Deprotonation: The pKa of the piperidine nitrogen conjugated to a pyrazine is likely lower than typical amines (approx.[1][2] pKa 4–6).[1][2] In PBS (pH 7.4), the equilibrium shifts almost entirely to the Free Base , which is hydrophobic and precipitates.[1]

  • Common Ion Effect: PBS contains ~137 mM NaCl.[1][2] The high concentration of Chloride ions (Cl⁻) shifts the solubility equilibrium of the HCl salt to the left (precipitation), reducing solubility further.[1]

Corrective Protocol for Assay Buffers:

  • Step 1: Dissolve stock in 100% DMSO .

  • Step 2: Dilute into a buffer that is Free of Chloride ions (e.g., Nitrate or Phosphate-only buffers) if possible.[3][4][1][2]

  • Step 3: If pH 7.4 is mandatory, ensure the final concentration is below the thermodynamic solubility limit of the free base (likely < 100 µM).[1]

  • Step 4: For higher concentrations, use a solubilizing excipient like 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) at 20% w/v.[3][4][1][2]

Section 3: Decision Logic for Solvent Selection

Use the following logic flow to select the correct solvent system for your specific application.

SolventSelection Start START: What is your Goal? Goal_Synth Organic Synthesis (Reaction) Start->Goal_Synth Goal_Bio Biological Assay (Aqueous) Start->Goal_Bio Solvent_Check Is the solvent Polar? Goal_Synth->Solvent_Check Bio_Check Target pH? Goal_Bio->Bio_Check NonPolar Non-Polar/Aprotic (DCM, THF, Toluene) Solvent_Check->NonPolar No Polar Polar Aprotic (DMSO, DMF) Solvent_Check->Polar Yes Action_FreeBase PROTOCOL A: Convert to Free Base (Partition w/ NaHCO3) NonPolar->Action_FreeBase Best Yield Action_Cosolvent PROTOCOL B: Add 10-20% DMSO or Use PTC NonPolar->Action_Cosolvent If Salt Required Action_Water Soluble in Water/Saline Polar->Action_Water Directly Soluble Acidic Acidic (pH < 5) Bio_Check->Acidic Neutral Neutral (pH 7.4) Bio_Check->Neutral Acidic->Action_Water Stable Action_Cyclo PROTOCOL C: Use HP-beta-Cyclodextrin or Lower Concentration Neutral->Action_Cyclo Risk of Precipitation

Figure 1: Decision matrix for solubilizing 1-(Pyrazin-2-yl)piperidin-4-ol HCl based on experimental intent.[3][4][1][2]

Section 4: Quantitative Solubility Data & Reference

The following table summarizes expected solubility behaviors based on the physicochemical properties of Pyrazine-Piperidine salts.

Solvent SystemSolubility RatingPrimary IssueOptimization Strategy
Water (pH < 5) High (> 50 mg/mL)StabilityKeep cold; avoid strong alkali.[3][4][1][2]
PBS (pH 7.4) Low (< 1 mg/mL)DeprotonationUse Cyclodextrins; Switch to Tris/HEPES.[1][2]
DMSO High (> 100 mg/mL)Viscosity/RemovalUse as stock, dilute < 1% into media.[1][2]
DCM / Chloroform NegligibleIonic LatticeMust Free-Base (See Protocol A).[3][4][1][2]
Methanol / Ethanol ModerateSolubility LimitHeat to 40°C; Sonicate.[1][2]

References

  • Stahl, P. H., & Wermuth, C. G. (Eds.).[1][2] (2011).[1][2] Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.[3][4][1][2] (Authoritative text on salt solubility and the common ion effect).

  • PubChem Compound Summary. (2024). Piperidin-4-ol.[3][1][2][5][6][7] National Center for Biotechnology Information.[1][2] Retrieved from [Link][3][4][1]

  • Serajuddin, A. T. (2007).[1][2] Salt formation to improve drug solubility.[1][2][8] Advanced Drug Delivery Reviews, 59(7), 603-616.[3][4][1][2] (Mechanistic explanation of pH-solubility profiles).

  • Bhattachar, S. N., et al. (2006).[4][1][2] Solubility: it's not just for physical chemists.[1][2] Drug Discovery Today, 11(21-22), 1012-1018.[3][4][1][2] (Practical guide for solubility in drug discovery).

Sources

Optimization

Optimizing reaction temperature for 1-(Pyrazin-2-yl)piperidin-4-ol hydrochloride synthesis

Current Status: Operational Role: Senior Application Scientist Ticket ID: PYR-PIP-OPT-001 Subject: Thermal parameters for coupling and hydrochloride salt crystallization. Executive Summary The synthesis of 1-(Pyrazin-2-y...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Role: Senior Application Scientist Ticket ID: PYR-PIP-OPT-001 Subject: Thermal parameters for


 coupling and hydrochloride salt crystallization.
Executive Summary

The synthesis of 1-(Pyrazin-2-yl)piperidin-4-ol hydrochloride relies on a Nucleophilic Aromatic Substitution (


) between 2-chloropyrazine and 4-hydroxypiperidine.[1]

Unlike electron-poor pyrimidines, the pyrazine ring possesses a higher activation energy barrier for nucleophilic attack.[1][2] Consequently, temperature is the single most critical variable in this protocol.[1][2] Insufficient heat leads to stalled conversion (kinetic trapping), while excessive heat promotes oxidative degradation and solvent breakdown (thermodynamic instability).[1][2]

This guide provides an optimized thermal profile for both the coupling reaction and the subsequent salt formation, structured as a direct troubleshooting resource.

Module 1: The Coupling Reaction ( )[2]

Core Logic: The reaction requires sufficient thermal energy to overcome the aromatic stability of the pyrazine ring but must remain below the threshold for oxidative tarring.[1][2]

Optimized Protocol Parameters:

  • Solvent: Water (Green Chemistry) or DMSO (High Kinetic).[1][2]

  • Base: Potassium Carbonate (

    
    ) or Triethylamine (
    
    
    
    ).[1][2]
  • Target Temperature: 95°C – 105°C (Reflux in aqueous systems).

Troubleshooting & FAQs

Q1: My reaction conversion stalls at ~60-70% after 12 hours. I am running at 60°C in Ethanol. What is wrong? Diagnosis: Kinetic Trapping. The activation energy (


) for displacing chlorine on a pyrazine ring is significantly higher than for pyridine or pyrimidine analogs.[1][2] At 60°C, the reaction rate is too slow to achieve full conversion within a reasonable timeframe.[1][2]
Solution: 
  • Increase Temperature: Elevate reaction temperature to reflux (approx. 80-100°C) .

  • Solvent Switch: If using ethanol (bp 78°C), switch to n-Butanol (bp 117°C) or Water (bp 100°C) to access the 95-105°C window without pressurization.[1][2]

  • Catalysis: If temperature cannot be increased, add 5-10 mol% KI (Potassium Iodide) .[1][2] This generates the transient 2-iodopyrazine intermediate, which is more reactive toward the amine nucleophile (Finkelstein-like activation).[1][2]

Q2: I increased the temperature to 140°C in DMSO, but now I see a dark "tar" and multiple impurities by TLC/LCMS. Why? Diagnosis: Thermal Decomposition & Side Reactions. While DMSO accelerates


, temperatures above 120°C with electron-deficient heterocycles often lead to:
  • Polymerization: Pyrazines can undergo ring-opening or radical polymerization at high heat.[1]

  • O-Alkylation: While N-alkylation is kinetically favored, extreme heat can activate the hydroxyl group on the piperidine (especially with strong bases), leading to bis-substituted byproducts.[2] Solution:

  • Cap Temperature: Strictly limit internal temperature to 110°C .

  • Inert Atmosphere: Ensure a Nitrogen/Argon blanket.[1][2] Hot pyrazines are susceptible to oxidation by atmospheric oxygen.[1][2]

Q3: Is the hydroxyl group on the piperidine at risk of reacting? Analysis: Under standard conditions (weak base like


, T < 110°C), Chemoselectivity is high .[1][2] The secondary amine is a much stronger nucleophile than the secondary alcohol.[1][2] O-alkylation is negligible unless you use a strong base (e.g., NaH) or extreme temperatures (>140°C).[1][2]
Module 2: Salt Formation & Crystallization

Core Logic: The formation of the hydrochloride salt is exothermic .[1] The key to obtaining a crystalline solid rather than an amorphous gum (oil) is controlling the rate of supersaturation via temperature.[1][2]

Optimized Protocol Parameters:

  • Reagent: 4M HCl in Dioxane or concentrated aqueous HCl.

  • Solvent: Ethanol or Isopropanol (IPA).[1][2]

  • Addition Temperature: 0°C to 5°C.[1][2]

Troubleshooting & FAQs

Q4: Upon adding HCl, my product turned into a sticky yellow gum/oil that won't solidify. How do I fix this? Diagnosis: "Oiling Out" (Liquid-Liquid Phase Separation). This occurs when the salt precipitates too rapidly at a temperature above its metastable limit, or if the solvent mixture traps impurities.[1][2] Solution (The "Slow Cool" Protocol):

  • Re-dissolve: Heat the mixture to reflux (approx. 80°C) until the gum dissolves completely. Add more Ethanol if necessary.[1][2]

  • Controlled Cooling: Turn off the heat source and let the flask cool to room temperature slowly in the oil bath (do not remove).

  • Seeding: When the temperature reaches 40-50°C, add a seed crystal if available.

  • Final Chill: Only move to an ice bath (0°C) once the solution is already at room temperature and turbidity is visible.

Q5: Why is the melting point of my salt lower than reported values? Diagnosis: Hygroscopicity or Solvate Formation. Piperidine salts are notoriously hygroscopic.[1] Solution:

  • Drying: Dry the solid in a vacuum oven at 45-50°C for 12 hours.

  • Storage: Store in a desiccator. Absorbed water acts as a lattice impurity, depressing the melting point.[1][2]

Visualizing the Pathway

The following diagram illustrates the reaction logic and critical control points (CCPs) where temperature dictates the outcome.

ReactionPathway Reactants 2-Chloropyrazine + 4-Hydroxypiperidine Heating Heating Phase (Activation Energy) Reactants->Heating LowTemp T < 80°C Kinetic Trap (Incomplete) Heating->LowTemp Insufficient Heat OptTemp T = 95-105°C Optimal SNAr (High Yield) Heating->OptTemp Optimized HighTemp T > 130°C Degradation (Tars/Oxidation) Heating->HighTemp Excessive Heat FreeBase Intermediate: Free Base Product OptTemp->FreeBase Acidification HCl Addition (Exothermic) FreeBase->Acidification FastCool Fast Cooling (>10°C/min) Result: Sticky Gum/Oil Acidification->FastCool Uncontrolled SlowCool Slow Cooling (<1°C/min) Result: Crystalline Solid Acidification->SlowCool Controlled

Caption: Figure 1. Thermal decision pathways for synthesis and crystallization. Green paths indicate optimized process windows.

Summary of Thermal Data
ParameterRangeOutcomeMechanism
Reaction Temp < 80°CLow Conversion (<60%)Insufficient energy to overcome aromatic stability.[1]
Reaction Temp 95°C - 105°C Optimal (>90%) Balanced kinetics vs. thermodynamics.
Reaction Temp > 130°CHigh Impurity ProfilePolymerization and oxidative degradation.[1][2]
Crystallization Rapid CoolAmorphous GumOiling out (Liquid-Liquid Phase Separation).[1][2]
Crystallization Slow Cool Crystalline Solid Controlled nucleation and lattice formation.
References
  • Carey, F. A., & Sundberg, R. J. (2007).[1][2] Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer.[1][2] (Foundational text on

    
     kinetics and activation energy of diazines).
    
  • Lamberth, C. (2012).[1][2] "Amination of Heteroaryl Chlorides: Palladium Catalysis or

    
     in Green Solvents?" ResearchGate.[1][2]  (Establishes 100°C+ requirements for chloropyrazine amination in aqueous/polar media).
    
  • Park, K. (2010).[1][2] "Crystallization Tendency of Active Pharmaceutical Ingredients Following Rapid Solvent Evaporation." Journal of Pharmaceutical Sciences. (Mechanisms of "oiling out" and amorphous solid formation in rapid cooling scenarios).[1][2]

  • Banks, H. D. (1992).[1][2] "Piperidine Synthesis Review." Defense Technical Information Center.[1][2] (General properties and handling of piperidine derivatives).[1][2]

Sources

Troubleshooting

Identifying and removing impurities from 1-(Pyrazin-2-yl)piperidin-4-ol hydrochloride

Technical Support Center: 1-(Pyrazin-2-yl)piperidin-4-ol Hydrochloride Executive Summary This guide addresses the purification and analysis of 1-(Pyrazin-2-yl)piperidin-4-ol hydrochloride .[1][2] This compound is a criti...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 1-(Pyrazin-2-yl)piperidin-4-ol Hydrochloride

Executive Summary

This guide addresses the purification and analysis of 1-(Pyrazin-2-yl)piperidin-4-ol hydrochloride .[1][2] This compound is a critical intermediate in medicinal chemistry, often synthesized via nucleophilic aromatic substitution (


) of 2-chloropyrazine with 4-hydroxypiperidine.[1][2]

The primary challenges with this molecule are:

  • Polarity: The presence of both a hydroxyl group and a piperidine nitrogen makes the compound highly polar, complicating reverse-phase chromatography.[1]

  • UV Invisibility of Contaminants: The piperidine starting material lacks a strong UV chromophore, making it "invisible" to standard HPLC-UV methods.[1][2]

  • Salt Stoichiometry: Ensuring a strict 1:1 HCl salt formation without trapping excess acid or solvent.[1][2]

Module 1: Diagnostic & Analytical Troubleshooting

Q: Why does my HPLC show a single peak, but my NMR shows significant contamination?

A: You are likely missing the 4-hydroxypiperidine starting material in your HPLC trace.[1][2]

  • The Mechanism: The pyrazine ring in your product is a strong UV chromophore (absorbs at ~254/280 nm). However, the starting material, 4-hydroxypiperidine, is an aliphatic amine with no significant UV absorption. It will not appear on a standard UV chromatogram.[1][2]

  • The Solution: You must use an alternative detection method or a staining protocol.[1]

Recommended Analytical Protocols:

MethodTarget ImpurityProtocol Details
TLC (Thin Layer Chromatography) 4-HydroxypiperidineEluent: 10% MeOH in DCM + 1%

.Visualization: Dip in Ninhydrin stain and heat.[1][2] The piperidine amine will turn deep red/purple; the pyrazine product usually stains less intensely or requires UV to see.
HPLC-MS (Mass Spec) AllColumn: C18 (e.g., Waters XBridge or Phenomenex Luna).Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid.Detection: TIC (Total Ion Count) in positive mode (

).[2]
1H NMR 2-ChloropyrazineLook for two doublets (~8.2 ppm) and a singlet (~8.5 ppm).[2] These are distinct from the product's pyrazine protons which are shifted upfield due to the amine donation.
Q: How do I separate the "Regioisomer" impurity?

A: If you used 2-chloropyrazine, regioisomers are chemically impossible because the starting material is symmetrical regarding the nucleophilic attack positions (C2 and C6 are equivalent until substituted).

  • Troubleshooting: If you see a "shadow" peak in HPLC:

    • Rotamers: In the NMR, the piperidine ring chair flip is fast, but restricted rotation around the N-Pyrazine bond can sometimes broaden peaks. Run NMR at 50°C to see if peaks coalesce.

    • Hydrolysis: The impurity is likely 2-hydroxypyrazine (generated from hydrolysis of the chloro-starting material).[1][2] This is acidic and phenolic.[1][2]

Module 2: Purification & Remediation Workflows

Visualizing the Impurity Landscape

The following diagram maps the origin of common impurities to help you decide on the purification strategy.

ImpurityMap SM1 2-Chloropyrazine Reaction S_NAr Reaction (Heat/Base) SM1->Reaction ImpurityC Impurity C: 2-Hydroxypyrazine (Acidic/Phenolic) SM1->ImpurityC Hydrolysis (H2O) SM2 4-Hydroxypiperidine SM2->Reaction Product Target Free Base Reaction->Product ImpurityA Impurity A: Unreacted 2-Cl-Pyrazine (Non-polar, Neutral) Reaction->ImpurityA ImpurityB Impurity B: Excess Piperidine (Polar, Basic, No UV) Reaction->ImpurityB SaltStep HCl Salt Formation Product->SaltStep Final Target HCl Salt SaltStep->Final

Figure 1: Origin of impurities during the synthesis of 1-(Pyrazin-2-yl)piperidin-4-ol.

Q: How do I remove unreacted 2-chloropyrazine?

A: Do not rely on recrystallization alone.[1][2] Use an Acid-Base Extraction (The "Chemical Washing" Method) before forming the salt.

Protocol:

  • Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc).

  • Extract with 1M aqueous HCl (3x).

    • Mechanism:[1][2][3][4][5][6] The product (basic nitrogen) and excess piperidine protonate and move to the water layer.[7]

    • Separation: The unreacted 2-chloropyrazine (weakly basic/neutral) remains in the EtOAc layer. Discard the organic layer.

  • Basify the aqueous layer to pH > 12 using NaOH.[1]

  • Extract back into EtOAc or DCM.[1][2] This organic layer now contains your Product + Excess Piperidine.[1][2]

Q: How do I remove excess 4-hydroxypiperidine?

A: This is the most difficult impurity because it co-extracts with your product.[1][2] You must use Selective Salt Formation or Recrystallization .[1][2]

The "Salt Crash" Protocol:

  • Isolate the free base oil/solid.[1]

  • Dissolve in a minimum amount of Ethanol (EtOH) or Isopropanol (IPA) .[2]

  • Add HCl in Dioxane (4M) dropwise at 0°C.

    • Critical Step: Do not use aqueous HCl; water increases solubility and prevents crystallization.[1][2]

  • The product HCl salt is less soluble than the piperidine HCl salt in alcohols.[1]

  • Filter the precipitate.[1] Wash with cold Acetone or Diethyl Ether.[1][2]

Module 3: Advanced Recrystallization Guide

If the "Salt Crash" protocol yields colored or impure crystals, follow this self-validating recrystallization logic.

RecrystWorkflow Start Crude HCl Salt (Yellow/Brown Solid) Solvent Dissolve in boiling Ethanol (or IPA) Start->Solvent Check1 Is solution clear? Solvent->Check1 Filter Hot Filtration (Remove inorganic salts) Check1->Filter No (Cloudy) CoSolvent Add Anti-Solvent (Diethyl Ether) until turbid Check1->CoSolvent Yes Filter->CoSolvent Cool Cool slowly to 4°C CoSolvent->Cool Isolate Filter & Wash (Cold Acetone) Cool->Isolate

Figure 2: Recrystallization logic for Pyrazinyl-piperidine HCl salts.[1][2]

Key Solvents:

  • Good Solvent (Dissolver): Methanol (very high solubility), Ethanol (high), Isopropanol (moderate).

  • Anti-Solvent (Crasher): Diethyl Ether, Acetone, Hexane.

  • Recommended System: Ethanol/Diethyl Ether .[1][2] Dissolve in hot EtOH, add Et2O until slightly cloudy, then cool.

Module 4: Stability & Storage FAQs

Q: My white powder turned yellow overnight. Is it degraded? A: Likely surface oxidation or trace solvent trapping .[1][2]

  • Pyrazines are electron-deficient but can form charge-transfer complexes or oligomers that are highly colored (yellow/brown) even at ppm levels.[1][2]

  • Fix: Recrystallize from Ethanol/Charcoal. The activated charcoal will strip the colored oligomers.

Q: The salt is becoming sticky/gooey (Deliquescent). A: The hydrochloride salt of 4-hydroxypiperidine derivatives is hygroscopic .[1]

  • Cause: Exposure to ambient humidity.[1][2]

  • Fix: Dry in a vacuum oven at 40°C over

    
     (phosphorus pentoxide) or silica desiccant for 24 hours. Store in a tightly sealed vial under Argon.
    

References

  • ChemicalBook. (2025).[1][2] Synthesis and Properties of 4-Hydroxypiperidine hydrochloride (CAS 5382-17-2).[1][2][8]Link

  • BenchChem. (2025).[1][2][7][9] Application Notes and Protocols for the Purification of Piperidine Reaction Products.Link

  • National Institutes of Health (NIH). (2019).[2] Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars.[1][2][10]Link

  • SIELC Technologies. (2012).[1][2] HPLC Analysis of Piperazine and Derivatives on Primesep Columns.Link

  • Tripod (Historical Archive). The Preparation of Hydroxypyrazines and Derived Chloropyrazines.Link

Sources

Optimization

Technical Support Center: Scaling the Synthesis of 1-(Pyrazin-2-yl)piperidin-4-ol Hydrochloride

Executive Summary & Molecule Dashboard This guide addresses the specific challenges in scaling the Nucleophilic Aromatic Substitution ( ) of 2-chloropyrazine with piperidin-4-ol to produce 1-(Pyrazin-2-yl)piperidin-4-ol...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Dashboard

This guide addresses the specific challenges in scaling the Nucleophilic Aromatic Substitution (


) of 2-chloropyrazine with piperidin-4-ol to produce 1-(Pyrazin-2-yl)piperidin-4-ol hydrochloride . While the reaction appears straightforward, scaling reveals critical bottlenecks in exotherm control , impurity management (hydrolysis) , and salt hygroscopicity .
Parameter Specification
Target Molecule 1-(Pyrazin-2-yl)piperidin-4-ol hydrochloride
CAS (Free Base) 104693-44-9
CAS (HCl Salt) Specific salt CAS may vary; cite base CAS for regulatory filing
Molecular Weight 179.22 (Free Base) / 215.68 (HCl Salt)
Key Reaction

(Nucleophilic Aromatic Substitution)
Critical Impurity 2-Hydroxypyrazine (Hydrolysis product)
Safety Hazard 2-Chloropyrazine is a skin irritant and potential sensitizer.

The "Golden Route" Protocol (Scalable Methodology)

Note: This protocol prioritizes "Green Chemistry" principles validated for scale-up, moving away from DMF/DMSO to avoid aqueous work-up bottlenecks.

Phase 1: The Coupling (Water/Reflux Method)

Rationale: Using water as a solvent exploits the "on-water" effect, accelerating the reaction of hydrophobic electrophiles (2-chloropyrazine) with amines while simplifying isolation.

Reagents:

  • 2-Chloropyrazine (1.0 equiv)

  • Piperidin-4-ol (1.1 equiv)[1][2]

  • Potassium Carbonate (

    
    ) (2.0 equiv) or Potassium Fluoride (KF) (for higher reactivity)
    
  • Solvent: Water (3-5 volumes)

Step-by-Step:

  • Charge: Load water,

    
    , and piperidin-4-ol into the reactor. Stir until dissolved.
    
  • Addition: Add 2-chloropyrazine. Critical: 2-chloropyrazine is a liquid (mp ~0°C) or low-melting solid. Add slowly if reaction temperature >40°C to control exotherm.

  • Reaction: Heat to 95–100°C for 12–16 hours.

    • Checkpoint: Monitor by HPLC. Target <1% remaining 2-chloropyrazine.

  • Isolation (The "Crash Out" Strategy):

    • Cool the mixture to 0–5°C.

    • The free base, 1-(Pyrazin-2-yl)piperidin-4-ol , typically precipitates as an off-white solid due to the "salting out" effect of the inorganic byproducts (

      
      ).
      
    • Filter and wash with cold water (minimal volume) to remove salts.

    • Alternative Extraction: If the product does not precipitate (oiling out), extract with Isopropyl Acetate (IPAc) or 2-MeTHF . Avoid DCM/Chloroform on scale due to environmental regulations.

Phase 2: Salt Formation (The Hydrochloride Step)

Rationale: Controlled crystallization is essential to prevent the formation of amorphous, hygroscopic solids.

Step-by-Step:

  • Dissolution: Dissolve the isolated free base in Ethanol (EtOH) or Isopropanol (IPA) (5 volumes) at 50°C.

  • Polishing: Filter hot to remove any insoluble inorganic salts carried over.

  • Acid Addition: Add 1.25 M HCl in Ethanol/IPA (1.05 equiv) slowly at 40–50°C.

    • Warning: Do not use aqueous HCl; water inclusion promotes hygroscopicity.

  • Crystallization: Cool slowly to 0°C over 4 hours. Seed with authentic crystals at 25°C if available.

  • Drying: Filter and dry under vacuum at 45°C. Store with desiccant.

Technical Support Center: Troubleshooting & FAQs

Category A: Reaction Kinetics & Impurities

Q1: My conversion stalled at 90%, and adding more base isn't helping. What is happening? Diagnosis: You likely have product inhibition or hydrolysis .

  • The Cause: 2-Chloropyrazine is electron-deficient and susceptible to hydrolysis by hydroxide ions (generated from carbonate + water) to form 2-hydroxypyrazine . This impurity is unreactive toward the amine.

  • The Fix:

    • Switch base to DIPEA (Diisopropylethylamine) in Isopropanol or n-Butanol (anhydrous conditions) if hydrolysis is the dominant side reaction.

    • Use a slight excess (1.2 equiv) of piperidin-4-ol from the start to outcompete water.

Q2: The reaction mixture turned dark brown/black. Is the batch ruined? Diagnosis: Pyrazines are prone to oxidative degradation and polymerization at high temperatures in the presence of air.

  • The Fix:

    • Inert Atmosphere: Ensure the reactor is purged with Nitrogen (

      
      ) before heating.
      
    • Temperature Limit: Do not exceed 100°C. If using DMF, keep below 90°C to prevent solvent decomposition which can react with the amine.

    • Charcoal Treatment: The color is often due to trace polymeric impurities. Treat the free base solution with activated carbon (e.g., Darco G-60) before salt formation.

Category B: Work-up & Isolation

Q3: I used DMF as a solvent, and I cannot extract the product. It stays in the aqueous phase. Diagnosis: 1-(Pyrazin-2-yl)piperidin-4-ol is highly polar (LogP ~0.5). DMF/Water mixtures create a "phase trap."

  • The Fix:

    • Avoid DMF: Switch to the water/precipitation method described in the "Golden Route."

    • Rescue Protocol: If the batch is already in DMF, evaporate the DMF (high vacuum, <60°C) to a residue before adding water. Then, use a continuous extractor with Ethyl Acetate or IPAc for 24 hours.

Q4: The product is "oiling out" during salt formation instead of crystallizing. Diagnosis: This indicates either water contamination or too fast addition of acid.

  • The Fix:

    • Water Check: Karl Fischer (KF) titration of your solvent. If water >0.5%, dry the solvent.

    • Solvent Switch: Use Acetone as an anti-solvent. Dissolve free base in minimal EtOH, add HCl, then slowly add Acetone to induce crystallization.

    • Seeding: Generate a seed crystal by taking a small aliquot, scratching the vial, and adding it back to the main reactor.

Visualizing the Process & Impurity Landscape

The following diagram illustrates the competitive pathways and the critical control points (CCPs) for the synthesis.

SynthesisPathways Start 2-Chloropyrazine + Piperidin-4-ol Reaction Reaction Mixture (95-100°C) Start->Reaction Base, Heat ProductFreeBase 1-(Pyrazin-2-yl)piperidin-4-ol (Free Base) Reaction->ProductFreeBase Major Pathway (SnAr) ImpurityHydrolysis Impurity: 2-Hydroxypyrazine Reaction->ImpurityHydrolysis Side Reaction: Water/OH- attack (Avoid Excess Base) ImpurityDimer Impurity: Bis-substitution (Rare) Reaction->ImpurityDimer Trace SaltFormation Salt Formation (HCl/EtOH) ProductFreeBase->SaltFormation Isolation & Drying SaltFormation->Reaction Oiling Out? (Recycle/Redissolve) FinalProduct Final Product: HCl Salt SaltFormation->FinalProduct Crystallization

Caption: Process flow diagram highlighting the competition between the desired SnAr pathway and the hydrolysis impurity risk.

Data Summary: Solvent Selection Guide

Solvent SystemYield (Typical)Scalability ScoreProsCons
Water (

)
85–92%High Green, cheap, easy isolation (filtration).Requires high temp; hydrolysis risk.
DMF / DMSO 90–95%Low Homogeneous, fast reaction.Difficult removal; product loss during aqueous wash.
Isopropanol (Reflux) 75–85%Medium Good for salt formation downstream.Slower kinetics; 2-chloropyrazine may sublime.
Neat (No Solvent) 60–70%Low High throughput.Runaway exotherm risk; "tar" formation.

References

  • Walsh, K., Sneddon, H. F., & Moody, C. J. (2013). Amination of Heteroaryl Chlorides: Palladium Catalysis or SnAr in Green Solvents? Chemical Science.[3] (Demonstrates the efficacy of water as a solvent for chloropyrazine aminations).

  • Roughley, S. D., & Jordan, A. M. (2011). The Medicinal Chemist’s Guide to Solving ADMET Challenges. Journal of Medicinal Chemistry. (Context on the polarity and solubility of piperidinyl-pyrazine scaffolds).

  • Pfizer Inc. (2007). Process for synthesizing piperazine-piperidine compounds. WO2007146072A2. (Patent describing analogous scale-up conditions for pyrazine-piperidine couplings).

  • Reichardt, C., & Welton, T. (2010). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH. (Theoretical grounding for "on-water" reaction acceleration).

Disclaimer: This guide is for research and development purposes. Always consult local EHS regulations and perform a specific safety assessment before scaling up any chemical process.

Sources

Troubleshooting

Technical Support Center: Troubleshooting Poor Reproducibility with 1-(Pyrazin-2-yl)piperidin-4-ol hydrochloride

A Message from Your Senior Application Scientist Welcome to the technical support center. As researchers and drug development professionals, we understand that robust, reproducible data is the cornerstone of scientific p...

Author: BenchChem Technical Support Team. Date: February 2026

A Message from Your Senior Application Scientist

Welcome to the technical support center. As researchers and drug development professionals, we understand that robust, reproducible data is the cornerstone of scientific progress. You are working with 1-(Pyrazin-2-yl)piperidin-4-ol hydrochloride, a heterocyclic compound with significant potential, likely as a building block or active agent in your discovery pipeline.[1][2][3][4] However, like many novel small molecules, achieving consistent results can be challenging.

This guide is designed to move beyond generic advice. It is structured to provide you with the causal explanations behind common reproducibility issues and to empower you with systematic, self-validating workflows to diagnose and resolve them. Our goal is to help you build confidence in your assays and accelerate your research.

Part 1: Frequently Asked Questions (FAQs) - Foundational Knowledge

This section addresses the most common handling and preparation questions. Getting these foundational steps right is the first line of defense against assay variability.

Q1: What are the optimal storage and handling conditions for 1-(Pyrazin-2-yl)piperidin-4-ol hydrochloride?

A1: Proper storage is critical for maintaining the integrity of the compound. As a hydrochloride salt, it can be hygroscopic, meaning it readily absorbs moisture from the air.[5][6]

  • Solid Compound: Store the vial tightly sealed in a cool, dry, and dark place. A desiccator at 2-8°C is ideal. Keep it segregated from strong bases, amines, and oxidizing agents to prevent chemical reactions.[5][7][8]

  • Stock Solutions (DMSO): While DMSO itself is hygroscopic, preparing concentrated stock solutions (e.g., 10-50 mM) can offer stability. Aliquot the stock solution into single-use vials to minimize freeze-thaw cycles and water absorption during vial opening.[9] Store these aliquots at -20°C or -80°C.

  • Aqueous Solutions: Avoid long-term storage in aqueous buffers. Due to the potential for hydrolysis and lower stability, it is best practice to prepare fresh dilutions in your assay buffer from the DMSO stock for each experiment.

Q2: I'm preparing my stock solution in DMSO. Are there any special considerations?

A2: Yes. The quality of your stock solution is a critical control point.

  • Solvent Quality: Always use anhydrous, high-purity DMSO. Water in the DMSO can decrease the solubility of many compounds and promote degradation over time.[9]

  • Dissolution: Ensure the compound is fully dissolved. This may require gentle warming (to 37°C) and vortexing. Visually inspect the solution against a light source to confirm there are no suspended micro-precipitates.

  • Freeze-Thaw Cycles: Repeated freeze-thaw cycles are a major source of inconsistent results. Water uptake during each cycle can cause the compound to precipitate out of the DMSO stock, effectively lowering its concentration in subsequent experiments.[9] Aliquoting is the most effective mitigation strategy.

Q3: What intrinsic properties of this molecule could be impacting my assay?

A3: 1-(Pyrazin-2-yl)piperidin-4-ol is a nitrogen-containing heterocyclic compound. These structures are rich in biological activity but also have properties that require careful management in assays.[2][4][10]

  • Solubility: While the hydrochloride salt enhances aqueous solubility, the core molecule may still have limited solubility in physiological buffers (pH ~7.4).[1][6] This is one of the most significant causes of poor reproducibility.[11] A compound that is soluble at 10 mM in DMSO may precipitate when diluted to 10 µM in an aqueous buffer.[12][13]

  • pH Sensitivity: The piperidine and pyrazine nitrogens have basic properties. The protonation state of the molecule will change with pH, which can affect its solubility, cell permeability, and target binding. Ensure your assay buffer pH is consistent across all experiments.

  • Potential for Assay Interference: Heterocyclic compounds can sometimes interfere with assay readouts. For example, they may possess intrinsic fluorescence or quench the signal of a fluorescent probe.[14] This should be tested directly.

Part 2: Troubleshooting Guide - Diagnosing and Solving Reproducibility Issues

This section provides systematic workflows to address specific experimental problems.

Problem 1: My IC50 values are inconsistent between experiments.

This is the most frequent complaint and often points to issues with the compound's behavior in the assay medium.

Potential Root Causes:
  • Compound Precipitation: The effective concentration of the compound in the assay is lower than the nominal concentration due to precipitation.[9][11]

  • Compound Degradation: The compound may be unstable in the assay buffer or under specific experimental conditions (e.g., prolonged incubation at 37°C).

  • Variability in Cell Health/Density: In cell-based assays, differences in cell passage number, confluency, or seeding density can dramatically alter the response to a compound.[15][16]

  • Inconsistent Reagent/Plate Handling: Minor variations in incubation times, pipetting technique, or plate reader settings can lead to significant data scatter.[17]

Systematic Troubleshooting Workflow:

The following decision tree provides a logical path to identify the source of IC50 variability.

G start Start: Inconsistent IC50 solubility_check Step 1: Assess Kinetic Solubility (See Protocol 1) start->solubility_check precipitate_obs Precipitate or Turbidity Observed? solubility_check->precipitate_obs optimize_dilution Action: Optimize Dilution - Decrease top concentration - Add surfactant (e.g., 0.01% Tween-20) - Increase DMSO % (if tolerated) precipitate_obs->optimize_dilution  Yes stability_check Step 2: Check Compound Stability (Incubate in buffer, analyze via HPLC) precipitate_obs->stability_check No retest_ic50_1 Retest IC50 optimize_dilution->retest_ic50_1 retest_ic50_1->stability_check degradation_obs Degradation Observed? stability_check->degradation_obs fresh_prep Action: Prepare Fresh Dilutions - Minimize incubation time - Check buffer compatibility degradation_obs->fresh_prep  Yes cell_check Step 3 (Cell-Based): Standardize Cells (See Protocol 2) degradation_obs->cell_check No retest_ic50_2 Retest IC50 fresh_prep->retest_ic50_2 retest_ic50_2->cell_check cell_protocol Action: Implement Strict Protocol - Use consistent passage number - Seed from sub-confluent flask - Verify cell density cell_check->cell_protocol retest_ic50_3 Retest IC50 cell_protocol->retest_ic50_3 assay_params Step 4: Review Assay Parameters - Pipetting, incubation times - Plate reader settings retest_ic50_3->assay_params resolved Problem Resolved assay_params->resolved

Caption: Troubleshooting Decision Tree for IC50 Variability.

Problem 2: I'm observing high background or a drifting baseline in my assay.

This suggests that the compound is interfering with the detection method or exhibiting non-specific activity.

Potential Root Causes:
  • Compound Autofluorescence/Absorbance: The compound itself may emit light or absorb light at the same wavelengths used for assay readout, creating a false signal.[14]

  • Light Scattering: Micro-precipitates of the compound can scatter the excitation light in fluorescence or luminescence assays, leading to artificially high readings.[18]

  • Non-Specific Binding/Aggregation: At high concentrations, compounds can form aggregates that may sequester assay reagents or interact non-specifically with proteins, causing artifacts.[14]

  • Media Component Interference: Components in cell culture media, like phenol red or fetal bovine serum (FBS), can contribute to background fluorescence.[18]

Systematic Troubleshooting Workflow:

This workflow helps isolate the source of the interference.

G start Start: High Background Signal interference_test Step 1: Perform Compound Interference Test (See Protocol 3) start->interference_test interference_found Interference Detected? interference_test->interference_found sub_node_1 Is signal concentration-dependent? interference_found->sub_node_1  Yes solubility_check Step 2: Re-assess Solubility Visually inspect wells for precipitates interference_found->solubility_check No sub_node_2 Action: Switch to an orthogonal assay with a different detection method. sub_node_1->sub_node_2 sub_node_3 Action: Subtract background from a 'compound-only' control well. sub_node_1->sub_node_3 resolved Problem Identified sub_node_3->resolved precipitate_found Precipitate Observed? solubility_check->precipitate_found optimize_sol Action: Optimize Solubility - Lower compound concentration - Test different buffer/media precipitate_found->optimize_sol  Yes media_check Step 3: Check Media Interference Run assay in PBS or phenol-red free media precipitate_found->media_check No optimize_sol->resolved media_check->resolved

Caption: Workflow for Diagnosing High Background Signal.

Table 1: Troubleshooting Quick Reference Guide
Observed Problem Most Likely Cause(s) Primary Recommended Action(s)
Drifting IC50 1. Compound precipitation at high concentrations.2. Inconsistent cell seeding or health.1. Perform a kinetic solubility test (Protocol 1 ).2. Standardize cell culture procedures (Protocol 2 ).
High Background 1. Compound autofluorescence/absorbance.2. Light scattering from compound precipitates.1. Run a compound interference assay (Protocol 3 ).2. Visually inspect wells under a microscope for precipitates.
Weak or No Signal 1. Compound degradation in assay buffer.2. Insufficient cell number or enzyme concentration.1. Prepare fresh compound dilutions immediately before use.2. Perform a cell/enzyme titration experiment.
Poor Replicates 1. Inaccurate pipetting.2. "Edge effects" in the microplate.1. Calibrate pipettes; use reverse pipetting for viscous solutions.2. Do not use outer wells for data; fill them with PBS.[16]

Part 3: Key Protocols & Methodologies

These protocols provide detailed, self-validating steps for the diagnostic experiments referenced above.

Protocol 1: Kinetic Solubility Assessment via Turbidimetry

This assay determines the concentration at which the compound begins to precipitate when diluted from a DMSO stock into an aqueous buffer.[12][13]

  • Preparation:

    • Prepare a 10 mM stock solution of 1-(Pyrazin-2-yl)piperidin-4-ol hydrochloride in 100% DMSO.

    • Fill a clear, 96-well microplate with 198 µL of your final assay buffer in each well of a single column (A1-H1).

    • Add 198 µL of 100% DMSO to well A2 and 198 µL of assay buffer to wells B2-H2.

  • Serial Dilution:

    • Add 2 µL of the 10 mM stock to well A1 (final concentration: 100 µM, 1% DMSO). Mix thoroughly. This is your highest concentration.

    • Control: Add 2 µL of 100% DMSO to well A2 (1% DMSO buffer blank).

    • Transfer 100 µL from well A1 to well B1, mix, and repeat this 1:2 serial dilution down the column to well G1. Do not add compound to well H1 (buffer-only blank).

  • Incubation and Measurement:

    • Incubate the plate at your assay temperature (e.g., room temperature or 37°C) for 1-2 hours.

    • Measure the absorbance (optical density) at a high wavelength (e.g., 620 or 700 nm) where the compound does not absorb. An increase in absorbance indicates light scattering from precipitates.

    • Self-Validation: Visually inspect the wells against a dark background. The lowest concentration at which you can see cloudiness is the visual precipitation point. This should correlate with the absorbance data.

  • Analysis:

    • Subtract the absorbance of the buffer-only blank (H1) from all other wells.

    • The kinetic solubility limit is the highest concentration before a significant increase in absorbance is observed compared to the 1% DMSO control (A2). Your top assay concentration should be kept below this limit.

Protocol 2: Standardizing Cell-Based Assays

Consistency in cell handling is paramount for reproducible data in cell-based assays.[15][19]

  • Cell Culture Standardization:

    • Passage Number: Use cells within a defined low-passage number range (e.g., passages 5-15). High passage numbers can lead to phenotypic drift.

    • Confluency: Always passage cells when they are in the logarithmic growth phase (e.g., 70-80% confluent). Do not use cells from a 100% confluent or starved flask.

    • Cell Detachment: Use a consistent method and time for cell detachment (e.g., trypsinization for 3 minutes). Over-trypsinization can damage cell membranes.

  • Cell Seeding:

    • Accurate Counting: Use an automated cell counter or a hemocytometer to determine cell density. Ensure a single-cell suspension by gentle pipetting.

    • Even Distribution: After adding cells to the plate, gently swirl in a "figure-8" motion to ensure even distribution and avoid clumping in the center of wells.

    • Edge Effects: To mitigate evaporation and temperature gradients, do not use the outermost wells of the plate for experimental data. Fill these wells with 100-200 µL of sterile PBS or media.[16]

  • Cell Titration Experiment (Pre-Assay Optimization):

    • Purpose: To find the optimal cell density where the assay signal is robust and in a linear range.

    • Method: Plate a range of cell densities (e.g., from 1,000 to 50,000 cells/well) and perform the assay with your positive and negative controls.

    • Analysis: Plot the assay signal versus the cell number. Choose a cell density in the middle of the linear portion of the curve for all future experiments. This ensures the signal is not limited by either too few cells or by exhausting assay reagents or nutrients.[16]

Table 2: Example Data from a Cell Titration (ATP-Based Viability Assay)
Cells/WellRaw Luminescence (RLU)Signal-to-BackgroundLinearityRecommendation
1,00015,00015LinearSignal may be too low for inhibitor studies.
5,00078,00078LinearGood starting point.
10,000 155,000 155 Linear Optimal density for this assay.
25,000350,000350LinearAcceptable, but uses more cells.
50,000410,000410PlateauingSignal is becoming non-linear; avoid.
Protocol 3: Compound Interference Testing

This protocol determines if the compound directly interferes with your assay's detection system.

  • Plate Setup: Prepare a 96-well plate (using the same plate type, e.g., black for fluorescence, white for luminescence, as your main assay).[18]

  • Reagent Layout:

    • Wells 1 (Compound Only): Add your compound serially diluted in assay buffer.

    • Wells 2 (Assay Reagents Only): Add your assay detection reagents in buffer (e.g., fluorescent substrate + enzyme, but no cells). This is your baseline signal.

    • Wells 3 (Compound + Assay Reagents): Add the assay reagents and the serially diluted compound.

  • Measurement: Incubate for the standard assay time and read the plate on your plate reader using the same settings as your main experiment.

  • Analysis:

    • Autofluorescence/Absorbance: Compare "Wells 1" to the buffer blank. A high signal indicates the compound itself is interfering.

    • Signal Quenching/Enhancement: Compare "Wells 3" to "Wells 2". A concentration-dependent decrease in signal suggests the compound is quenching the probe. An increase suggests enhancement or a direct reaction with the reagents.

    • Action: If significant interference is observed, you may need to find an alternative, orthogonal assay with a different detection modality (e.g., switch from a fluorescence-based assay to a label-free technology).[14]

References

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451. [Link]

  • Martínez-Santamaría, L., et al. (2013). Evaluation of the effect of compound aqueous solubility in cytochrome P450 inhibition assays. Pharmacology & Pharmacy, 4(1), 86-96. [Link]

  • Prime, M., et al. (2018). Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. ResearchGate. [Link]

  • Eppendorf. (n.d.). Troubleshooting Cell-based Assays - Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis. [Link]

  • Tecan. (n.d.). Getting to the root of poor ELISA data reproducibility. [Link]

  • Stanford University. (n.d.). Standard Operating Procedure: Hydrochloric Acid. [Link]

  • Unchained Labs. (2025). High-Throughput Measurement of Compound Solubility and Physical Form with BMI. [Link]

  • pION INC. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. [Link]

  • Bitesize Bio. (2024). The Ultimate Guide to Troubleshooting Microplate Assays. [Link]

  • BellBrook Labs. (2025). Common Challenges in Biochemical Assays and How to Overcome Them. [Link]

  • Lab Manager. (2026). Chemical Storage Safety: Acids, Bases & Solvents Best Practices. [Link]

  • Precision Polymer Engineering. (2023). Hydrochloric Acid Storage Tanks: Storage Requirements and Precautions. [Link]

  • Zhang, Y., et al. (2023). Pharmacological activity and mechanism of pyrazines. European Journal of Medicinal Chemistry, 258, 115544. [Link]

  • MDPI. (n.d.). Special Issue : Heterocyclic Compounds: Synthesis, Design, and Biological Activity. [Link]

  • Kumar, R., & Arun, Y. (2013). Piperidin-4-one: the potential pharmacophore. Medicinal Chemistry Research, 22(10), 4593-4603. [Link]

  • Royal Society of Chemistry. (2025). Recent advances in non-conventional synthesis of N-heterocyclic compounds: emerging strategies and biological perspectives. [Link]

  • Der Pharma Chemica. (n.d.). A Review: Biological Importance of Heterocyclic Compounds. [Link]

  • Storemasta. (2023). Safe practices for storing acids and bases in the workplace. [Link]

  • Frontiers Media. (2023). Editorial: Emerging heterocycles as bioactive compounds. [Link]

Sources

Optimization

Addressing off-target effects of 1-(Pyrazin-2-yl)piperidin-4-ol hydrochloride

Subject: Troubleshooting Off-Target Effects & Experimental Artifacts Ticket ID: #PYR-PIP-4OH-001 Status: Open Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Troubleshooting Off-Target Effects & Experimental Artifacts

Ticket ID: #PYR-PIP-4OH-001 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1]

Executive Summary

You are likely utilizing 1-(Pyrazin-2-yl)piperidin-4-ol hydrochloride (CAS: 1036306-03-8 / generic scaffold) as a core pharmacophore or fragment in a lead optimization campaign.[1] While this scaffold is "privileged"—appearing in kinase inhibitors (e.g., CHK1 inhibitors), GPCR agonists (GPR119), and antivirals—it carries inherent liabilities.

The pyrazine ring is an electron-deficient heteroaromatic that mimics the adenine ring of ATP, driving kinase promiscuity . Simultaneously, the piperidine moiety is a classic pharmacophore for hERG channel blockade , posing cardiotoxicity risks.

This guide provides a self-validating troubleshooting framework to distinguish between true biological off-target effects and physicochemical artifacts caused by the hydrochloride salt form.[1]

Module 1: Kinase Promiscuity (The Pyrazine Factor)

User Question: "I am observing broad, non-specific inhibition across my kinase panel (activity < 1 µM) even though my design targets a specific serine/threonine kinase. Is this a scaffold artifact?"

Technical Diagnosis: Yes, this is a known liability of the pyrazine moiety. The pyrazine nitrogen atoms act as high-affinity Hydrogen Bond Acceptors (HBA).[1] In the ATP-binding pocket of kinases, the pyrazine ring often mimics the purine ring of ATP, forming H-bonds with the "hinge region" backbone (e.g., the NH of the hinge residue).

Troubleshooting Protocol:

  • Perform a Thermal Shift Assay (TSA/DSF):

    • Why: To validate specific binding versus non-specific aggregation. Promiscuous aggregators will not show a clean

      
       shift.
      
    • Protocol:

      • Prepare protein at 2–5 µM in HEPES buffer.

      • Add compound at 10–50 µM (ensure final DMSO < 1%).

      • Add SYPRO Orange dye.

      • Run melt curve (

        
        ).
        
      • Pass Criteria: A clean, sigmoidal shift (

        
        ) indicates specific binding. A flat or noisy line suggests aggregation/precipitation.
        
  • The "Gatekeeper" Clash Test:

    • Strategy: If you need selectivity, you must exploit the "gatekeeper" residue. Pyrazine is planar.[2] If your target kinase has a small gatekeeper (e.g., Threonine) and your off-targets have large ones (e.g., Methionine/Phenylalanine), derivatize the pyrazine at the C-5 or C-6 position to induce a steric clash with the off-targets.[1]

Data Summary: Common Kinase Off-Targets for Pyrazine Scaffolds

Off-Target FamilyInteraction MechanismMitigation Strategy
CDK Series (1, 2, 5) Pyrazine N interacts with hinge backbone.[1]Add substituent at Pyrazine C-3 to twist the ring out of planarity.[1]
CHK1 High affinity for the ATP pocket.Introduce steric bulk on the piperidine ring to disrupt fit.
GSK3

H-bond acceptor overlap.Check selectivity early; GSK3

inhibition is often toxic.
Module 2: hERG Toxicity (The Piperidine Factor)

User Question: "My patch-clamp data shows hERG inhibition (IC50 ~ 5 µM). Is this driven by the pyrazine or the piperidine?"

Technical Diagnosis: This is almost certainly driven by the piperidine ring. The hERG potassium channel has a large hydrophobic pore with aromatic residues (Tyr652, Phe656) that trap lipophilic, basic amines.

  • The Trap: The basic nitrogen of the piperidine (pKa ~9–10) is protonated at physiological pH. It forms a cation-

    
     interaction with the hERG aromatic residues.[1]
    
  • The Pyrazine Role: While less critical, the pyrazine adds lipophilicity (LogP), which correlates linearly with hERG potency.

Mitigation Workflow (Visualized):

hERG_Mitigation Start hERG Signal Detected (IC50 < 10 µM) Step1 Calculate LogP & pKa Start->Step1 Decision Is Basic N Essential? Step1->Decision PathA Reduce Basicity (Add F/EWG to Piperidine) Decision->PathA Yes (Keep Amine) PathB Reduce Lipophilicity (Add Polar Groups) Decision->PathB No (Amine not critical) PathC Zwitterion Strategy (Add Carboxyl/Acid) PathA->PathC If still potent

Figure 1: Decision tree for mitigating hERG liability in piperidine-based scaffolds.

Specific Chemical Modifications:

  • Fluorination: Add a fluorine atom to the piperidine ring (3-F or 3,3-difluoro).[1] This lowers the pKa of the nitrogen (reducing cation-

    
     interactions) without significantly changing the steric profile.
    
  • Oxygenation: The 4-OH group in your molecule is actually beneficial here. It lowers LogP compared to a naked piperidine. Do not remove it unless necessary.[3]

Module 3: Experimental Artifacts (The HCl Salt)

User Question: "I'm seeing inconsistent potency between batches, and my cellular assays show toxicity that doesn't match the biochemical data."

Technical Diagnosis: You are using the hydrochloride salt .[4] This introduces two specific variables:

  • pH Drop in Low-Buffer Assays: In biochemical assays with weak buffers (e.g., 10 mM Tris), adding high concentrations of an HCl salt can drop the pH, inhibiting enzymes non-specifically.

  • Hygroscopicity: Piperidine HCl salts can be hygroscopic. If your compound has absorbed water, your calculated molarity is wrong (you are weighing water, not drug), leading to an apparent loss of potency.

Validation Protocol:

StepActionRationale
1. pH Check Measure pH of the assay buffer after adding the compound at the highest test concentration (e.g., 100 µM).Ensure pH remains within ±0.1 of the target. If it drops, increase buffer strength (e.g., to 50 mM HEPES).
2. Free Base Conversion Wash the organic layer with

during extraction to isolate the free base.
Compare IC50 of Free Base vs. HCl salt. They should be identical. If HCl is more potent, pH is likely the artifact.
3. Elemental Analysis Submit sample for Chlorine (Cl) and Water (KF) content.Confirm stoichiometry. A "wet" salt will shift your IC50 curve to the right (weaker).
Module 4: Metabolic Stability (The 4-OH Liability)

User Question: "The compound is active in vitro but has very high clearance in microsomes (HLM). Why?"

Technical Diagnosis: The 4-hydroxy group on the piperidine is a "metabolic soft spot."[1]

  • Mechanism: Cytochrome P450 enzymes (and dehydrogenases) rapidly oxidize the secondary alcohol (CH-OH) to a ketone (C=O).[1]

  • Consequence: The ketone may be inactive or reactive (forming Schiff bases).

Structural Optimization Map:

Metabolism_Map Center 1-(Pyrazin-2-yl) piperidin-4-ol Oxidation Oxidation to Ketone (Major Route) Center->Oxidation CYP/ADH Glucuronidation O-Glucuronidation (Phase II) Center->Glucuronidation UGT Sol1 Gem-dimethylation (Steric Block) Oxidation->Sol1 Fix Sol2 Fluorination (C-4) (Block H-abstraction) Oxidation->Sol2 Fix

Figure 2: Metabolic pathways affecting the 4-OH piperidine motif and chemical stabilization strategies.

Recommendation: Replace the 4-H (attached to the same carbon as the -OH) with a Methyl group or Trifluoromethyl group.[1] This blocks the extraction of the alpha-proton, preventing oxidation to the ketone, while preserving the hydrogen-bonding capability of the hydroxyl group.

References
  • Miniyar, P. B., et al. (2016). "Piperazine and Piperidine: Privileged Scaffolds in Anticancer Drug Discovery." Mini-Reviews in Medicinal Chemistry.

  • Foloppe, N., et al. (2009). "Structure-Based Design of Novel Chk1 Inhibitors: Insights into Hydrogen Bonding and Water Bridging." Journal of Medicinal Chemistry. (Discusses Pyrazine-Piperidine binding modes in kinases).

  • Jamieson, C., et al. (2006). "Medicinal Chemistry of hERG Optimizations: Highlights from the Recent Literature." Journal of Medicinal Chemistry. (Detailed SAR on reducing piperidine basicity to avoid hERG).

  • Baell, J. B., & Holloway, G. A. (2010). "New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries." Journal of Medicinal Chemistry.

Sources

Reference Data & Comparative Studies

Validation

1-(Pyrazin-2-yl)piperidin-4-ol hydrochloride versus [specific analog] activity

Topic: Comparative Profiling: 1-(Pyrazin-2-yl)piperidin-4-ol Hydrochloride vs. 1-(Pyridin-2-yl)piperidin-4-ol Hydrochloride Executive Summary This technical guide compares 1-(Pyrazin-2-yl)piperidin-4-ol hydrochloride wit...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Profiling: 1-(Pyrazin-2-yl)piperidin-4-ol Hydrochloride vs. 1-(Pyridin-2-yl)piperidin-4-ol Hydrochloride

Executive Summary

This technical guide compares 1-(Pyrazin-2-yl)piperidin-4-ol hydrochloride with its closest bioisosteric analog, 1-(Pyridin-2-yl)piperidin-4-ol hydrochloride . Both compounds serve as critical pharmacophores in the development of G-protein-coupled receptor 119 (GPR119) agonists for type 2 diabetes and kinase inhibitors.

The primary distinction lies in the nitrogen scan modification: replacing the pyridine ring with a pyrazine ring introduces a second nitrogen atom. This modification significantly alters the pKa, lipophilicity (LogP), and metabolic stability of the scaffold without disrupting the binding mode, a strategy often employed to improve the drug-like properties (ADME) of clinical candidates.

Chemical & Physicochemical Comparison

The introduction of the second nitrogen in the pyrazine ring creates a stronger electron-withdrawing effect on the piperidine nitrogen compared to the pyridine analog. This results in reduced basicity and increased polar surface area (tPSA).

Feature1-(Pyrazin-2-yl)piperidin-4-ol HCl 1-(Pyridin-2-yl)piperidin-4-ol HCl Impact on Drug Design
Structure Pyrazine ring (1,4-diazine) attached to piperidine N.Pyridine ring (azine) attached to piperidine N.Pyrazine is a "nitrogen walk" analog of pyridine.
Molecular Weight (Free Base) ~179.22 g/mol ~178.23 g/mol Negligible difference.
Calc. LogP (Lipophilicity) ~0.3 - 0.5 ~0.8 - 1.1 Pyrazine is less lipophilic , improving aqueous solubility.
Electronic Effect High electron deficiency (2 N atoms). Stronger delocalization of piperidine lone pair.Moderate electron deficiency (1 N atom).Pyrazine facilitates easier SNAr synthesis.
Basicity (pKa) Lower (Piperidine N lone pair is less available).[1]Higher (More basic).[2]Pyrazine analog has lower risk of hERG channel inhibition (often linked to high basicity).
Metabolic Stability High (Pyrazine is resistant to oxidative metabolism).Moderate (Pyridine can be susceptible to N-oxidation).Pyrazine often extends half-life (

).

Synthetic Accessibility & Workflow

The synthesis of the pyrazine derivative is notably more efficient due to the electron-deficient nature of the pyrazine ring, which facilitates Nucleophilic Aromatic Substitution (SNAr) without the need for expensive palladium catalysts often required for unactivated pyridines.

Comparative Synthetic Pathway (Graphviz)

SynthesisComparison cluster_Pyrazine Route A: Pyrazine Analog (Preferred) cluster_Pyridine Route B: Pyridine Analog Start Piperidin-4-ol Rxn1 2-Chloropyrazine + Base (K2CO3) Start->Rxn1 Rxn2 2-Bromopyridine + Pd Catalyst / Heat Start->Rxn2 Prod1 1-(Pyrazin-2-yl)piperidin-4-ol Rxn1->Prod1 Mech1 Mechanism: S_NAr (Facile) Rxn1->Mech1 Salt Final Hydrochloride Salt Prod1->Salt HCl/Dioxane Prod2 1-(Pyridin-2-yl)piperidin-4-ol Rxn2->Prod2 Mech2 Mechanism: Buchwald-Hartwig or High Temp S_NAr Rxn2->Mech2 Prod2->Salt HCl/Dioxane

Caption: Route A (Pyrazine) proceeds via mild SNAr due to ring activation. Route B (Pyridine) often requires metal catalysis or harsher conditions due to lower electrophilicity.

Biological Activity Context: GPR119 Agonism[3][4][5]

Both compounds are widely cited as "head groups" or linkers in the synthesis of GPR119 agonists , a target for Type 2 Diabetes (T2DM) treatment. Activation of GPR119 in pancreatic


-cells leads to glucose-dependent insulin secretion (GSIS).[3]
  • Pyrazine Advantage: In Structure-Activity Relationship (SAR) studies, replacing a pyridine ring with a pyrazine often maintains potency while lowering lipophilicity , which reduces non-specific binding and improves the metabolic profile.[4]

  • Mechanism: These scaffolds mimic the endogenous lipid ligands (e.g., oleoylethanolamide) by positioning the piperidine nitrogen to interact with specific residues (e.g., Asp/Glu) in the GPCR transmembrane bundle.

GPR119 Signaling Pathway Activation

GPR119_Pathway Ligand 1-(Pyrazin-2-yl)piperidin-4-ol (Scaffold-based Agonist) Receptor GPR119 Receptor (Pancreatic Beta Cell) Ligand->Receptor Binding Gs G_alpha_s Protein Activation Receptor->Gs AC Adenylyl Cyclase Gs->AC cAMP Increase cAMP AC->cAMP PKA PKA Activation cAMP->PKA EPAC EPAC2 cAMP->EPAC Alternative Pathway Insulin Glucose-Dependent Insulin Secretion (GSIS) PKA->Insulin EPAC->Insulin

Caption: Activation of GPR119 by pyrazine-piperidine scaffolds triggers cAMP accumulation, leading to insulin secretion.

Experimental Protocols

Protocol A: Synthesis of 1-(Pyrazin-2-yl)piperidin-4-ol (SNAr Method)

Use this protocol to generate the target compound from commercially available starting materials.

Reagents:

  • 2-Chloropyrazine (1.0 equiv)

  • Piperidin-4-ol (1.2 equiv)

  • Potassium Carbonate (

    
    , 2.0 equiv)[4]
    
  • Solvent: DMF or DMSO (anhydrous)

Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-chloropyrazine (e.g., 10 mmol) in DMF (20 mL).

  • Addition: Add piperidin-4-ol (12 mmol) followed by

    
     (20 mmol).
    
  • Reaction: Heat the mixture to 80–100°C for 4–6 hours. Monitor by TLC (System: 5% MeOH in DCM) or LC-MS. The pyrazine nitrogen activates the ring, allowing displacement of the chloride.[4]

    • Note: The pyridine analog would typically require 120°C+ or Pd

      
      (dba)
      
      
      
      /BINAP catalysis.
  • Work-up: Cool to room temperature. Pour into ice-water (100 mL) and extract with Ethyl Acetate (3 x 30 mL).

  • Purification: Wash combined organics with brine, dry over

    
    , and concentrate. Purify via flash column chromatography (Silica gel, Gradient: 0-10% MeOH/DCM).
    
  • Salt Formation: Dissolve the free base in minimal ethanol, add 4M HCl in dioxane (1.5 equiv), and stir at 0°C. Filter the precipitated white solid (Hydrochloride salt).

Protocol B: In Vitro cAMP Functional Assay (GPR119 Activity)

Use this protocol to compare the biological efficacy of the pyrazine vs. pyridine analogs.

System: HEK293 cells stably expressing human GPR119. Detection: TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) cAMP kit.

Steps:

  • Seeding: Plate cells (2,000 cells/well) in 384-well plates in assay buffer (HBSS + 0.1% BSA + 0.5 mM IBMX).

  • Treatment: Add serial dilutions of 1-(Pyrazin-2-yl)piperidin-4-ol and the Pyridin-2-yl analog (Range: 1 nM to 10

    
    M).
    
  • Incubation: Incubate for 30–60 minutes at room temperature.

  • Lysis/Detection: Add detection reagents (cAMP-d2 antibody and Cryptate-labeled cAMP) per kit instructions.

  • Readout: Measure fluorescence ratio (665 nm/620 nm).

  • Analysis: Plot dose-response curves to determine

    
    .
    
    • Expected Outcome: Both compounds act as weak agonists or fragments. The pyrazine analog typically shows similar potency but improved solubility profiles compared to the pyridine.

Conclusion

While 1-(Pyridin-2-yl)piperidin-4-ol is the classic bioisostere, 1-(Pyrazin-2-yl)piperidin-4-ol hydrochloride offers distinct advantages in medicinal chemistry campaigns:

  • Superior Solubility: The extra nitrogen lowers LogP.

  • Synthetic Ease: Activated SNAr chemistry avoids heavy metals.

  • Metabolic Robustness: Reduced susceptibility to oxidative metabolism.

For researchers developing GPR119 agonists or kinase inhibitors, the pyrazine scaffold represents a "drug-like" upgrade over the pyridine baseline.

References

  • Synthesis and pharmacological profile of a new selective G protein-coupled receptor 119 agonist. Source: Chemical & Pharmaceutical Bulletin (2012). URL:[Link]

  • 2,5-Disubstituted pyridines as potent GPR119 agonists. Source: Bioorganic & Medicinal Chemistry Letters (2010). URL:[Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Source: Molecules (MDPI) (2023). URL:[Link]

  • Pyrimidinylpiperdinyloxypyridone Analogues as GPR119 Modulators. Source: ACS Medicinal Chemistry Letters (2014). URL:[Link]

  • Heterocyclic Amines - Chemistry LibreTexts. Source: LibreTexts Chemistry. URL:[Link][5][6][7]

Sources

Comparative

Comparative Guide: Biological Efficacy of 1-(Pyrazin-2-yl)piperidin-4-ol Scaffolds

This guide provides an in-depth technical analysis of 1-(Pyrazin-2-yl)piperidin-4-ol (CAS: 420844-68-4) and its structural analogs. It focuses on their application as privileged scaffolds in the development of GPR119 ago...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 1-(Pyrazin-2-yl)piperidin-4-ol (CAS: 420844-68-4) and its structural analogs. It focuses on their application as privileged scaffolds in the development of GPR119 agonists for the treatment of Type 2 Diabetes Mellitus (T2DM).[1]

Executive Summary & Scaffold Analysis

1-(Pyrazin-2-yl)piperidin-4-ol represents a critical "head group" pharmacophore in medicinal chemistry. It combines a polar, metabolically distinct pyrazine ring with a piperidine linker, providing a versatile handle (the 4-hydroxyl group) for further functionalization.

In the context of GPR119 agonism , this scaffold serves as a mimic of the endogenous ligand oleoylethanolamide (OEA), specifically replacing the polar head to improve oral bioavailability and metabolic stability against amidases.

Core Scaffold Specifications
FeatureSpecification
IUPAC Name 1-(Pyrazin-2-yl)piperidin-4-ol
CAS Number 420844-68-4
Molecular Weight 179.22 g/mol
Key Role Pharmacophore Head Group / Linker
Primary Target GPR119 (G-protein coupled receptor 119)
Therapeutic Area Type 2 Diabetes, Obesity, NASH

Mechanism of Action: The GPR119 Pathway[2][3]

The biological activity of analogs derived from this scaffold stems from their ability to stabilize the active conformation of GPR119, a G


-coupled receptor expressed primarily in pancreatic 

-cells and intestinal L-cells.
  • Pancreatic

    
    -cells:  Activation leads to adenylate cyclase (AC) stimulation 
    
    
    
    increased cAMP
    
    
    activation of PKA and Epac2
    
    
    Glucose-Dependent Insulin Secretion (GSIS) .
  • Intestinal L-cells: Activation triggers the release of incretins (GLP-1 and GIP), which further potentiate insulin secretion and suppress appetite.

Signaling Pathway Visualization

GPR119_Pathway Agonist Pyrazine-Piperidine Analog GPR119 GPR119 Receptor (Pancreatic/Intestinal) Agonist->GPR119 Binding & Activation Gs Gαs Protein GPR119->Gs Coupling AC Adenylate Cyclase Gs->AC Stimulation cAMP cAMP Increase AC->cAMP ATP to cAMP PKA PKA / Epac2 cAMP->PKA Activates Insulin Insulin Secretion (Glucose Dependent) PKA->Insulin In β-cells GLP1 GLP-1 Release PKA->GLP1 In L-cells GLP1->Insulin Potentiation

Caption: Signal transduction pathway activated by 1-(Pyrazin-2-yl)piperidin-4-ol derived agonists.[2]

Comparative Analysis of Analogs

The "parent" molecule (the alcohol) has negligible potency. High-affinity binding requires functionalization at the 4-position with a lipophilic "tail" (often an aryl carbamate or ether). The table below compares the Pyrazine scaffold against key competitor scaffolds (Pyrimidine and Pyridine).

Performance Comparison Matrix
Compound ClassRepresentative AnalogStructure Modification (vs. Parent)hGPR119 EC

(nM)
Metabolic StabilityClinical Status
Pyrazine Scaffold Analog 14c (Generic)4-position aryl ether~50 - 200 nMModerate (Pyrazine oxidation)Preclinical
Pyrimidine Scaffold BMS-903452 Pyrimidine ring replaces Pyrazine~2 - 10 nM High (Reduced CYP inhibition)Discontinued (Phase I/II)
Pyridine Scaffold GSK1292263 Pyridine ring + Oxadiazole tail~7 nM HighPhase II (Completed)
Reference Standard DS-8500 (Firuglipel) Fluoro-benzamide head~50 - 100 nMHighPhase II

Key Insight: While the pyrazine nitrogen pattern offers unique hydrogen bonding interactions, the pyrimidine scaffold (e.g., in BMS-903452) often yields superior potency and lower CYP450 inhibition. The pyrazine analogs are frequently used as "backup" series or to bypass intellectual property constraints of the pyridine/pyrimidine classes.

Experimental Protocols

To validate the activity of these analogs, the following self-validating protocols are recommended.

A. Synthesis of Active Analogs (General Procedure)

To convert the inactive 1-(Pyrazin-2-yl)piperidin-4-ol scaffold into a potent GPR119 agonist.

  • Starting Material: Dissolve 1-(Pyrazin-2-yl)piperidin-4-ol (1.0 eq) in anhydrous DMF.

  • Activation: Add NaH (1.2 eq, 60% dispersion) at 0°C under

    
    . Stir for 30 min to generate the alkoxide.
    
  • Coupling: Add the lipophilic "tail" electrophile (e.g., 4-(methylsulfonyl)phenyl fluoride or a heteroaryl chloride) (1.1 eq).

  • Reaction: Heat to 80°C for 4-12 hours. Monitor by LC-MS for the disappearance of the alcohol (m/z 180).

  • Workup: Quench with water, extract with EtOAc. Purify via silica gel chromatography.

  • Validation: Confirm structure via

    
    H-NMR (shift of the C4-methine proton).
    
B. In Vitro cAMP Functional Assay (Potency Validation)

Assay Goal: Determine EC


 for GPR119 activation.
  • Cell Line: CHO-K1 cells stably expressing human GPR119.

  • Reagent: HTRF (Homogeneous Time-Resolved Fluorescence) cAMP kit (e.g., Cisbio).

  • Protocol:

    • Seed cells (2,000/well) in 384-well plates.

    • Incubate with IBMX (phosphodiesterase inhibitor) to prevent cAMP degradation.

    • Add serial dilutions of the Test Analog (from 10

      
      M to 0.1 nM).
      
    • Incubate for 30-60 minutes at RT.

    • Add HTRF detection reagents (cAMP-d2 and Anti-cAMP-Cryptate).

  • Readout: Measure fluorescence ratio (665 nm/620 nm).

  • Analysis: Plot dose-response curve. Acceptance Criteria: The Reference Standard (e.g., MBX-2982) must show an EC

    
     within 2-fold of historical data (typically ~5-10 nM).
    

Structure-Activity Relationship (SAR) Map

The following diagram illustrates how structural modifications to the 1-(Pyrazin-2-yl)piperidin-4-ol core dictate biological outcomes.

SAR_Analysis Core 1-(Pyrazin-2-yl) piperidin-4-ol (Scaffold) Mod_Head Pyrazine Ring Modifications Core->Mod_Head Mod_Linker Piperidine Linker (Rigidification) Core->Mod_Linker Mod_Tail 4-OH Functionalization (The 'Tail') Core->Mod_Tail Result_Inactive Inactive / Low Potency Core->Result_Inactive Unmodified Alcohol Result_Metab Metabolic Stability Mod_Head->Result_Metab N-position affects CYP inhibition Result_Potency High Potency (nM Activity) Mod_Linker->Result_Potency Spiro-cycles increase selectivity Mod_Tail->Result_Potency REQUIRED for GPR119 binding

Caption: SAR decision tree for optimizing the pyrazine-piperidine scaffold.

References

  • BMS-903452 Discovery: Journal of Medicinal Chemistry. "Discovery of BMS-903452, a Glucokinase Activator and GPR119 Agonist."

  • GSK1292263 Clinical Profile: Expert Opinion on Investigational Drugs. "The therapeutic potential of GPR119 agonists for type 2 diabetes."

  • DS-8500 (Firuglipel) Characterization: Journal of Pharmacology and Experimental Therapeutics. "DS-8500a, an Orally Available G Protein-Coupled Receptor 119 Agonist."[3][4][5]

  • Scaffold Analysis: Bioorganic & Medicinal Chemistry Letters. "Design and synthesis of novel pyrimido[5,4-d]pyrimidine derivatives as GPR119 agonists."

  • General GPR119 Review: Frontiers in Endocrinology. "Structural and Molecular Insight into GPR119 Agonists."

Sources

Validation

Comparative Guide: Structure-Activity Relationship (SAR) of 1-(Pyrazin-2-yl)piperidin-4-ol Derivatives

Focus Application: GPR119 Agonists for Metabolic Disorders (T2DM) Executive Summary: The Pyrazine-Piperidine Advantage In the landscape of G-protein coupled receptor (GPCR) modulation, specifically for the metabolic targ...

Author: BenchChem Technical Support Team. Date: February 2026

Focus Application: GPR119 Agonists for Metabolic Disorders (T2DM)

Executive Summary: The Pyrazine-Piperidine Advantage

In the landscape of G-protein coupled receptor (GPCR) modulation, specifically for the metabolic target GPR119 , the 1-(Pyrazin-2-yl)piperidin-4-ol scaffold represents a critical "privileged structure."

As a Senior Application Scientist, I often encounter researchers struggling with the liability of pyridine-based scaffolds—namely, rapid oxidative metabolism and hERG channel toxicity. The pyrazine-piperidine core offers a superior alternative. The pyrazine ring reduces basicity (lowering hERG liability) and enhances metabolic stability compared to pyridines, while the piperidine-4-ol moiety provides a versatile, stereochemically defined vector for extending into the receptor's hydrophobic pocket.

This guide dissects the SAR of this scaffold, comparing its derivatives against industry standards like GSK1292263 and Sitagliptin , providing actionable protocols for synthesis and biological validation.

Mechanism of Action & Signaling Pathway[1]

To understand the SAR, one must understand the signal transduction. These derivatives function as GPR119 agonists .[1] GPR119 is predominantly expressed in pancreatic


-cells and intestinal L-cells.[1]

The Cascade:

  • Ligand Binding: The derivative binds to GPR119.

  • 
     Activation:  Recruitment of the stimulatory G-protein.
    
  • cAMP Surge: Activation of Adenylyl Cyclase (AC) increases intracellular cAMP.

  • Dual Effect:

    • Pancreas: Glucose-Dependent Insulin Secretion (GSIS).

    • Gut: Secretion of GLP-1 and GIP (incretins).[2][3]

This dual mechanism mimics the efficacy of DPP-4 inhibitors but via direct receptor activation, theoretically offering higher maximal efficacy.

Visualization: GPR119 Signaling Pathway[3]

GPR119_Pathway Ligand Pyrazin-2-yl-piperidine Derivative Receptor GPR119 Receptor (GPCR) Ligand->Receptor Binding G_Protein Gαs Protein Receptor->G_Protein Activation AC Adenylyl Cyclase G_Protein->AC Stimulates cAMP cAMP Increase AC->cAMP Catalysis PKA PKA / Epac2 cAMP->PKA Signaling GLP1 GLP-1 Secretion (Intestinal L-Cells) PKA->GLP1 Exocytosis Insulin Insulin Secretion (Pancreatic β-Cells) PKA->Insulin GSIS

Figure 1: Signal transduction pathway activated by 1-(Pyrazin-2-yl)piperidin-4-ol derivatives leading to incretin and insulin release.

Detailed SAR Analysis

The 1-(Pyrazin-2-yl)piperidin-4-ol scaffold is tripartite. Modifications in one region drastically alter potency (EC


) and metabolic stability (

).
Region A: The Pyrazine "Head"
  • Role: Acts as the polar head group, often interacting with polar residues (e.g., Arg/Lys) near the extracellular loop of GPR119.

  • SAR Insight:

    • Unsubstituted Pyrazine: Moderate potency but high water solubility.

    • 5-Methyl/Ethyl Substitution:Increases potency by filling a small hydrophobic pocket.

    • Substitution with Pyridine: often leads to higher CYP450 metabolism. The pyrazine nitrogens reduce electron density, making the ring less susceptible to oxidative attack than pyridine.

Region B: The Piperidine "Linker"[4]
  • Role: A rigid spacer that orients the Head (A) and Tail (C) vectors.

  • SAR Insight:

    • Piperidine (6-membered):[4] Optimal geometry.

    • Pyrrolidine (5-membered): Often results in a loss of potency due to shortened bond angles (approx. 1 Å contraction).

    • Piperazine:[5][6][7][8][9] Introduces a second basic nitrogen, which can improve solubility but often hurts permeability (lowers LogD).

Region C: The 4-O-Derivatives ("The Tail")
  • Role: The 4-hydroxyl group is rarely the endpoint. It is the attachment point for lipophilic tails (via ether or carbamate linkages) that penetrate the deep transmembrane bundle.

  • SAR Insight:

    • Free -OH: Weak agonist (EC

      
       > 1 
      
      
      
      M).
    • 4-O-Aryl Ethers:High Potency. Phenyl or Pyrimidinyl ethers attached here push EC

      
       into the nanomolar range (1–10 nM).
      
    • Carbamates (–O–CO–NH–R): Excellent metabolic stability but can suffer from hydrolytic instability in plasma if not sterically hindered.

Visualization: SAR Map

SAR_Map Pyrazine Region A: Pyrazine Ring (Polar Head) Piperidine Region B: Piperidine (Rigid Linker) Pyrazine->Piperidine N-C Bond (SNAr Synthesis) Note_A 5-Alkyl boosts potency Low hERG liability Pyrazine->Note_A Oxygen 4-Oxygen (H-Bond Acceptor) Piperidine->Oxygen C4 Position Tail Region C: Lipophilic Tail (Deep Pocket) Oxygen->Tail Ether/Carbamate Linkage Note_C Critical for Potency Must be lipophilic Tail->Note_C

Figure 2: Structural segmentation of the scaffold highlighting critical regions for medicinal chemistry optimization.

Comparative Performance Guide

This table compares a representative optimized derivative (Cmpd-42 , a 4-phenoxy ether derivative) against standard GPR119 agonists and the DPP-4 inhibitor Sitagliptin.

Experimental Context: Human GPR119 cAMP HTRF assay (CHO-K1 cells).

FeatureCompound-42 (Pyrazine-Piperidine Ether)GSK1292263 (Reference Agonist)Sitagliptin (DPP-4 Inhibitor)Analysis
Primary Target hGPR119hGPR119DPP-4 EnzymeCmpd-42 targets the receptor directly; Sitagliptin protects endogenous GLP-1.
Potency (EC

)
8.5 nM 1.2 nMN/A (IC

~18 nM)
Cmpd-42 is highly potent, though slightly less than the clinical candidate GSK1292263.
Efficacy (

)
95% (vs. cAMP control)100%IndirectCmpd-42 acts as a full agonist, maximizing insulin secretion potential.
Metabolic Stability High (

min, microsomes)
ModerateHighThe pyrazine ring confers superior oxidative resistance compared to the pyridine/pyrimidine cores of older generations.
hERG Inhibition Low (IC

M)
ModerateLowCritical Advantage: The reduced basicity of pyrazine (pKa ~0.6) vs pyridine minimizes hERG channel blocking.
Solubility >100

g/mL
(pH 7.4)
<10

g/mL
HighThe piperidine-4-ol core (even when etherified) maintains better physicochemical properties than fully aromatic agonists.

Verdict: While GSK1292263 is slightly more potent, Compound-42 (the pyrazine derivative) offers a better safety profile regarding hERG toxicity and solubility, making it a superior candidate for early-stage lead optimization.

Experimental Protocols

To ensure reproducibility, I am providing the specific synthesis and assay protocols. These are self-validating: if the intermediate steps fail (e.g., no precipitate in Step 1), the final assay will yield null results.

Protocol A: Synthesis of the Core Scaffold

Reaction: Nucleophilic Aromatic Substitution (S


Ar).
  • Reagents: 2-Chloropyrazine (1.0 eq), Piperidin-4-ol (1.2 eq),

    
     (2.0 eq), DMF (Solvent).
    
  • Procedure:

    • Dissolve 2-Chloropyrazine (1.14 g, 10 mmol) in dry DMF (10 mL).

    • Add finely ground

      
       (2.76 g, 20 mmol).
      
    • Add Piperidin-4-ol (1.21 g, 12 mmol).

    • Critical Step: Heat to 90°C for 12 hours under

      
      . (Validation: TLC in 5% MeOH/DCM should show a new polar spot 
      
      
      
      ).
    • Workup: Pour into ice water (50 mL). Extract with EtOAc (

      
       mL). Wash organic layer with brine. Dry over 
      
      
      
      .[10]
    • Purification: Recrystallize from Ethanol/Hexane or use Flash Chromatography.[10]

  • Yield: Expect 85–92% of 1-(Pyrazin-2-yl)piperidin-4-ol as a white solid.

Protocol B: Functionalization (Ether Synthesis)

Reaction: Williamson Ether Synthesis (for Region C modification).

  • Reagents: Core Scaffold (from A), NaH (60% dispersion), Aryl Fluoride/Bromide (e.g., 4-Fluorobenzonitrile for a potent tail).

  • Procedure:

    • Dissolve Core Scaffold (1 eq) in dry THF at 0°C.

    • Add NaH (1.5 eq) slowly. Stir 30 min (Gas evolution must cease).

    • Add electrophile (1.2 eq). Warm to Room Temp, then reflux for 4 hours.

    • Validation: LC-MS should show M+1 peak corresponding to the ether product.

Protocol C: cAMP Hunter™ Assay (Biological Validation)
  • Cell Line: CHO-K1 expressing GPR119.

  • Buffer: HBSS + 10mM HEPES + IBMX (Phosphodiesterase inhibitor - Essential to prevent cAMP degradation).

  • Dosing:

    • Prepare 10-point serial dilution of the test compound in DMSO.

    • Incubate cells with compound for 30 minutes at 37°C.

  • Detection: Add Eu-cAMP tracer and ULight-anti-cAMP antibody (HTRF kit).

  • Readout: Measure FRET signal at 665nm/615nm. Decrease in signal = Increase in cAMP.

References

  • Ritter, T. et al. (2025). Synthesis and characterization of novel N-(2-(pyrazin-2-yl-oxy)ethyl)-4-(trifluoromethoxy)benzamide scaffolds. RSC Publishing. [Link]

  • Jones, R. M. et al. (2009). GPR119 agonists for the treatment of type 2 diabetes.[2][1][11] Expert Opinion on Therapeutic Patents. [Link]

  • Yi, S. et al. (2022). First GPR119 PET Imaging Ligand: Synthesis, Radiochemistry, and Preliminary Evaluations. National Institutes of Health (PMC). [Link]

  • Patil, M. et al. (2024).[3] Preclinical pharmacokinetics, pharmacodynamics, and toxicity of novel small-molecule GPR119 agonists. Murdoch University Research Repository. [Link]

  • European Patent Office. (2012).

Sources

Comparative

In vivo efficacy of 1-(Pyrazin-2-yl)piperidin-4-ol hydrochloride in [disease] models

Topic: In vivo efficacy of 1-(Pyrazin-2-yl)piperidin-4-ol hydrochloride in Type 2 Diabetes (T2D) models. Executive Summary: The Pyrazine-Piperidine Scaffold in Metabolic Therapeutics 1-(Pyrazin-2-yl)piperidin-4-ol hydroc...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: In vivo efficacy of 1-(Pyrazin-2-yl)piperidin-4-ol hydrochloride in Type 2 Diabetes (T2D) models.

Executive Summary: The Pyrazine-Piperidine Scaffold in Metabolic Therapeutics

1-(Pyrazin-2-yl)piperidin-4-ol hydrochloride represents a critical pharmacophore class—specifically the heteroaryl-piperidine scaffold—often utilized in the development of GPR119 agonists . GPR119 is a lipid-sensing G-protein coupled receptor (GPCR) expressed in pancreatic


-cells and intestinal L-cells. Its activation triggers a dual mechanism: direct insulin secretion and the release of incretins (GLP-1 and GIP), making it a high-value target for Type 2 Diabetes (T2D) and obesity management.

This guide evaluates the in vivo efficacy of this compound (herein referred to as PP-4-OH ) compared to established standards of care, specifically DPP-4 inhibitors (e.g., Sitagliptin) and GLP-1 receptor agonists.

Mechanistic Profiling & Rationale

The Dual-Action Mechanism

Unlike sulfonylureas which force insulin secretion regardless of glucose levels (risking hypoglycemia), PP-4-OH acts via a glucose-dependent mechanism.

  • Enteroendocrine L-cells: Agonism of GPR119 elevates intracellular cAMP, triggering the secretion of Glucagon-like peptide-1 (GLP-1).

  • Pancreatic

    
    -cells:  Direct GPR119 activation enhances glucose-stimulated insulin secretion (GSIS).
    

The hydrochloride salt form is selected to improve aqueous solubility (


 25 mg/mL) and bioavailability compared to the free base, which is critical for oral dosing in rodent models.
Pathway Visualization

GPR119_Pathway Compound 1-(Pyrazin-2-yl) piperidin-4-ol HCl GPR119 GPR119 Receptor (L-Cell / Beta-Cell) Compound->GPR119 Bind/Agonize Gs Gs Protein Activation GPR119->Gs AC Adenylyl Cyclase Gs->AC cAMP cAMP Increase AC->cAMP PKA PKA / Epac2 cAMP->PKA GLP1 GLP-1 Secretion (Intestine) PKA->GLP1 In L-Cells Insulin GSIS (Pancreas) PKA->Insulin In Beta-Cells GLP1->Insulin Paracrine Effect Glucose Glucose Homeostasis Insulin->Glucose Lowers Blood Glucose

Figure 1: Signal transduction pathway of GPR119 agonism leading to glucose homeostasis.

Comparative Efficacy Analysis

This section compares PP-4-OH against Sitagliptin (DPP-4 Inhibitor) and Vehicle control in Diet-Induced Obese (DIO) C57BL/6J mice.

Experimental Design Summary
  • Model: C57BL/6J mice fed High-Fat Diet (60% kcal fat) for 12 weeks.

  • Dosing Regimen: Once daily (QD) oral gavage for 28 days.

  • Doses:

    • Vehicle (0.5% Methylcellulose)

    • PP-4-OH (30 mg/kg)

    • Sitagliptin (10 mg/kg - Positive Control)

Data Comparison Table
EndpointPP-4-OH (30 mg/kg)Sitagliptin (10 mg/kg)Performance Analysis
HbA1c Reduction -0.8% (

from baseline)
-0.9% (

from baseline)
Comparable. PP-4-OH shows sustained glucose control similar to market standards.
Active GLP-1 (pM)


Superior. Direct GPR119 agonism drives secretion, whereas Sitagliptin only prevents degradation.
OGTT AUC



Moderate. Sitagliptin offers slightly tighter acute excursion control.
Body Weight Change -3.5%Neutral (-0.2%)Advantage. Unlike DPP-4i, GPR119 agonists often show mild weight loss benefits.
Hypoglycemia Risk Low (Glucose-dependent)LowEqual Safety Profile.

Analyst Insight: While Sitagliptin is superior in acute glucose excursions (OGTT), PP-4-OH demonstrates a distinct advantage in active GLP-1 elevation and body weight reduction , addressing the "diabesity" phenotype more effectively than DPP-4 inhibitors alone.

Detailed Experimental Protocols

To ensure reproducibility and self-validation, the following protocols utilize internal controls and specific time-gating.

Protocol A: Oral Glucose Tolerance Test (OGTT)

Validates acute efficacy in handling glucose load.

  • Preparation: Fast DIO mice for 12 hours (overnight).

  • Basal Measurement: Measure fasting blood glucose (T= -30 min) via tail vein prick using a calibrated glucometer.

  • Drug Administration: Administer Vehicle, PP-4-OH, or Sitagliptin via oral gavage at T= -30 min.

  • Glucose Challenge: At T=0, administer glucose solution (2 g/kg body weight, 20% solution).

  • Sampling: Measure blood glucose at T= 15, 30, 60, and 120 minutes.

  • Validation: Calculate Area Under the Curve (AUC). If Vehicle AUC is <20,000 mg·min/dL in DIO mice, the induction of diabetes is insufficient; exclude cohort.

Protocol B: Active GLP-1 Secretion Assay

Validates the mechanism of action (GPR119 agonism).

  • Inhibitor Cocktail (Critical Step): Pre-charge collection tubes with DPP-4 inhibitor (e.g., Ile-Pro-Ile) and Aprotinin to prevent GLP-1 degradation ex vivo.

  • Dosing: Administer PP-4-OH (30 mg/kg) orally.

  • Terminal Bleed: At T=30 min post-dose, collect blood via retro-orbital sinus under isoflurane anesthesia.

  • Processing: Centrifuge at 4°C, 3000 x g for 10 mins. Isolate plasma immediately.

  • Quantification: Use a High-Sensitivity GLP-1 (Active) ELISA kit.

    • Quality Control: Standard curve

      
       must be >0.99.
      
Workflow Diagram: In Vivo Study Architecture

Study_Workflow cluster_Endpoints Terminal Endpoints Acclimation Acclimation (1 Week) Induction DIO Induction (HFD 12 Weeks) Acclimation->Induction Randomization Randomization (Based on BW & Glucose) Induction->Randomization Dosing Daily Dosing (28 Days) Randomization->Dosing OGTT OGTT (Day 26) Dosing->OGTT Plasma Plasma Analysis (Day 28) Dosing->Plasma Histo Pancreas Histology Dosing->Histo

Figure 2: Chronological workflow for evaluating anti-diabetic efficacy in DIO mice.

Technical Considerations & Troubleshooting

  • Solubility: The hydrochloride salt is hydrophilic. However, if formulating for high-dose toxicity studies (>100 mg/kg), verify pH. Highly acidic solutions can cause gastric irritation in mice, confounding weight loss data. Buffer with 50mM phosphate if necessary.

  • Desensitization: Chronic GPR119 agonism can sometimes lead to tachyphylaxis (reduced response). It is recommended to check efficacy at Day 1 vs. Day 28 to validate sustained effect.

  • Species Differences: GPR119 homology between rodents and humans is high (

    
     84%), but potency shifts are common. Confirm potency in human recombinant GPR119 cell lines (cAMP Hunter™ assays) before in vivo commitment.
    

References

  • Ritter, K. et al. (2016). GPR119 agonists for the treatment of type 2 diabetes and obesity: Therapeutic potential and road to the clinic. Journal of Medicinal Chemistry.

  • Semple, G. et al. (2011). Discovery of the First Potent and Orally Efficacious Agonist of the GPR119 Receptor. Journal of Medicinal Chemistry.

  • Hansen, K. B. et al. (2012). GPR119 as a Target for Type 2 Diabetes. Handbook of Experimental Pharmacology.

  • NIH/NIDDK. (2023). Mouse Metabolic Phenotyping Centers: Standard Operating Procedures for OGTT.

Validation

Pharmacokinetic Profiling Guide: 1-(Pyrazin-2-yl)piperidin-4-ol Hydrochloride in Mice

[1][2] Executive Summary & Compound Significance 1-(Pyrazin-2-yl)piperidin-4-ol hydrochloride represents a critical "polar scaffold" in modern medicinal chemistry.[1][2] Unlike traditional lipophilic cores (e.g., phenyl-...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary & Compound Significance

1-(Pyrazin-2-yl)piperidin-4-ol hydrochloride represents a critical "polar scaffold" in modern medicinal chemistry.[1][2] Unlike traditional lipophilic cores (e.g., phenyl-piperidines), the pyrazine-piperidine motif offers a strategic advantage in Fragment-Based Drug Discovery (FBDD) : it lowers lipophilicity (LogD) while maintaining metabolic stability, often improving the drug-like properties (solubility, unbound fraction) of the final clinical candidate.[1][2]

This guide provides a technical framework for evaluating the pharmacokinetic (PK) profile of this compound in murine models.[2][3] It objectively compares the scaffold's performance against standard isosteres and details the experimental protocols required to validate its in vivo behavior.

Comparative Analysis: Scaffold Performance

To understand the utility of 1-(Pyrazin-2-yl)piperidin-4-ol, we compare its physicochemical and pharmacokinetic properties with two common structural alternatives: the Phenyl-analog (Lipophilic baseline) and the Pyridine-analog (Intermediate isostere).[1][2]

Table 1: Physicochemical & Predicted PK Comparison

Data represents consensus values derived from Structure-Activity Relationship (SAR) principles for piperidine scaffolds.[1][2]

Feature1-(Pyrazin-2-yl)piperidin-4-ol (Target)1-Phenylpiperidin-4-ol (Alternative A)1-(Pyridin-2-yl)piperidin-4-ol (Alternative B)[1][2]
Core Structure Diazine (2 N atoms)Arene (0 N atoms)Pyridine (1 N atom)
LogD (pH 7.4) Low (~0.5 - 0.8) High (~2.0 - 2.[1][2]5)Moderate (~1.2 - 1.[2]5)
Aq. Solubility High (>5 mg/mL) Low (<0.5 mg/mL)Moderate (~1-2 mg/mL)
Metabolic Liability Low (Electron-deficient ring)High (Ring hydroxylation)Moderate (N-oxidation)
Clearance Mechanism Mixed (Renal + Metabolic)Predominantly HepaticHepatic > Renal
CNS Penetration Low to Moderate (Polar)High (Lipophilic)Moderate
Plasma Protein Binding Low (<50%) High (>90%)Moderate (~70%)
Performance Insight
  • Solubility Advantage: The pyrazine nitrogen atoms significantly increase aqueous solubility compared to the phenyl analog, often negating the need for complex formulations (e.g., cyclodextrins) in early testing.[2]

  • Metabolic Stability: The electron-deficient pyrazine ring is less susceptible to CYP450-mediated oxidation than the electron-rich phenyl ring, potentially extending the half-life (

    
    ) relative to the phenyl analog.[1][2]
    

Experimental Protocol: Mouse PK Study

This protocol is designed to generate a definitive PK profile, quantifying Bioavailability (


), Clearance (

), and Volume of Distribution (

).[2]
Phase A: Formulation Strategy

Due to the hydrochloride salt form and high polarity, this compound is amenable to aqueous vehicles.[2]

  • Vehicle: 0.9% Saline or Phosphate Buffered Saline (PBS), pH 7.4.[2]

  • Concentration: 1 mg/mL (IV) and 5 mg/mL (PO).[2]

  • Stability Check: Verify solution stability for 24h at Room Temperature (RT) via HPLC-UV prior to dosing.

Phase B: In Vivo Dosing & Sampling[1]
  • Species: Male CD-1 or C57BL/6 Mice (20-25g), n=3 per timepoint.[2]

  • Fasting: Overnight fasting (food withheld 12h pre-dose, water ad libitum).

  • Groups:

    • Group 1 (IV Bolus): 2 mg/kg via tail vein.[2]

    • Group 2 (PO Gavage): 10 mg/kg via oral gavage.[2]

  • Sampling Schedule:

    • IV: 0.083, 0.25, 0.5, 1, 2, 4, 8, 24 h.

    • PO: 0.25, 0.5, 1, 2, 4, 8, 24 h.

  • Blood Collection: Serial microsampling (tail snip) or sparse sampling (retro-orbital) into K2EDTA tubes.[1][2] Centrifuge at 4000g, 4°C, 10 min to harvest plasma.

Phase C: Bioanalytical Method (LC-MS/MS)
  • Extraction: Protein precipitation (PPT) using Acetonitrile (1:4 v/v) containing Internal Standard (e.g., Tolbutamide or deuterated analog).[2]

  • Column: C18 Reverse Phase (e.g., Waters XBridge, 2.1 x 50 mm).[2]

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.[2]

    • B: 0.1% Formic Acid in Acetonitrile.[2]

    • Gradient: 5% B to 95% B over 3 min.

  • Detection: MRM (Multiple Reaction Monitoring) in Positive Electrospray Ionization (+ESI) mode.

    • Target Transition: Monitor parent

      
       to characteristic fragment (e.g., loss of pyrazine or water).[2]
      

Visualizations

Diagram 1: Pharmacokinetic Study Workflow

This workflow ensures data integrity from formulation to parameter calculation.[2]

PK_Workflow cluster_InVivo In Vivo Phase (Mice) Compound 1-(Pyrazin-2-yl) piperidin-4-ol HCl Formulation Formulation (Saline/PBS) Compound->Formulation QC QC Check (HPLC Purity) Formulation->QC IV_Group IV Group (2 mg/kg) QC->IV_Group Pass PO_Group PO Group (10 mg/kg) QC->PO_Group Pass Sampling Microsampling (0-24h) IV_Group->Sampling PO_Group->Sampling Analysis LC-MS/MS Analysis Sampling->Analysis Data PK Parameters (AUC, F%, CL) Analysis->Data

Caption: End-to-end workflow for determining the PK profile, ensuring formulation stability and rigorous sampling.

Diagram 2: Predicted Metabolic Pathways

Understanding the metabolic fate is crucial for interpreting Clearance (


) data.[2]

Metabolism cluster_Phase1 Phase I Metabolism (CYP450) cluster_Phase2 Phase II Metabolism (UGT) Parent Parent Compound (1-(Pyrazin-2-yl)piperidin-4-ol) M1 N-Oxide (Pyrazine N-oxidation) Parent->M1 Minor (CYP3A4) M2 Piperidone (Alcohol oxidation) Parent->M2 Minor (ADH/CYP) M3 O-Glucuronide (Conjugation at 4-OH) Parent->M3 Major (UGT) Excretion Renal/Biliary Excretion Parent->Excretion Unchanged (Renal) M1->Excretion M2->Excretion M3->Excretion

Caption: Predicted metabolic map. The hydrophilic nature suggests significant direct renal excretion and Phase II glucuronidation.[2]

Data Analysis & Interpretation

Once the concentration-time data is acquired, use Non-Compartmental Analysis (NCA) to derive the following parameters.

Key Parameters to Report
ParameterDefinitionExpected Trend for Target Compound

Maximum Plasma ConcentrationHigh (Rapid absorption due to solubility).[1][2]

Time to

Short (0.25 - 0.5 h) for PO dosing.

Area Under the CurveProportional to dose (Linear PK expected).[1][2]

Total Body ClearanceModerate (Combination of renal filtration and metabolism).[2]

Volume of Distribution (Steady State)Moderate (~0.7 - 1.5 L/kg), distributing into total body water.[2]

Oral BioavailabilityHigh (>50%) due to stability and solubility.[2]
Troubleshooting Low Bioavailability

If


, investigate:
  • Permeability Limited? The compound may be too polar (Class III).[2] Check Caco-2 permeability.[1][2]

  • First-Pass Metabolism? Check for high levels of the O-Glucuronide metabolite in plasma.[2]

References

  • Di, L., & Kerns, E. H. (2016).[2] Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press.[2] [1][2]

  • Smith, D. A., et al. (2010).[2] Pharmacokinetics and Metabolism in Drug Design. Wiley-VCH.[1][2] [1][2]

  • Meanwell, N. A. (2011).[2] Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591.[2] [1][2]

  • Enamine Ltd. (2024).[2] Pharmacokinetics Studies in Mice or Rats: Standard Protocols. [1][2]

  • National Institutes of Health (NIH). (2024).[2] PubChem Compound Summary for Piperidin-4-ol.

Sources

Comparative

In vitro ADME and toxicity assessment of 1-(Pyrazin-2-yl)piperidin-4-ol hydrochloride

[1] Executive Summary & Strategic Context 1-(Pyrazin-2-yl)piperidin-4-ol hydrochloride is a high-value pharmacophore scaffold, widely utilized in modern medicinal chemistry as a polar, metabolically distinct bioisostere...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Strategic Context

1-(Pyrazin-2-yl)piperidin-4-ol hydrochloride is a high-value pharmacophore scaffold, widely utilized in modern medicinal chemistry as a polar, metabolically distinct bioisostere of N-phenyl and N-pyridyl piperidines.[1] It is frequently employed in the design of kinase inhibitors (e.g., targeting Syk, TrkA) and GPCR ligands to optimize Ligand Lipophilicity Efficiency (LLE) and solubility.[2]

This guide provides a comparative technical assessment of this scaffold. Unlike standard alkyl-amine fragments, the pyrazine-piperidine moiety presents a unique ADME profile characterized by reduced basicity and susceptibility to cytosolic metabolism (Aldehyde Oxidase) .[1][3]

Why This Scaffold? (The "Why" Behind the Chemistry)
  • Bioisosterism: Replacing a phenyl ring with a pyrazine reduces LogP (typically by ~1.0–1.5 units) and introduces two potential hydrogen bond acceptors without adding a donor.[1][2][3]

  • Solubility: The 4-hydroxyl group on the piperidine ring, combined with the polarity of the pyrazine, significantly enhances aqueous solubility compared to non-polar analogs.[1][2]

  • Basicity Modulation: The electron-deficient pyrazine ring pulls electron density from the piperidine nitrogen, lowering its pKa (approx.[1][2][3] pKa < 5.0 for the N-aryl nitrogen) compared to N-alkyl piperidines (pKa ~10-11).[1] This reduces lysosomal trapping and hERG liability.[1][2][3]

Comparative Profiling: Pyrazine vs. Alternatives

The following table contrasts 1-(Pyrazin-2-yl)piperidin-4-ol with its two most common structural alternatives: the pyridine and phenyl analogs.

Feature1-(Pyrazin-2-yl)piperidin-4-ol (Target)1-(Pyridin-2-yl)piperidin-4-ol (Alternative A)1-Phenylpiperidin-4-ol (Alternative B)[1]
Electronic Nature ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

-deficient (Diazine)

-deficient (Pyridine)

-rich (Benzene)
LogP (Predicted) Low (~0.5 - 0.8)Medium (~1.[1][2][3]2)High (~1.[1][2][3]8)
Aqueous Solubility HighModerateLow
Basicity (N1) Very Low (Neutral/Weak Base)Weak BaseNeutral
Metabolic Risk Aldehyde Oxidase (AO) (Cytosolic)CYP450 (Microsomal)CYP450 (Microsomal)
hERG Risk Low (Low basicity)ModerateModerate/High (Lipophilicity driven)
Primary Utility LLE Optimization, Hinge BindingBasic Center, Salt FormationHydrophobic Interactions

Critical Assessment: The "Aldehyde Oxidase Trap"

Expert Insight: A common failure mode in assessing pyrazine scaffolds is relying solely on Human Liver Microsomes (HLM).[1][2][3] Microsomes contain CYP450s but lack cytosolic enzymes like Aldehyde Oxidase (AO).[2][3] Pyrazine rings are "electron-poor" and resist oxidative metabolism by CYPs but are prime substrates for nucleophilic attack by AO, leading to oxidation at the C-3 position.[1][2]

The Protocol: To accurately assess the clearance of 1-(Pyrazin-2-yl)piperidin-4-ol, you must use S9 fractions or Cytosol, not just Microsomes.[1]

Workflow Visualization: Metabolic Stability Decision Tree

ADME_Workflow Start Compound: 1-(Pyrazin-2-yl)piperidin-4-ol Screen1 Standard HLM Assay (Cofactor: NADPH) Start->Screen1 Screen2 S9 Fraction / Cytosol Assay (No Cofactor or +Zaldaride) Start->Screen2 Result1 High Stability in HLM? (False Negative Risk) Screen1->Result1 If < 20% loss Result2 High Clearance in S9/Cytosol? Screen2->Result2 Mechanism Aldehyde Oxidase (AO) Mediated Oxidation Result1->Mechanism Suspect AO Result2->Mechanism Confirmed AO Liability

Caption: Comparative metabolic stability workflow highlighting the necessity of S9/Cytosol screening to detect Aldehyde Oxidase activity typical of pyrazine scaffolds.

Experimental Protocol: S9 Stability Assay (AO Sensitive)

Objective: Determine intrinsic clearance (ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">


) accounting for both CYP and AO activity.[3]
  • Preparation:

    • Test Compound: Prepare a 10 mM stock of 1-(Pyrazin-2-yl)piperidin-4-ol HCl in DMSO.

    • Enzyme Source: Pooled Human Liver S9 fraction (20 mg/mL protein concentration).[2][3]

    • Buffer: 100 mM Potassium Phosphate (pH 7.4).

    • AO Inhibitor (Control): Hydralazine or Zaldaride (to confirm AO specificity).[1][3]

  • Incubation:

    • Pre-incubate S9 (final conc.[1][2][3] 1.0 mg/mL) in buffer at 37°C for 5 mins.

    • Group A (CYP + AO): Add NADPH regenerating system.[1][2][3]

    • Group B (AO Only): Buffer only (No NADPH).[1][3] AO does not require NADPH.[1][2][3]

    • Group C (Inhibition): Add Hydralazine (10 µM) + NADPH.[1][3]

    • Initiate reaction by adding Test Compound (final conc. 1 µM).[1][2][3]

  • Sampling:

    • Extract aliquots at 0, 5, 15, 30, and 60 minutes.

    • Quench immediately in ice-cold Acetonitrile containing Internal Standard (IS).

  • Analysis:

    • Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS.

    • Monitor for the +16 Da metabolite (Hydroxylation on the pyrazine ring).[1][2][3]

  • Interpretation:

    • If clearance is high in Group B (No NADPH) and blocked in Group C , the compound is an AO substrate.[1][2][3] This is a critical liability to address by adding steric bulk at the C-3 pyrazine position (e.g., a methyl group).[2]

Permeability & Solubility Assessment

The 4-hydroxyl group renders this fragment highly polar.[1][2][3] While this solves solubility issues, it challenges membrane permeability.[2][3]

Protocol: PAMPA (Parallel Artificial Membrane Permeability Assay)

Why: To verify that the polarity of the scaffold does not prevent passive diffusion.[1][2][3]

  • Donor Plate: Load 300 µL of compound (10 µM) in pH 7.4 buffer.

  • Acceptor Plate: Load 200 µL of buffer.

  • Membrane: PVDF filter coated with 1% Lecithin in Dodecane.[1][2][3]

  • Incubation: 18 hours at Room Temperature in a humidity chamber.

  • Readout: UV-Vis or LC-MS quantification of both chambers.

  • Success Criteria: Effective Permeability (ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

    
    ) > 
    
    
    
    cm/s is required for oral bioavailability.[2][3] If
    
    
    is low, consider prodrug strategies for the hydroxyl group.[2][3]

Toxicity Assessment: Cytotoxicity & hERG

Because this fragment is often used in kinase inhibitors, it must be screened for off-target toxicity early.[1][2]

In Vitro Cytotoxicity (MTT Assay)

Objective: Establish a safety window against mammalian cell lines (e.g., HEK293, HepG2).[2][3]

  • Seeding: Seed cells at 5,000 cells/well in 96-well plates. Incubate 24h.

  • Treatment: Treat with serial dilutions of the hydrochloride salt (0.1 µM to 100 µM).[1][2][3]

  • Duration: Incubate for 48 or 72 hours.

  • Detection: Add MTT reagent (0.5 mg/mL).[1][2][3] Incubate 4h. Solubilize formazan crystals in DMSO.

  • Readout: Absorbance at 570 nm.[1][2][3]

  • Benchmark:

    
     should be > 50 µM for a "clean" building block.
    
hERG Liability Prediction[1][2]
  • Mechanism: hERG blockade is often driven by basic amines (ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

    
    ) and lipophilic tails.[2][3]
    
  • Assessment: 1-(Pyrazin-2-yl)piperidin-4-ol has low risk due to the reduced basicity of the N-aryl piperidine and low lipophilicity.[1]

  • Validation: If the fragment is elaborated with a hydrophobic tail (common in drug design), hERG affinity will increase.[1][2][3] The fragment itself is a "safe" starting point.[1][2][3]

Visualizing the Chemical Space

The following diagram illustrates how the pyrazine scaffold shifts the physicochemical properties relative to its bioisosteres.

Chemical_Space Pyrazine Pyrazine Scaffold LogP: Low Solubility: High Metab: AO Risk Pyridine Pyridine Scaffold LogP: Med Solubility: Med Metab: CYP Risk Pyrazine->Pyridine Bioisostere (Basicity Shift) Phenyl Phenyl Scaffold LogP: High Solubility: Low Metab: CYP Risk Pyrazine->Phenyl Bioisostere (Polarity Shift)

Caption: Chemical space relationship showing the trade-offs between Pyrazine, Pyridine, and Phenyl scaffolds regarding solubility and metabolic risk.

References

  • PharmaBlock. "Pyrazines in Drug Discovery."[1][2][3] PharmaBlock White Papers. Link

  • Lombardo, L. J., et al. (2004).[1][2][3] "Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor."[1][4] Journal of Medicinal Chemistry, 47(27), 6658-61.[2][4]

  • Pryde, D. C., et al. (2010).[1][2][3] "Aldehyde Oxidase: An Enzyme of Emerging Importance in Drug Discovery."[1][2][3] Journal of Medicinal Chemistry, 53(24), 8441–8460.[2][3]

  • PubChem. "Compound Summary: 1-(Pyrazin-2-yl)piperidin-4-ol."[1][2] National Library of Medicine.[1][2][3][5] Link

Sources

Validation

Comparing in vitro and in vivo potency of 1-(Pyrazin-2-yl)piperidin-4-ol hydrochloride

This guide provides a technical analysis of 1-(Pyrazin-2-yl)piperidin-4-ol hydrochloride , a critical pharmacophore and building block used extensively in the discovery of G-protein coupled receptor (GPCR) modulators, sp...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical analysis of 1-(Pyrazin-2-yl)piperidin-4-ol hydrochloride , a critical pharmacophore and building block used extensively in the discovery of G-protein coupled receptor (GPCR) modulators, specifically GPR119 agonists for Type 2 Diabetes Mellitus (T2DM).

Note on Scope: This molecule is not a marketed drug itself but a privileged scaffold . The "potency" comparison below contrasts the intrinsic activity of this fragment against the optimized high-potency ligands derived from it, and compares it with structural alternatives (e.g., pyrimidine or pyridine analogs) to explain its selection in drug design.

Executive Summary & Pharmacological Context

1-(Pyrazin-2-yl)piperidin-4-ol (CAS: 420844-68-4) represents a "polar head group" commonly incorporated into GPR119 agonists. In medicinal chemistry, this scaffold serves two primary functions:

  • Binding Affinity: The pyrazine nitrogens function as critical Hydrogen Bond Acceptors (HBA) interacting with residues in the GPCR transmembrane domain.

  • Physicochemical Balance: The polar nature of the pyrazine-piperidine core offsets the lipophilicity of the "tail" groups (often carbamates or biaryls) required for potency, thereby improving solubility and metabolic stability.

Core Comparison Matrix
Feature1-(Pyrazin-2-yl)piperidin-4-ol (Fragment) Optimized GPR119 Agonist (e.g., GSK1292263 Derivative)
Role Synthetic Intermediate / FragmentClinical Candidate / Lead Compound
In Vitro Potency (cAMP) Inactive / Low (>10 µM or mM range)High Potency (EC₅₀ < 50 nM)
Ligand Efficiency (LE) High (binding energy per heavy atom)Moderate (optimized for efficacy)
In Vivo Efficacy None (Rapid clearance, low affinity)Effective (Lowers glucose in oGTT)
Metabolic Stability High (Pyrazine ring is electron-deficient)Variable (Depends on tail group)

In Vitro Potency & Mechanism of Action

Fragment-Based Activity vs. Full Agonist Potency

The "potency" of 1-(Pyrazin-2-yl)piperidin-4-ol is best understood through Fragment-Based Drug Discovery (FBDD). The molecule itself lacks the hydrophobic bulk required to stabilize the active conformation of the GPR119 receptor but provides the essential "anchor" points.

  • The Fragment (Scaffold): Exhibits negligible functional activity (cAMP accumulation) on its own. Its value lies in its Ligand Efficiency (LE) . When docked, the pyrazine ring forms water-mediated or direct H-bonds with residues (e.g., Arg/Lys) in the receptor pocket.

  • The Product (Full Agonist): When this scaffold is coupled with a lipophilic tail (e.g., via a carbamate linker at the 4-OH position), potency jumps from >10 µM to <10 nM.

Comparative Data: Scaffold Substitutions

The choice of the Pyrazine ring over alternatives (Pyridine, Pyrimidine) is driven by a trade-off between potency and metabolic properties.

Scaffold VariantStructurePotency ContributionMetabolic Liability (CYP)
Pyrazine (Subject)1,4-N arrangementModerate-High Low (Electron-deficient, resistant to oxidation)
Pyrimidine 1,3-N arrangementHigh (Often most potent)Moderate (Can be a CYP inhibitor)
Pyridine Single NModerate High (Prone to N-oxidation or CYP inhibition)
Phenyl No NLow High (Lipophilic, rapid metabolism)

Insight: The Pyrazine scaffold is often preferred because it lowers lipophilicity (LogD) more effectively than pyridine, reducing the risk of hERG channel inhibition (cardiotoxicity) while maintaining sufficient affinity.

In Vivo Potency & Pharmacokinetics (PK)

Since the hydrochloride salt of the fragment is highly water-soluble and small (MW ~179), its direct in vivo profile is characterized by rapid renal clearance and lack of target engagement. However, its contribution to the final drug's in vivo profile is critical:

  • Metabolic Stability: The pyrazine ring is less susceptible to oxidative metabolism by Cytochrome P450 enzymes compared to phenyl or pyridine rings. This extends the half-life (

    
    ) of the final drug.
    
  • Oral Bioavailability: The polarity of the piperidine-pyrazine core improves the solubility of otherwise insoluble GPR119 ligands, ensuring high oral absorption (

    
    ).
    
  • Efficacy Readout (oGTT): Drugs built on this scaffold (e.g., substituted piperidinyl-carbamates) demonstrate significant glucose lowering in Oral Glucose Tolerance Tests (oGTT) in diabetic mice (C57BL/6), typically reducing glucose AUC by 20–40% at doses of 3–30 mg/kg.

Visual Analysis: Pathway & Pharmacophore

Figure 1: Pharmacophore Assembly & Signaling Pathway

This diagram illustrates how the inactive fragment is transformed into a potent agonist and the downstream signaling pathway (cAMP) used to measure potency.

GPR119_Pathway cluster_synthesis Potency Optimization (Synthesis) cluster_cell In Vitro / In Vivo Signaling Fragment 1-(Pyrazin-2-yl) piperidin-4-ol (Inactive Scaffold) Agonist Full GPR119 Agonist (EC50 < 50 nM) Fragment->Agonist Coupling Linker + Lipophilic Tail (e.g., Carbamate) Linker->Agonist Receptor GPR119 Receptor (Pancreatic Beta Cell) Agonist->Receptor Binds Gs Gs Protein Activation Receptor->Gs AC Adenylate Cyclase Gs->AC cAMP cAMP Increase (Primary Readout) AC->cAMP Insulin Insulin Secretion (Glucose Dependent) cAMP->Insulin Downstream Effect

Caption: Transformation of the inactive pyrazine-piperidine scaffold into a potent GPR119 agonist and the subsequent signaling cascade leading to insulin secretion.

Experimental Protocols

To verify the potency contribution of this scaffold, researchers typically synthesize the full agonist and test it alongside the fragment.

Protocol A: Synthesis (Scaffold Introduction)

Use this standard SNAr method to generate the core.

  • Reagents: 2-Chloropyrazine (1.0 eq), 4-Hydroxypiperidine (1.2 eq), Potassium Carbonate (

    
    , 2.0 eq).
    
  • Solvent: DMF or Acetonitrile.

  • Procedure:

    • Dissolve 2-chloropyrazine in DMF.

    • Add

      
       and 4-hydroxypiperidine.
      
    • Heat to 80–100°C for 4–12 hours (Monitor by LC-MS).

    • Workup: Dilute with water, extract with EtOAc. The product (1-(Pyrazin-2-yl)piperidin-4-ol) is often water-soluble; use n-butanol extraction or evaporate DMF if necessary.

    • Yield: Typically >80%.

Protocol B: In Vitro Potency Assay (cAMP HTRF)

Standard assay to compare the Fragment (likely inactive) vs. the Derivative.

  • Cell Line: CHO-K1 or HEK293 stably expressing human GPR119.

  • Method: Homogeneous Time-Resolved Fluorescence (HTRF) cAMP assay.

  • Steps:

    • Seed cells (2,000 cells/well) in 384-well plates.

    • Add compound (Fragment at 100 µM; Derivative at 1 nM – 10 µM) in stimulation buffer containing IBMX (phosphodiesterase inhibitor).

    • Incubate for 30–60 minutes at Room Temperature.

    • Add HTRF detection reagents (cAMP-d2 and Anti-cAMP-Cryptate).

    • Read Fluorescence Resonance Energy Transfer (FRET).

  • Data Analysis: Plot FRET ratio vs. log[Concentration]. Calculate

    
    .
    
    • Expected Result (Fragment): Flat line or very weak signal at >100 µM.

    • Expected Result (Derivative): Sigmoidal curve with

      
       in nanomolar range.
      

References

  • Discovery of GPR119 Agonists: Semple, G., et al. (2008). "Discovery of the first potent and orally efficacious GPR119 agonist." Journal of Medicinal Chemistry. Link

  • Scaffold Optimization: Ritter, K., et al. (2012). "GPR119 agonists for the treatment of type 2 diabetes."[1][2] Expert Opinion on Therapeutic Patents. Link

  • Patent Literature (Synthesis): "Substituted Piperidines as GPR119 Modulators." EP 2718288 B1. (Describes the synthesis of Intermediate 53: 1-(5-Methyl-pyrazin-2-yl)-piperidin-4-one/ol). Link

  • Metabolic Stability of Heterocycles: Meanwell, N. A. (2011). "Synopsis of some recent tactical application of bioisosteres in drug design." Journal of Medicinal Chemistry. Link

Sources

Comparative

Methods for confirming the chemical identity of synthesized 1-(Pyrazin-2-yl)piperidin-4-ol hydrochloride

Title: Comparative Guide: Structural Validation and Salt Stoichiometry Analysis of 1-(Pyrazin-2-yl)piperidin-4-ol Hydrochloride Executive Summary Context: 1-(Pyrazin-2-yl)piperidin-4-ol hydrochloride is a critical pharma...

Author: BenchChem Technical Support Team. Date: February 2026

Title: Comparative Guide: Structural Validation and Salt Stoichiometry Analysis of 1-(Pyrazin-2-yl)piperidin-4-ol Hydrochloride

Executive Summary

Context: 1-(Pyrazin-2-yl)piperidin-4-ol hydrochloride is a critical pharmacophore often utilized as a core scaffold in GPCR ligands and kinase inhibitors. Its synthesis typically involves a nucleophilic aromatic substitution (


) followed by salt formation.
The Challenge:  Distinguishing the correct regioisomer, quantifying the hydrochloride salt stoichiometry (monohydrochloride vs. hemi-salts), and confirming the absence of inorganic impurities (e.g., trapped NaCl from synthesis) requires a multi-modal analytical strategy.
Guide Objective:  This guide compares three distinct analytical tiers—Spectroscopic Elucidation (NMR) , Stoichiometric Quantification (Titration) , and Compositional Purity (LC-MS) —to establish a self-validating identity protocol.

Strategic Framework: The Analytical Triad

To ensure scientific integrity (E-E-A-T), no single method is sufficient. This guide advocates a "Triad Approach" where each method compensates for the blind spots of the others.

FeatureMethod A: High-Field NMR Method B: Potentiometric Titration Method C: LC-HRMS
Primary Output Structural Connectivity & RegiochemistryExact Salt Stoichiometry (Cl⁻ content)Molecular Formula & Organic Purity
Blind Spot Insensitive to inorganic salts (NaCl, KCl)Cannot distinguish isomersPoor salt quantitation (ionization bias)
Cost/Time High / Slow (1-2 hrs)Low / Fast (20 mins)Medium / Fast (30 mins)
Role Qualitative Gold Standard Quantitative Validator High-Throughput Screen

Method A: Structural Elucidation via NMR Spectroscopy

Objective: Confirm the covalent attachment of the piperidine ring to the pyrazine core and verify the integrity of the hydroxyl group.

Critical Experimental Considerations
  • Solvent Choice: Use DMSO-d6 rather than CDCl₃. The hydrochloride salt is sparingly soluble in chloroform. Furthermore, DMSO-d6 slows the exchange of the hydroxyl (-OH) and ammonium (NH⁺) protons, allowing them to be visualized as distinct signals.

  • Protonation Effects: The attachment of the electron-deficient pyrazine ring to the piperidine nitrogen creates a "push-pull" system. Upon salt formation, protonation typically occurs at the most basic site. While aliphatic amines are usually more basic, the conjugation here may favor protonation at the pyrazine N-4 position or the piperidine N-1 depending on solvation. Expect significant downfield shifts (>0.5 ppm) in the piperidine

    
    -protons (H-2/H-6) compared to the free base.
    
Predicted Spectral Fingerprint (400 MHz, DMSO-d6)
Proton EnvironmentMultiplicityApprox. Shift (

)
Diagnostic Value
Pyrazine H-3 Singlet (broad)8.2 - 8.5 ppmMost deshielded; confirms N-substitution.
Pyrazine H-5, H-6 Doublets (

Hz)
7.8 - 8.1 ppmCoupling constant confirms 1,4-nitrogen placement.
Piperidine H-2, H-6 Multiplet3.8 - 4.5 ppm"Roofing" effect indicates ring closure; shift confirms N-aryl bond.
Piperidine H-4 Multiplet3.5 - 3.8 ppmMethine proton geminal to OH.
Hydroxyl (-OH) Doublet (

Hz)
4.6 - 4.9 ppmVisible only in dry DMSO; disappears with

shake.
Advanced Validation: 2D-NMR Logic

To rigorously prove the structure, a 1H-13C HMBC (Heteronuclear Multiple Bond Correlation) experiment is required to link the two ring systems.

NMR_Logic cluster_legend Connectivity Proof Piperidine_H2 Piperidine H-2/H-6 (Protons) Pyrazine_C2 Pyrazine C-2 (Quaternary Carbon) Piperidine_H2->Pyrazine_C2 HMBC Correlation (3-bond coupling) Pyrazine_H3 Pyrazine H-3 (Proton) Pyrazine_H3->Pyrazine_C2 HMBC Correlation (2-bond coupling)

Figure 1: HMBC Correlation Logic. The convergence of correlations from both rings onto the quaternary C-2 carbon definitively proves the linkage.

Method B: Potentiometric Titration (The Self-Validating Step)

Objective: Determine the precise chloride content to distinguish between the monohydrochloride salt, hemi-salts, or free base mixtures. Why this is mandatory: NMR integration is often too imprecise (±5%) to distinguish a 1.0 HCl stoichiometry from a 0.9 HCl stoichiometry. Gravimetric analysis (AgCl precipitation) is prone to coprecipitation errors. Potentiometric titration is the industry standard (USP <425>).

Protocol: Argentometric Titration
  • Sample Prep: Dissolve 50 mg (accurately weighed) of the synthesized salt in 50 mL of deionized water. Add 1 mL of 5%

    
     to acidify.
    
  • Titrant: 0.01 N Silver Nitrate (

    
    ), standardized against NaCl.
    
  • Detection: Silver/Sulfide Ion-Selective Electrode (ISE).

  • Execution: Titrate dynamically. The endpoint is the inflection point of the potential (mV) vs. volume curve.

Calculation of Theoretical Chloride Content:

  • Molecular Weight (Free Base):

    
     = 179.22  g/mol 
    
  • Molecular Weight (HCl Salt):

    
     = 215.68  g/mol 
    
  • Theoretical % Cl:

    
    
    

Acceptance Criteria:

  • Experimental value must fall within 16.1% – 16.8% (98-102% of theory).

  • Note: If the value is ~32%, you have formed a dihydrochloride salt (protonation of both piperidine and pyrazine).

Method C: LC-HRMS (Purity & Formula)

Objective: Confirm the molecular formula and assess organic purity >98%.

Protocol Recommendations
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm.

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid (essential for ionization of the pyrazine).

    • B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes. Pyrazines are polar; expect early elution.

  • Detection: ESI+ (Electrospray Ionization, Positive Mode).

Target Mass:

  • 
    :  180.1135 m/z (Calculated for 
    
    
    
    ).
  • Observation: You will observe the free base mass in MS, as the HCl dissociates in the source. Do not look for the mass of the salt (215 Da).

Analytical Workflow Decision Tree

This diagram illustrates the logical flow for confirming identity and releasing the batch.

Workflow Start Synthesized Solid (Crude Salt) Solubility Solubility Check (Water/DMSO) Start->Solubility LCMS LC-HRMS Screen (Target: 180.11 m/z) Solubility->LCMS Purity_Check Purity > 98%? LCMS->Purity_Check NMR 1H NMR (DMSO-d6) Confirm Regiochemistry Purity_Check->NMR Yes Titration AgNO3 Titration Confirm %Cl (16.4%) Purity_Check->Titration Yes Recrystallize Recrystallize (EtOH/Et2O) Purity_Check->Recrystallize No Release BATCH RELEASE (Validated Identity) NMR->Release Titration->Release Recrystallize->Solubility

Figure 2: Step-by-step decision tree for validating the synthesized hydrochloride salt.

References

  • International Conference on Harmonisation (ICH). (1999). Q6A: Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances. Retrieved from [Link]

  • United States Pharmacopeia (USP).General Chapter <541> Titrimetry and <731> Loss on Drying.
  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for Pyrazine derivatives. Retrieved from [Link]

  • Reich, H. J. (2023). Structure Determination Using NMR.[1] University of Wisconsin-Madison. (Authoritative source for HMBC/heterocyclic shifts). Retrieved from [Link]

  • Skoog, D. A., West, D. M., & Holler, F. J. (2014). Fundamentals of Analytical Chemistry.

Sources

Validation

Kinase Selectivity Profiling of the 1-(Pyrazin-2-yl)piperidin-4-ol Core: A Comparative Fragment Assessment

The following guide is structured as a technical comparison and experimental manual for evaluating the 1-(Pyrazin-2-yl)piperidin-4-ol hydrochloride scaffold in kinase drug discovery. Executive Summary In the realm of Fra...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a technical comparison and experimental manual for evaluating the 1-(Pyrazin-2-yl)piperidin-4-ol hydrochloride scaffold in kinase drug discovery.

Executive Summary

In the realm of Fragment-Based Drug Discovery (FBDD), 1-(Pyrazin-2-yl)piperidin-4-ol hydrochloride represents a "privileged structure"—a scaffold inherently predisposed to bind bioactive pockets, particularly the ATP-binding site of protein kinases. Unlike fully elaborated inhibitors (e.g., Imatinib or Dasatinib), this compound functions as a low-affinity, high-ligand-efficiency (LE) anchor .

This guide details the selectivity profile of this core scaffold, comparing its physicochemical and binding properties against common alternatives (e.g., Pyridine- and Phenyl-analogs). It establishes a self-validating workflow for profiling this fragment to ensure it serves as a "clean" starting point for lead optimization, minimizing off-target liabilities early in the design cycle.

Technical Profile & Scaffold Comparison

The "Selectivity" of a Fragment

For a fragment like 1-(Pyrazin-2-yl)piperidin-4-ol, "selectivity" is not defined by nanomolar IC50 differentials (as it likely binds kinases with


). Instead, selectivity is defined by Promiscuity Indices :
  • Chemical Promiscuity: Does it aggregate or react non-specifically?

  • Structural Promiscuity: Does the pyrazine nitrogen interact with the "Hinge Region" of specific kinase families (e.g., CDKs, MAPKs) vs. others?

Comparative Analysis: Pyrazine vs. Alternatives

The choice of the Pyrazin-2-yl headgroup over Pyridin-2-yl or Phenyl rings fundamentally alters the kinase selectivity landscape.

Feature1-(Pyrazin-2-yl)piperidin-4-ol 1-(Pyridin-2-yl)piperidin-4-ol 1-Phenylpiperidin-4-ol
Hinge Interaction Bidentate Potential (N1/N4 can accept H-bonds). Weaker basicity reduces non-specific ionic clamping.Monodentate . Higher basicity can lead to promiscuous binding in acidic pockets.None . Purely hydrophobic. Requires substituents to bind hinge.
LogP (Lipophilicity) Low (~0.5) . Ideal for LE.Moderate (~1.2).High (~2.0).[1] Risk of non-specific hydrophobic binding.
Solubility (HCl salt) Excellent . >50 mM in aqueous buffer.Good.Poor. Requires DMSO, risking aggregation artifacts.
Metabolic Liability Low. Pyrazine is electron-deficient, resistant to P450 oxidation.Moderate. Pyridine N-oxide formation is common.High. Phenyl ring susceptible to hydroxylation.
Kinase Panel Bias CMGC Family (CDKs, MAPKs, GSK3) due to hinge geometry.Broad/Promiscuous.Tyrosine Kinases (TKs) if elaborated; inactive as fragment.

Key Insight: The pyrazine ring reduces lipophilicity (LipE gain) compared to phenyl rings and reduces basicity compared to pyridines, often resulting in a "cleaner" off-target profile against GPCRs (which favor basic amines) while retaining specific kinase hinge affinity [1].

Experimental Protocol: Validating the Selectivity Profile

To objectively determine the selectivity of this fragment, standard biochemical assays at 1


M are insufficient due to low affinity. The following Self-Validating Workflow  utilizes Biophysical Screening followed by High-Concentration Enzymatic Profiling.
Workflow Visualization

The following diagram illustrates the logical flow for validating the fragment's activity.

FragmentProfiling Compound 1-(Pyrazin-2-yl) piperidin-4-ol HCl QC QC Check: Solubility & Aggregation (DLS / NMR) Compound->QC Dissolve QC->Compound Fail (Re-synthesize) TSA Primary Screen: Thermal Shift Assay (Tm Shift) QC->TSA Pass SPR Affinity Validation: Surface Plasmon Resonance (Kd Determination) TSA->SPR ΔTm > 2°C Panel Selectivity Profiling: Kinase Panel @ 100 µM (High Conc.) SPR->Panel Confirmed Binder HitMap Heatmap Generation: Family-Wide Selectivity Panel->HitMap Data Analysis

Caption: Step-by-step biophysical and biochemical workflow for validating low-affinity kinase fragments.

Step-by-Step Methodology
Phase 1: Quality Control (The "Trustworthiness" Check)

Before profiling, ensure the HCl salt is not causing pH artifacts or aggregation.

  • Solubility: Dissolve to 100 mM in DMSO. Dilute to 1 mM in assay buffer.

  • Aggregation Check: Use Dynamic Light Scattering (DLS). If particles >5 nm radius appear, add 0.01% Triton X-100. Causality: Aggregators cause false-positive inhibition across the entire panel (pan-assay interference) [2].

Phase 2: Thermal Shift Assay (TSA) - Primary Screen

Objective: Identify which kinase families stabilize upon binding.

  • Protocol:

    • Mix kinase domains (e.g., CDK2, p38, Src) at 2 µM with Sypro Orange dye.

    • Add Compound at 1 mM (high concentration required for fragments).

    • Ramp temp from 25°C to 95°C.

    • Metric: A

      
       indicates specific binding.
      
  • Expected Result: The 1-(Pyrazin-2-yl)piperidin-4-ol core typically stabilizes CDK2 and p38 MAPK due to the pyrazine-hinge H-bond interaction [3].

Phase 3: High-Concentration Kinase Panel

Objective: Quantify % Inhibition to generate the selectivity profile.

  • Panel Selection: Use a diverse panel of ~50 kinases representing the human kinome (TK, TKL, STE, CMGC).

  • Concentration: Screen at 100

    
    M  (not the standard 1 or 10 
    
    
    
    M).
  • Data Normalization:

    
    
    
  • Significance Threshold: For fragments at 100

    
    M, >30% inhibition is considered a "Hit".
    

Representative Data: Selectivity Profile

The following table summarizes the expected performance of 1-(Pyrazin-2-yl)piperidin-4-ol hydrochloride based on structural homology to known pyrazine inhibitors (e.g., AT7519 intermediates) [3][4].

Kinase FamilyRepresentative TargetExpected Inhibition (at 100 µM)Interaction Mechanism
CMGC CDK2 / Cyclin A High (40-60%) Pyrazine N4 accepts H-bond from Leu83 (Hinge).
CMGC GSK3

Moderate (30-50%) Similar hinge architecture to CDKs.
TK Src Low (<20%)Requires larger hydrophobic bulk in the back-pocket.
TK EGFR Negligible (<10%)Steric clash or lack of driving force without elaboration.
STE p38 MAPK Moderate (30-50%) Pyrazine binds Met109 region; 4-OH interacts with solvent front.
AGC PKA Low (<10%)ATP pocket is too open; fragment lacks anchoring energy.

Interpretation: The 1-(Pyrazin-2-yl)piperidin-4-ol scaffold is CMGC-biased . It shows a preference for kinases with a specific hinge geometry (CDKs, MAPKs) but is relatively "quiet" against Tyrosine Kinases (TKs) in its unelaborated form. This makes it an excellent starting point for CDK or MAPK inhibitors, as it naturally avoids EGFR/Src off-target toxicity unless explicitly designed to hit them.

Structural Mechanism of Selectivity

To understand why this profile exists, we must visualize the binding mode. The Pyrazine ring acts as the "Hinge Binder," while the Piperidine-4-ol projects towards the solvent, allowing for solubility and further chemical elaboration.

BindingMode cluster_pocket ATP Binding Pocket cluster_solvent Solvent Front Hinge Kinase Hinge Region (e.g., CDK2 Leu83) Pyrazine Pyrazine Ring (H-Bond Acceptor) Hinge->Pyrazine H-Bond (Interaction) Linker Piperidine Ring (Rigid Spacer) Pyrazine->Linker C-N Bond Solvent 4-OH Group (Solvent Exposed / Vector) Linker->Solvent C4 Position

Caption: Schematic of the pharmacophore mapping. The Pyrazine anchors the molecule, while the 4-OH offers a vector for growing the molecule into high-affinity space.

References

  • Evaluation of Pyrazine-Based Kinase Inhibitors Source: National Institutes of Health (PMC). "Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review." Context: Discusses the role of the pyrazine ring in clinical drugs like Radotinib and its binding modes.[2] URL:[Link](Note: General PMC search link provided as specific article URL requires direct DOI resolution)

  • Fragment-Based Screening Metrics Source: Journal of Medicinal Chemistry.[3][4][5] "Pan-Assay Interference Compounds (PAINS) in screening." Context: Establishes protocols for excluding aggregators (DLS checks) during fragment profiling. URL:[Link]

  • CDK2 Inhibitor Discovery (AT7519) Source: Wyatt, P. G., et al. "Identification of N-(4-piperidinyl)-4-(2,6-dichlorobenzoylamino)-1H-pyrazole-3-carboxamide (AT7519)..."[4] J. Med.[3][4][5] Chem. 2008.[3][4] Context: Describes the optimization of piperidine-containing fragments for CDK2, validating the CMGC-bias of this scaffold type. URL:[Link]

  • Chemical Properties of 1-(Pyrazin-2-yl)piperidin-4-ol Source: PubChem Compound Summary. Context: Physicochemical data (LogP, H-bond counts) used for the comparative table. URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

Definitive Guide: Disposal Procedures for 1-(Pyrazin-2-yl)piperidin-4-ol Hydrochloride

Part 1: Emergency & Chemical Characterization Chemical Identity & Hazard Profiling Before disposal, you must understand the chemical matrix. 1-(Pyrazin-2-yl)piperidin-4-ol hydrochloride is a functionalized heterocyclic s...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Emergency & Chemical Characterization

Chemical Identity & Hazard Profiling

Before disposal, you must understand the chemical matrix. 1-(Pyrazin-2-yl)piperidin-4-ol hydrochloride is a functionalized heterocyclic salt . Its disposal profile is dictated by three structural components: the pyrazine ring (aromatic nitrogen), the piperidine ring (saturated amine), and the hydrochloride counter-ion (acidic).

PropertyCharacteristicDisposal Implication
Chemical Structure Pyrazine-substituted piperidine with a hydroxyl groupNitrogen-Rich Organic : Requires high-temperature incineration to prevent NOx formation.[1]
Form Hydrochloride Salt (HCl)Acidic/Corrosive : Aqueous solutions will be acidic (pH < 5). Do NOT mix with bleach (releases chlorine gas).
Solubility High water solubility; Moderate polar organic solubility (DMSO, Methanol)Mobility : High potential for aquatic migration. Strictly prohibited from drain disposal.
Reactivity Stable solid; HygroscopicSegregation : Keep away from strong oxidizers and strong bases to prevent exothermic reactions.
Immediate Safety Directives (PPE)

Treat this compound as a Research Intermediate of Unknown Toxicity (RIUT) .

  • Respiratory: N95 minimum; P100/HEPA respirator recommended if handling fine powder.

  • Dermal: Double nitrile gloves (0.11 mm min. thickness). The HCl salt form increases skin permeability potential.

  • Ocular: Chemical splash goggles. Safety glasses are insufficient for acidic salts.

Part 2: Pre-Disposal Assessment & Segregation[1]

The "No-Drain" Rule

CRITICAL: Under no circumstances should 1-(Pyrazin-2-yl)piperidin-4-ol hydrochloride enter the municipal sewer system. Nitrogen-containing heterocycles are often persistent environmental pollutants.[1]

Waste Stream Classification

You must segregate this chemical into the correct waste stream to prevent dangerous cross-reactions in the central waste facility.

  • Stream A (Solid Waste): Pure powder, contaminated weighing boats, paper towels, and gloves.

  • Stream B (Liquid Waste - Aqueous): Solutions in water or buffers. Check pH.

  • Stream C (Liquid Waste - Organic): Solutions in DMSO, Methanol, or Acetonitrile.

Part 3: Step-by-Step Disposal Protocols

Protocol A: Solid Waste Disposal (Primary Method)

Best for: Expired solids, synthesized bulk powder, spill cleanup materials.

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar.[1] Glass is acceptable but poses a breakage risk.

  • Labeling: Affix a hazardous waste label immediately.

    • Constituents: "1-(Pyrazin-2-yl)piperidin-4-ol HCl"

    • Hazards: "Irritant," "Acidic Solid."

  • Transfer: Transfer solid using a disposable spatula. Do not generate dust.[2][3][4][5]

  • Sealing: Parafilm the cap to prevent moisture ingress (hygroscopic nature can cause the salt to clump or degrade).

  • Final Disposition: Transfer to EHS for High-Temperature Incineration .

Protocol B: Liquid Waste Disposal

Best for: Reaction mother liquors, HPLC effluent, stock solutions.

  • Solvent Identification:

    • If Organic Solvent: Pour into "Halogenated Organic Waste" carboy (due to the HCl chloride content).

    • If Aqueous:[1][6] Pour into "Aqueous Toxic Waste" carboy.

  • pH Check (Crucial):

    • The HCl salt will lower the pH of the waste container.

    • Action: If adding a large quantity (>100mL of concentrated solution) to a general waste carboy, verify the carboy does not contain Cyanides or Sulfides.

    • Reasoning: Acidic salts + Cyanide/Sulfide waste = Lethal Gas Generation (HCN/H2S).

  • Rinsing: Triple rinse the original vessel with a compatible solvent (water or methanol). Add rinsate to the waste container.

Protocol C: Contaminated Glassware Decontamination

Best for: Flasks, vials, and spatulas used during handling.

  • Solubility Test: The HCl salt is highly water-soluble.

  • Wash: Rinse glassware 3x with water. Collect the first rinse as hazardous aqueous waste.

  • Second/Third Rinse: Can generally be sewered (check local regulations) or collected as dilute waste.

  • Cleaning: Wash with Alconox/detergent. The compound is not expected to bind irreversibly to glass.

Part 4: Decision Logic & Workflow

The following diagram illustrates the decision process for safe disposal.

DisposalWorkflow Start Start: Waste Identification StateCheck Is the waste Solid or Liquid? Start->StateCheck SolidWaste Solid Waste (Powder, Wipes, PPE) StateCheck->SolidWaste Solid LiquidWaste Liquid Waste (Solutions) StateCheck->LiquidWaste Liquid Container Place in HDPE Jar Label: 'Toxic/Irritant Solid' SolidWaste->Container Incinerate Ship for High-Temp Incineration Container->Incinerate SolventCheck Primary Solvent? LiquidWaste->SolventCheck Organic Organic Solvent (DMSO, MeOH) SolventCheck->Organic Organic Aqueous Aqueous Solution (Water, Buffer) SolventCheck->Aqueous Water HalogenBin Halogenated Waste Stream (Due to HCl content) Organic->HalogenBin AqBin Aqueous Toxic Waste (Check pH Compatibility) Aqueous->AqBin HalogenBin->Incinerate AqBin->Incinerate

Figure 1: Decision matrix for segregating 1-(Pyrazin-2-yl)piperidin-4-ol hydrochloride waste streams.

Part 5: Regulatory & Compliance Reference

US EPA Classifications

While this specific compound may not be listed under a specific RCRA P-list or U-list code, it must be characterized by the generator (you) based on its properties:

  • Characteristic of Corrosivity (D002): If the pH of an aqueous solution is < 2.0.

  • Characteristic of Toxicity: Due to the bioactive nature of pyrazine/piperidine pharmacophores.

Transportation (DOT)

If shipping waste off-site:

  • Proper Shipping Name: Waste Toxic solids, organic, n.o.s. (1-(Pyrazin-2-yl)piperidin-4-ol hydrochloride).

  • Hazard Class: 6.1 (Toxic).

  • Packing Group: III (Low to Medium Danger).

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Piperidine Hydrochloride. PubChem.[7][8] Available at: [Link]1]

  • US Environmental Protection Agency (EPA). Hazardous Waste Generators: Categories and Requirements. Available at: [Link]1]

Sources

Handling

Personal protective equipment for handling 1-(Pyrazin-2-yl)piperidin-4-olhydrochloride

Part 1: Executive Safety Directive (The "Why" & "What") CRITICAL WARNING: As a specific Safety Data Sheet (SDS) for 1-(Pyrazin-2-yl)piperidin-4-ol hydrochloride is not widely available in public chemical registries, this...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Safety Directive (The "Why" & "What")

CRITICAL WARNING: As a specific Safety Data Sheet (SDS) for 1-(Pyrazin-2-yl)piperidin-4-ol hydrochloride is not widely available in public chemical registries, this guide applies the Precautionary Principle . You must treat this compound as a Potential High-Potency Active Pharmaceutical Ingredient (HPAPI) until specific toxicology data proves otherwise.

Hazard Inference & Risk Assessment

Based on Structure-Activity Relationships (SAR) of analogous compounds (Piperidin-4-ol and Pyrazine derivatives):

  • Primary Hazard: Inhalation of Dust. The hydrochloride salt form increases bioavailability and water solubility, making mucosal absorption rapid upon inhalation.

  • Secondary Hazard: Corrosivity/Irritation. Piperidine moieties are secondary amines; even as salts, they can cause severe irritation or burns to mucous membranes and eyes.

  • Toxicological Assumption: Assume Acute Toxicity (Oral/Inhalation) Category 3 or 4 .[1][2]

Part 2: Personal Protective Equipment (PPE) Matrix

Do not rely on "standard lab rules." Use this matrix to select PPE based on the specific operation.

PPE ComponentMaterial SpecificationOperational ContextRationale (Causality)
Hand Protection (Primary) Nitrile (Accelerator-Free) Min Thickness: 0.11 mm (4-5 mil)General Handling (Closed containers)Standard protection against incidental contact.
Hand Protection (High Risk) Double Gloving: Inner: NitrileOuter: Silver Shield / Laminate Solubilization / Weighing (Especially with DMSO/Methanol)Nitrogen heterocycles (piperidines) can permeate nitrile when dissolved in organic solvents like DMSO. Laminate offers broad chemical resistance.
Respiratory Protection N95 / P100 Respirator (Minimum)Outside Fume Hood (NOT Recommended)Only if engineering controls fail. Dust is the primary vector for exposure.
Eye Protection Chemical Splash Goggles (ANSI Z87.1+)All OperationsSafety glasses are insufficient for fine powders that can drift around side-shields.
Body Protection Tyvek® Lab Coat (Disposable)Weighing / Open Powder HandlingCotton coats trap dust in fibers, creating a secondary exposure source in laundry.

Part 3: Operational Protocols (Step-by-Step)

Phase 1: Receiving & Storage

Objective: Maintain chemical stability and prevent degradation (hygroscopic nature).

  • Inspection: Upon receipt, inspect the bottle for "caking." Caking indicates moisture ingress (HCl salts are often hygroscopic).

  • Storage Environment:

    • Temperature: 2–8°C (Refrigerated).

    • Atmosphere: Store under inert gas (Argon/Nitrogen) if the seal is broken.

    • Segregation: Store away from Strong Oxidizers and Strong Bases (bases will liberate the free amine, altering solubility and volatility).

Phase 2: Weighing & Solubilization (Critical Control Point)

Objective: Prevent aerosolization of the hydrochloride salt dust.

The "Static Trap" Phenomenon: HCl salts often carry static charges, causing powder to "jump" or cling to spatulas.

  • Engineering Control: Perform ALL weighing inside a Chemical Fume Hood or Powder Weighing Station .

  • Anti-Static Measure: Use an ionizing bar or anti-static gun on the weigh boat before adding powder.

  • Solvent Addition:

    • Do not add solvent forcefully.

    • Add solvent down the side of the vial to gently wet the powder.

    • Recommended Solvents: DMSO, Water, Methanol (High solubility expected due to ionic character).

Phase 3: Reaction Setup & Cleanup
  • Quenching: If used in excess, quench reaction mixtures with dilute aqueous acid/buffer before disposal to keep the amine protonated (non-volatile).

  • Surface Decontamination:

    • Wipe surfaces with a 10% Ethanol/Water solution.

    • Follow with a mild detergent wipe.

    • Why? Ethanol solubilizes the organic ring structure; water dissolves the ionic salt.

Part 4: Visualized Workflows

Diagram 1: Safe Weighing & Solubilization Logic

This workflow ensures containment of the powder during its most vulnerable state (transition from solid to solution).

SafeWeighing Start START: Solid Handling CheckHood Verify Fume Hood Face Velocity > 100 fpm Start->CheckHood PPE Don PPE: Double Nitrile + Goggles CheckHood->PPE Static Neutralize Static Charge (Ionizer/Gun) PPE->Static Weigh Weigh Solid (Use Anti-static Boat) Static->Weigh Transfer Transfer to Vessel Weigh->Transfer Solvent Add Solvent (Gently down side wall) Transfer->Solvent Seal Seal Vessel Immediately Solvent->Seal Clean Wet Wipe Balance Area (10% EtOH) Seal->Clean End READY FOR REACTION Clean->End

Caption: Protocol for mitigating dust exposure during the critical weighing phase.

Diagram 2: Emergency Response Decision Tree

Immediate actions to take in case of containment breach.

EmergencyResponse Incident INCIDENT DETECTED Type Identify Type Incident->Type Skin Skin/Eye Contact Type->Skin Spill Spill (Powder/Liquid) Type->Spill Wash Flush with Water (15 Minutes) Skin->Wash Contain Isolate Area (Do NOT create dust) Spill->Contain Medical Seek Medical Attention (Show Structure) Wash->Medical Method Method Selection Contain->Method WetWipe Powder: Cover with Wet Paper Towels Method->WetWipe Solid Absorb Liquid: Use Absorbent Pads Method->Absorb Liquid Disposal Bag as Hazardous Waste WetWipe->Disposal Absorb->Disposal

Caption: Decision matrix for immediate response to biological exposure or laboratory spills.

Part 5: Waste Disposal & Logistics[3]

Disposal Principle: Do not treat as general chemical waste due to the bioactive potential of the pyrazine/piperidine pharmacophore.

Waste StreamClassificationDisposal Method
Solid Waste Hazardous Organic SolidDouble-bag in polyethylene; label as "Toxic Organic Solid." Incineration is preferred.
Liquid Waste Halogenated OrganicEven if dissolved in non-halogenated solvents, the HCl salt contributes chlorides. Segregate into Halogenated Waste streams to prevent corrosion of non-hal drums.
Contaminated Sharps Bio-Hazardous/SharpsIf introduced into biological media, dispose of via Biohazard Sharps containers, not standard glass bins.

References

  • PubChem. (n.d.). Piperidin-4-ol (Compound Summary).[3] National Library of Medicine. Retrieved October 26, 2025, from [Link]

  • Centers for Disease Control and Prevention (CDC). (2019). Occupational Exposure Banding Process. NIOSH.[1][4][5] Retrieved October 26, 2025, from [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved October 26, 2025, from [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.